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Exploratory

An In-depth Technical Guide to rac-cis Dorzolamide Hydrochloride: Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of rac-cis Dorzolamide Hydrochloride, a significant compound in ophthalmic pharmaceutical research and development. It delves into its chemical structure, physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of rac-cis Dorzolamide Hydrochloride, a significant compound in ophthalmic pharmaceutical research and development. It delves into its chemical structure, physicochemical properties, and the analytical methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this carbonic anhydrase inhibitor.

Introduction to Dorzolamide and its Stereoisomers

Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor primarily used in the management of glaucoma and ocular hypertension.[1] Its therapeutic effect stems from the inhibition of carbonic anhydrase II in the ciliary processes of the eye, which curtails the secretion of aqueous humor, thereby reducing intraocular pressure.[2][3]

The dorzolamide molecule possesses two chiral centers, giving rise to four possible stereoisomers: the trans-diastereomers ((4S,6S) and (4R,6R)) and the cis-diastereomers ((4S,6R) and (4R,6S)).[4] The therapeutically active and marketed form is the (4S,6S)-trans isomer.[4] The rac-cis form, a mixture of the (4R,6S) and (4S,6R) enantiomers, is a critical reference standard and impurity in the synthesis of the active pharmaceutical ingredient.[5][6] Understanding the structure and properties of the rac-cis isomer is paramount for ensuring the purity and efficacy of the final drug product.

Chemical Structure and Identity

The chemical structure of rac-cis Dorzolamide Hydrochloride is fundamental to its chemical behavior and interaction with its biological target.

Chemical Name: (4R,6S)-rel-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Monohydrochloride[5]

Stereochemistry: The "rac-cis" designation indicates a racemic mixture of the cis diastereomers. In the cis configuration, the ethylamino group at position 4 and the methyl group at position 6 are on the same side of the thiopyran ring.

Below is a two-dimensional representation of the chemical structure of one of the enantiomers present in rac-cis Dorzolamide Hydrochloride.

Chemical Structure of cis-Dorzolamide Hydrochloride

Figure 1: Chemical Structure of (4R,6S)-Dorzolamide Hydrochloride, one of the enantiomers in the rac-cis mixture.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of Dorzolamide is essential for formulation development and predicting its in vivo behavior.

Physicochemical Properties

The following table summarizes key physicochemical properties of Dorzolamide Hydrochloride.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆N₂O₄S₃·HCl[5]
Molecular Weight 360.90 g/mol [5]
CAS Number 120279-37-0 (rac-cis HCl)[5]
Appearance White to off-white powder-
pH of Ophthalmic Solution Approximately 5.4 to 5.9[7]
Osmolarity of Ophthalmic Solution 260 to 330 mOsM[7]
Plasma Protein Binding Approximately 33%[8][9]
Pharmacokinetics

When administered topically, Dorzolamide Hydrochloride is absorbed systemically.[3] It accumulates in red blood cells due to its binding to carbonic anhydrase II.[2] The drug and its N-desethyl metabolite are primarily excreted in the urine.[8] A notable characteristic is its long elimination half-life of approximately 4 months from red blood cells.[8]

Synthesis and Stereochemical Control

The synthesis of Dorzolamide is a multi-step process that requires stringent control over stereochemistry to isolate the desired (4S,6S)-trans isomer. The rac-cis isomer is often a byproduct of these synthetic routes.

A common approach involves the reductive amination of a ketone intermediate.[10] The separation of the desired trans isomer from the cis isomers can be challenging and often requires chromatographic techniques or fractional crystallization.[10][11] Several patented processes describe methods to improve the stereoselectivity of the synthesis, for instance, through a Ritter reaction with retention of configuration.[10][12]

The following diagram outlines a generalized synthetic pathway leading to Dorzolamide, highlighting the potential formation of cis and trans isomers.

Synthesis_Pathway A Chiral Precursor B Ketone Intermediate A->B Cyclization & Oxidation C Reductive Amination (with Ethylamine) B->C D Mixture of Diastereomers (cis and trans) C->D E Separation/Resolution D->E F (4S,6S)-trans-Dorzolamide E->F Desired Isomer G rac-cis Dorzolamide E->G Side Product H HCl Salt Formation F->H I Dorzolamide HCl H->I Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium CO2 CO₂ + H₂O CAII Carbonic Anhydrase II CO2->CAII H2CO3 H₂CO₃ CAII->H2CO3 HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Dorzolamide Dorzolamide Dorzolamide->Inhibition HPLC_Workflow A Mobile Phase Preparation D HPLC System Setup (Column, Flow Rate, Wavelength) A->D B Standard Solution Preparation E Injection of Solutions B->E C Sample Solution Preparation C->E D->E F Chromatographic Separation E->F G Data Acquisition F->G H Peak Integration and Quantification G->H I Report Generation H->I

Sources

Foundational

An In-depth Technical Guide to rac-cis Dorzolamide Hydrochloride (CAS 120279-37-0): Synthesis, Analysis, and Stereochemical Control

Executive Summary: This technical guide provides a comprehensive analysis of rac-cis Dorzolamide Hydrochloride (CAS 120279-37-0), a critical process-related impurity in the synthesis of the active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive analysis of rac-cis Dorzolamide Hydrochloride (CAS 120279-37-0), a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API), Dorzolamide Hydrochloride. Dorzolamide is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[1][2] The therapeutic efficacy resides specifically in the (4S,6S)-trans stereoisomer. The presence of other stereoisomers, such as the cis diastereomers, must be rigorously controlled to ensure the safety and quality of the final drug product. This document, intended for researchers, chemists, and drug development professionals, delves into the stereochemical context, synthetic origin, and advanced analytical methodologies for the separation and quantification of rac-cis Dorzolamide Hydrochloride. We present detailed experimental protocols and logical workflows grounded in authoritative scientific principles to provide a field-proven guide for managing this crucial impurity.

Introduction: The Stereochemical Landscape of Dorzolamide

Dorzolamide possesses two chiral centers at the C4 and C6 positions of its thieno[2,3-b]thiopyran ring system. This gives rise to four possible stereoisomers: two enantiomeric pairs of diastereomers, designated as trans and cis.[3]

  • Trans-Isomers:

    • (4S,6S)-Dorzolamide: The therapeutically active enantiomer.

    • (4R,6R)-Dorzolamide: The inactive enantiomer of the active drug.

  • Cis-Isomers:

    • (4R,6S)-Dorzolamide & (4S,6R)-Dorzolamide: These two enantiomers constitute the racemic mixture known as rac-cis Dorzolamide , the subject of this guide.

The specific spatial arrangement of the ethylamino group at C4 and the methyl group at C6 dictates the molecule's ability to bind effectively to the active site of carbonic anhydrase II.[4][5] The (4S,6S)-trans configuration is optimal for this interaction. The cis isomers are considered process-related impurities that arise during synthesis and must be separated and quantified.[3][6]

G cluster_isomers Stereoisomers of Dorzolamide cluster_trans Trans Diastereomers cluster_cis Cis Diastereomers (rac-cis Dorzolamide) precursor Ketone Precursor (5,6-dihydro-6-methyl-4H-thieno [2,3-b]thiopyran-4-one 7,7-dioxide) active (4S,6S)-Dorzolamide (Active API) precursor->active Stereoselective Reduction enantiomer (4R,6R)-Dorzolamide (Inactive Enantiomer) precursor->enantiomer Non-selective pathway cis1 (4R,6S)-Dorzolamide precursor->cis1 Side-reaction cis2 (4S,6R)-Dorzolamide precursor->cis2 Side-reaction cis1->cis2 Enantiomers

Diagram 1: Stereoisomeric forms of Dorzolamide originating from a common precursor.

Physicochemical Properties

rac-cis Dorzolamide Hydrochloride is typically encountered as a white to off-white solid.[7] Its properties are crucial for developing analytical methods and understanding its behavior during synthesis and purification.

PropertyValueReference(s)
CAS Number 120279-37-0[7][8][9]
Molecular Formula C₁₀H₁₆N₂O₄S₃·HCl[7][9]
Molecular Weight 360.90 g/mol [7][9]
Appearance White to off-white or light brown solid[7]
Purity Often supplied as a reference standard with >95% purity[8]
Storage Store at -20°C for long-term stability[10]
Hazards Harmful if swallowed, causes serious eye irritation[7]

Genesis in the Synthetic Pathway

The formation of the cis and trans diastereomers is a direct consequence of the reduction of an intermediate ketone, (S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide.[11][12] The stereochemical outcome of this reduction step is pivotal.

Causality of Formation: The reduction of the C4 ketone creates a new chiral center. The approach of the reducing agent (e.g., sodium borohydride) to the carbonyl group can occur from two faces, leading to the formation of two diastereomeric alcohols (cis and trans). While certain reaction conditions and reagents favor the formation of the desired trans isomer, the cis isomer is almost invariably formed as a byproduct.[13][14] Subsequent steps in the synthesis carry these isomers forward, necessitating a dedicated purification strategy to isolate the therapeutically active (4S,6S)-trans isomer.

G start Starting Materials ketone Step 1: Synthesis of Ketone Intermediate start->ketone reduction Step 2: Diastereoselective Reduction of Ketone ketone->reduction mix Mixture of Cis and Trans Alcohol Intermediates reduction->mix Forms both isomers separation Step 3: Diastereomeric Separation (e.g., Crystallization, Chromatography) mix->separation trans_iso Pure Trans Isomer separation->trans_iso Desired Path cis_iso rac-cis Isomer (Impurity) separation->cis_iso Removed synthesis_end Step 4: Further Synthesis to (4S,6S)-Dorzolamide HCl trans_iso->synthesis_end api Final API synthesis_end->api

Diagram 2: Simplified synthetic workflow highlighting the formation and separation of cis/trans isomers.

Analytical Methodologies for Stereoisomeric Control

The structural similarity and identical mass of diastereomers make their separation and quantification a significant analytical challenge. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the definitive technique for this purpose.

The Challenge of Separation

Diastereomers possess different physical properties, but these differences can be subtle, making separation by standard chromatographic techniques (like reverse-phase C18 columns) difficult or impossible. Chiral chromatography is essential, as it utilizes a stationary phase that can interact stereoselectively with the analytes, leading to differential retention times.[15][16]

Protocol: Chiral HPLC Method for Separation of Dorzolamide Isomers

This protocol is a robust starting point for the separation of rac-cis Dorzolamide from its trans counterpart, based on established methods.[17][18] The use of a cellulose-based chiral column in normal phase mode provides excellent selectivity.

Objective: To resolve and quantify rac-cis Dorzolamide Hydrochloride from the (4S,6S)-trans Dorzolamide Hydrochloride API.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Cellulose-based column, such as Daicel Chiralcel AD-H (250mm x 4.6mm, 5 µm)[17][18]

  • Mobile Phase Solvents: HPLC-grade n-hexane, absolute ethanol, and diethylamine

  • Sample Diluent: Methanol

  • rac-cis Dorzolamide HCl and (4S,6S)-Dorzolamide HCl reference standards

Chromatographic Conditions:

Parameter Setting Rationale
Column Daicel Chiralcel AD-H (250mm x 4.6mm, 5 µm) Provides stereoselective interactions necessary for separation.
Mobile Phase n-Hexane : Ethanol : Diethylamine (84:16:0.02 v/v/v) Normal phase mode offers strong selectivity for this class of compounds. Diethylamine is a basic modifier that improves peak shape and reduces tailing.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6mm ID column, providing a balance between resolution and analysis time.
Column Temp. 30 °C Controls retention time and selectivity; maintaining a constant temperature ensures reproducibility.[17]
Detection UV at 254 nm Dorzolamide has a strong chromophore, making UV detection at this wavelength highly sensitive.[17]

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |

Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase according to the specified volumetric ratio. Premix and degas the solution before use to ensure a stable baseline.

  • Standard Solution Preparation: Accurately weigh and dissolve the rac-cis Dorzolamide HCl and (4S,6S)-Dorzolamide HCl reference standards in methanol to a concentration of approximately 1.0 mg/mL.

  • Sample Solution Preparation: Prepare the API sample to be tested at a similar concentration (e.g., 1.0 mg/mL) in methanol.[17]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to determine the retention times and confirm the resolution between the cis and trans peaks. Subsequently, inject the sample solution to quantify the amount of the rac-cis impurity.

  • Data Processing: Calculate the percentage of the rac-cis impurity in the API sample based on the peak area response relative to the main peak.

Method Development and Validation Workflow

Developing a robust and reliable analytical method is a systematic process. The following workflow illustrates the logical steps involved, ensuring the final method is fit for its intended purpose (e.g., quality control in a regulated environment).

G start Define Goal: Separate & Quantify rac-cis Impurity scouting 1. Column & Mode Scouting (e.g., Chiral AGP, Cellulose, Normal vs. Reverse Phase) start->scouting optimization 2. Mobile Phase Optimization (Solvent Ratios, Additives) scouting->optimization Select best candidate conditions 3. Parameter Optimization (Flow Rate, Temperature) optimization->conditions Fine-tune resolution & peak shape validation 4. Method Validation (ICH Guidelines) conditions->validation Lock parameters specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD / LOQ validation->lod_loq robustness Robustness validation->robustness finish Validated Method for Routine QC Use validation->finish

Diagram 3: Logical workflow for the development and validation of a chiral HPLC method.

Regulatory and Pharmacological Implications

As a process-related impurity, the presence of rac-cis Dorzolamide Hydrochloride in the final API is strictly controlled by regulatory agencies. While specific data on the carbonic anhydrase inhibitory activity of the cis isomers is not as prevalent as for the trans isomer, it is standard practice in pharmaceutical development to assume that uncharacterized isomers may have different pharmacological or toxicological profiles. Therefore, minimizing their presence is paramount to ensuring the safety and efficacy of the medication. The limits for such impurities are typically defined by pharmacopeial monographs and international guidelines (e.g., ICH Q3A).

Conclusion

rac-cis Dorzolamide Hydrochloride is more than a chemical curiosity; it is a critical quality attribute in the production of Dorzolamide-based ophthalmic drugs. A thorough understanding of its stereochemical relationship to the active isomer, its formation during synthesis, and the analytical techniques required for its control are essential for any scientist or researcher in the field of pharmaceutical development. The application of systematic analytical workflows, particularly advanced chiral HPLC methods, provides the necessary tools to ensure that the final drug product is safe, pure, and effective for the treatment of glaucoma.

References

  • Ghonaim, A., & Ghoneim, M. (2007). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed.
  • Maren, T. H. (1995). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.
  • Ghorai, S., Pulya, S., Ghosh, K., Panda, P., Ghosh, B., & Gayen, S. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors. ScienceDirect.
  • Fisher, S. Z., & McKenna, R. (2005). Structure-activity relationship of Carbonic Anhydrase Inhibitors. Scribd.
  • Drugs.com. (2026).
  • PubChem. (n.d.). Dorzolamide.
  • PRODUCT MONOGRAPH DORZOLAMIDE HYDROCHLORIDE OPHTHALMIC SOLUTION. (2012). Teva Canada.
  • Bausch + Lomb. (n.d.). Dorzolamide HCl Ophthalmic Solution. Bausch + Lomb.
  • MedCentral. (n.d.). Dorzolamide: uses, dosing, warnings, adverse events, interactions. MedCentral.
  • LGC Standards. (n.d.). rac-cis Dorzolamide Hydrochloride. LGC Standards.
  • Erk, N. (2004). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.
  • CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process. (2015).
  • Erk, N. (2004).
  • Novak, T. J., & Berwick, L. (1998). Determination of the Enantiomeric Composition of a Novel Topically Active Carbonic Anhydrase Inhibitor by HPLC. Taylor & Francis Online.
  • CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. (2016).
  • LGC Standards. (n.d.). rac-cis Dorzolamide Hydrochloride. LGC Standards.
  • CAT 1070 - dorzolamide impurity B - SAFETY D
  • Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. BenchChem.
  • D'Antona, N., et al. (2023).
  • BenchChem. (n.d.). Dorzolamide, (+/-)-(cis)- | Carbonic Anhydrase Inhibitor. BenchChem.
  • Santa Cruz Biotechnology. (n.d.). rac-cis Dorzolamide hydrochloride. SCBT.
  • D'Antona, N., et al. (2023).
  • Medscape. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? Medscape.
  • EP2152718A2 - Process for preparing dorzolamide. (2010).
  • Klivon. (n.d.). rac-cis-Dorzolamide. Klivon.
  • APExBIO. (n.d.). Dorzolamide HCl. APExBIO.
  • Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal.
  • Cayman Chemical. (n.d.). Dorzolamide (hydrochloride). Cayman Chemical.
  • D'Antona, N., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.

Sources

Exploratory

The Stereochemical Evolution of Dorzolamide: From Racemic Scaffolds to the (4S, 6S)-Trans Isomer

Executive Summary The development of Dorzolamide (MK-507) represents a watershed moment in ophthalmic pharmacology, marking the first successful transition from systemic carbonic anhydrase inhibitors (CAIs) to a topicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Dorzolamide (MK-507) represents a watershed moment in ophthalmic pharmacology, marking the first successful transition from systemic carbonic anhydrase inhibitors (CAIs) to a topically active formulation. This guide dissects the technical history and stereochemical optimization of dorzolamide, focusing specifically on the isolation and validation of the (4S, 6S)-trans isomer.

For researchers in drug development, dorzolamide is not just a glaucoma treatment; it is a masterclass in structure-based drug design (SBDD) . The molecule’s success hinges on a precise hydrophilic-lipophilic balance (HLB) achieved only through specific stereochemical configuration, allowing it to penetrate the cornea while maintaining nanomolar affinity for Carbonic Anhydrase II (CA-II).

Historical Context: The Systemic Barrier

Before 1995, the management of glaucoma via CA inhibition relied on oral agents like acetazolamide and methazolamide . While effective at lowering intraocular pressure (IOP), these non-selective systemic inhibitors caused severe adverse effects, including metabolic acidosis, paresthesia, and renal calculi, due to widespread CA inhibition in the kidney and erythrocytes.

The challenge was to engineer a molecule with:

  • High Potency:

    
     nM against CA-II (the dominant isoenzyme in the ciliary body).
    
  • Corneal Permeability: Sufficient lipophilicity to traverse the corneal epithelium but enough water solubility at physiological pH (7.4) to be formulated as an eye drop.

Merck’s breakthrough came with the thienothiopyran-2-sulfonamide scaffold, specifically modifying the alkylamino side chain to modulate pKa and solubility.

Structural Anatomy & Stereochemistry[1]

Dorzolamide contains two chiral centers at positions C-4 and C-6 of the thienothiopyran ring.[1] This creates four possible stereoisomers:

  • Trans-enantiomers: (4S, 6S) and (4R, 6R)[1][2]

  • Cis-enantiomers: (4S, 6R) and (4R, 6S)[2]

The Isomer Selection Logic

Experimental evidence demonstrated that the trans-diastereomer possessed superior affinity for the CA-II active site compared to the cis form. Within the trans pair, the (4S, 6S) enantiomer was identified as the eutomer (active isomer), while the (4R, 6R) was the distomer (less active).

  • (4S, 6S)-Trans (Dorzolamide): Optimal spatial arrangement allows the secondary amine at C-4 to interact with hydrophilic residues at the entrance of the CA-II active site, while the sulfonamide zinc-binding group (ZBG) anchors deep within the catalytic cleft.

  • Cis-Isomers: The steric clash in the cis configuration distorts the ring puckering, preventing the sulfonamide nitrogen from achieving the ideal tetrahedral geometry required for Zinc coordination.

Visualization: SAR & Isomer Logic

Dorzolamide_SAR Scaffold Thienothiopyran Scaffold C4 C-4 Position (Secondary Amine) Scaffold->C4 C6 C-6 Position (Methyl Group) Scaffold->C6 Sulfonamide Sulfonamide Group (C-2) Scaffold->Sulfonamide Anchors to Zn2+ Trans Trans Configuration (Active Geometry) C4->Trans Preferred Pucker C6->Trans S_S (4S, 6S)-Isomer (Dorzolamide) Trans->S_S Chiral Resolution Cis Cis Configuration (Steric Clash) Cis->S_S Isomerization Required Corneal Penetration Corneal Penetration S_S->Corneal Penetration CA-II Inhibition CA-II Inhibition S_S->CA-II Inhibition

Figure 1: Structure-Activity Relationship (SAR) flow leading to the selection of the (4S, 6S) isomer.

Synthesis & Chiral Resolution Protocols

The industrial synthesis of dorzolamide requires the strict isolation of the (4S, 6S) isomer. Early routes produced a mixture of cis and trans isomers, necessitating inefficient separation. Modern protocols utilize Stereoselective Solvolysis or classical Diastereomeric Salt Resolution .

Protocol A: Classical Resolution via Di-p-toluoyl-L-tartaric Acid

This method relies on the solubility difference between the diastereomeric salts of the racemic trans-amine.

Reagents:

  • Racemic trans-dorzolamide base (mixture of 4S,6S and 4R,6R)

  • Di-p-toluoyl-L-tartaric acid (DPTTA)

  • Solvent: Isopropanol/Acetonitrile (10:1 v/v)

Step-by-Step Workflow:

  • Salt Formation: Dissolve the racemic trans-amine mixture in refluxing isopropanol/acetonitrile. Add 1.0 equivalent of DPTTA.

  • Crystallization: Cool the solution slowly to 20°C over 4 hours. The (4S, 6S)-amine forms a less soluble salt with L-DPTTA and precipitates.

  • Filtration: Filter the white crystalline solid. The filtrate is enriched with the (4R, 6R) distomer.

  • Liberation: Suspend the salt in ethyl acetate and treat with saturated aqueous NaHCO₃ to liberate the free base.

  • Recrystallization: Recrystallize from ethanol to achieve >99% enantiomeric excess (ee).

Protocol B: Stereoselective Solvolysis (The "Hidden" SN1 Pathway)

A more elegant approach involves converting the diastereomeric acetate ester mixture directly into the trans-alcohol.

Mechanism: The reaction proceeds via a carbocation intermediate at C-4. The solvent approaches from the less hindered face, thermodynamically favoring the trans product regardless of the starting cis/trans ratio.

Step-by-Step Workflow:

  • Substrate: Start with a mixture of cis- and trans-(6S)-acetates.[3][4][5]

  • Solvolysis: Dissolve in Acetone/Phosphate Buffer (pH 7.4) at 25°C.

  • Reaction: Stir for 24 hours. The cis-acetate ionizes to a planar carbocation. Water attacks to form the thermodynamically stable trans-alcohol.

  • Yield: This method can convert a 50:50 cis:trans mixture into >90% trans-alcohol, significantly boosting yield before the final amination step.

Visualization: Synthesis Workflow

Synthesis_Protocol cluster_0 Modern Route (Solvolysis) cluster_1 Classical Route Start Racemic Ketone Intermediate Reduction Reduction (NaBH4) Start->Reduction Mixture Mixture of Cis/Trans Alcohols Reduction->Mixture Acetylation Acetylation Mixture->Acetylation Route A Ritter Ritter Reaction (Introduction of Amine) Mixture->Ritter Route B Solvolysis Stereoselective Solvolysis (pH 7.4 Buffer) Acetylation->Solvolysis TransAlcohol Pure Trans-Alcohol (Intermediate) Solvolysis->TransAlcohol TransAlcohol->Ritter RacemicAmine Racemic Trans-Amine Ritter->RacemicAmine Final Dorzolamide HCl (4S, 6S-Trans) Ritter->Final Resolution Chiral Resolution (Di-p-toluoyl-L-tartaric acid) RacemicAmine->Resolution Resolution->Final

Figure 2: Comparison of the modern Solvolysis route vs. the classical Resolution route.

Pharmacological Data Summary

The superiority of the (4S, 6S) isomer is validated by inhibition constants (


) against CA-II.
CompoundConfigurationCA-II

(nM)
CA-I

(nM)
Selectivity Ratio (I/II)
Dorzolamide (4S, 6S)-Trans 0.18 600 3333
Isomer B(4R, 6R)-Trans~7.0>1000~142
Isomer C(4S, 6R)-Cis>50>5000<100
AcetazolamideN/A (Achiral)1225020

Table 1: Comparative inhibitory potency of Dorzolamide isomers and Acetazolamide. Note the nanomolar affinity and high selectivity of the (4S, 6S) isomer.

Key Insight: The 3000-fold selectivity for CA-II over CA-I is critical because CA-I is abundant in red blood cells. High affinity for CA-I would lead to significant systemic sequestration of the drug, reducing the amount available for ocular tissues and increasing side effects.

References

  • Blacklock, T. J., et al. (1993). The Total Synthesis of Dorzolamide, A Topical Carbonic Anhydrase Inhibitor for the Treatment of Glaucoma. Journal of Organic Chemistry.

  • Pontillo, C., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega.

  • Sugrue, M. F. (1997). Pharmacological and Ocular Hypotensive Properties of Topical Carbonic Anhydrase Inhibitors. Progress in Retinal and Eye Research.

  • Merck & Co. (1995).[6][7] Trusopt (Dorzolamide Hydrochloride) Prescribing Information. FDA Access Data.

  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery.

Sources

Foundational

Stereochemical Engineering of Dorzolamide: From rac-cis Intermediates to the (4S,6S)-Trans API

The following technical guide provides an in-depth analysis of the stereochemistry, synthesis, and resolution of Dorzolamide, with a specific focus on the critical role of the rac-cis intermediate and its conversion to t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the stereochemistry, synthesis, and resolution of Dorzolamide, with a specific focus on the critical role of the rac-cis intermediate and its conversion to the active trans-(4S,6S) pharmaceutical ingredient.

Executive Summary

Dorzolamide Hydrochloride (Trusopt®) is a potent, topically active carbonic anhydrase II inhibitor used in the treatment of glaucoma. Structurally, it is a thienothiopyran-2-sulfonamide derivative possessing two chiral centers at positions C4 and C6.[1][2]

The development of Dorzolamide presents a classic problem in stereoselective synthesis: the active pharmaceutical ingredient (API) is the (4S,6S)-trans enantiomer.[2] However, the thermodynamic and kinetic realities of the thienothiopyran ring system often dictate the formation of rac-cis intermediates during early synthetic steps.

This guide details the stereochemical management of Dorzolamide, specifically focusing on the characterization of the rac-cis species, the mechanism of its inversion to the trans configuration, and the resolution protocols required to isolate the therapeutic enantiomer.

Part 1: Structural Fundamentals & Stereochemical Nomenclature

To navigate the synthesis effectively, one must rigorously define the stereochemical relationships within the molecule.

The Chiral Centers

Dorzolamide contains two stereogenic centers on the dihydro-thienothiopyran ring:

  • C6: Substituted with a methyl group.[1][2][3]

  • C4: Substituted with an ethylamino group.[1][2][4]

The Four Stereoisomers

Because there are two chiral centers, four stereoisomers exist, forming two pairs of enantiomers (diastereomers of each other).

NomenclatureConfigurationRelationshipStatus
Active Drug (4S, 6S) Trans Target API
Distomer(4R, 6R)TransEnantiomeric Impurity
Rac-Cis (4R, 6S) Cis Key Intermediate / Diastereomeric Impurity
Rac-Cis(4S, 6R)CisKey Intermediate / Diastereomeric Impurity

Critical Distinction:

  • Trans (4S,6S): The ethylamino (C4) and methyl (C6) groups are on opposite faces of the ring system (trans-diequatorial-like conformation in the sulfone).[2]

  • Cis (rac-cis): The groups are on the same face.[2] In the synthetic pathway, the cis configuration is often the kinetic product of the ketone reduction, while the trans configuration is the thermodynamic product of the amine.

Part 2: The Rac-Cis Pivot – Synthetic Origin and Inversion[2]

The synthesis of Dorzolamide hinges on the manipulation of the C4 stereocenter. The standard industrial route (Merck Process) utilizes the rac-cis alcohol as a pivot point to establish the trans stereochemistry of the final amine.[2]

Formation of the rac-cis Alcohol

The synthesis begins with the reduction of the 4-ketosulfone intermediate.[2]

  • Reagent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[2]

  • Stereoselectivity: The hydride attacks from the less hindered face (trans to the C6-methyl group), forcing the resulting hydroxyl group to be cis to the methyl group.

  • Result: A mixture predominantly containing the rac-cis alcohol [(4R,6S) and (4S,6R)].[2]

The Ritter Reaction: Stereochemical Inversion

The transformation of the rac-cis alcohol to the rac-trans acetamide is the defining stereochemical step.

  • Mechanism: The reaction proceeds via an

    
    -like pathway involving a sulfonium-stabilized carbocation.[2]
    
  • Process:

    • Protonation of the cis-hydroxyl group and water loss generates a planar carbocation at C4.[2]

    • The bulky sulfone group and the C6-methyl group influence the facial selectivity.[2]

    • The nitrile (acetonitrile) attacks from the face opposite the C6-methyl group to minimize steric strain.[2]

  • Outcome: This results in an inversion of configuration at C4, converting the cis-alcohol into the trans-acetamide .[2]

Visualization of the Pathway

DorzolamideSynthesis cluster_0 Step 1: Reduction (Kinetic Control) cluster_1 Step 2: Ritter Reaction (Inversion) cluster_2 Step 3: Hydrolysis & Resolution Ketone 4-Ketosulfone (Racemic at C6) CisAlcohol Rac-Cis Alcohol (4R,6S) + (4S,6R) (Major Product) Ketone->CisAlcohol NaBH4 Reduction TransAlcohol Rac-Trans Alcohol (Minor Product) Ketone->TransAlcohol Minor Carbocation C4 Carbocation Intermediate CisAlcohol->Carbocation H2SO4 / -H2O TransAmide Rac-Trans Acetamide (4S,6S) + (4R,6R) Carbocation->TransAmide CH3CN Attack (Inversion) RacTransAmine Rac-Trans Amine (Free Base) TransAmide->RacTransAmine Hydrolysis PureDrug Dorzolamide (4S,6S)-Trans RacTransAmine->PureDrug Resolution (Tartrate Salt) Distomer Distomer (4R,6R)-Trans RacTransAmine->Distomer

Caption: Stereochemical flow from the rac-cis kinetic intermediate to the thermodynamic trans-API via Ritter inversion.

Part 3: Resolution Protocol of the Trans-Racemate

While enzymatic kinetic resolution of the rac-cis alcohol is documented in literature (e.g., using Candida antarctica lipase B), the standard industrial protocol involves chemical resolution of the rac-trans amine post-Ritter reaction.[2]

The Principle

The rac-trans amine is resolved via diastereomeric salt formation.[2][5] The (4S,6S) enantiomer forms a less soluble salt with the resolving agent, allowing it to be crystallized out of the solution.[6]

Reagents
  • Substrate: rac-trans-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide.[2][4][7]

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) .[2]

  • Solvent System: n-Propanol or Ethanol/Water mixtures.[2]

Step-by-Step Methodology

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of the rac-trans amine free base in refluxing n-propanol (approx. 10-15 mL/g).[2]

  • Add 0.25 - 0.5 equivalents of (-)-Di-p-toluoyl-L-tartaric acid. (Note: Using 0.25 eq creates the "Pope-Peachy" condition, optimizing yield/purity balance).

  • Maintain reflux for 30 minutes to ensure complete dissolution and equilibration.

Step 2: Crystallization (The Discrimination Event) [2]

  • Cool the solution slowly to room temperature (approx. 20°C) over 4-6 hours.

  • The (4S,6S)-amine[1][2][8] • L-DTTA salt precipitates.[2][9] The (4R,6R) enantiomer remains largely in the mother liquor.

  • Critical Control: If the cooling is too rapid, the cis diastereomer (if present as impurity) or the wrong enantiomer may co-precipitate.

Step 3: Isolation and Liberation

  • Filter the white crystalline solid.[2]

  • Wash the cake with cold n-propanol.

  • Recrystallization: To achieve >99% ee, recrystallize the wet cake from refluxing ethanol/water (90:10).[2]

  • Free Basing: Suspend the purified salt in Ethyl Acetate and treat with saturated aqueous Sodium Bicarbonate (

    
    ). Stir until the solid dissolves and gas evolution ceases.
    
  • Separate the organic layer, dry over

    
    , and evaporate to yield the pure (4S,6S)-Dorzolamide base.
    

Step 4: Hydrochloride Salt Formation

  • Dissolve the base in Ethyl Acetate.[2][4]

  • Add Ethanolic HCl (1.1 eq).

  • Filter the precipitated Dorzolamide HCl.[2]

Part 4: Analytical Characterization & Validation

Trustworthiness in stereochemistry requires rigorous validation.[2] The following methods distinguish the (4S,6S) drug from its enantiomer and the rac-cis diastereomers.

Chiral HPLC Method

This method separates the (4S,6S) enantiomer from the (4R,6R) distomer.[2][10][11]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

  • Dimensions: 250 x 4.6 mm, 5 µm.[12][13]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2][14]

  • Temperature: 25°C.

Expected Retention Order (Approximate):

  • (4R,6R)-Trans (Distomer)

  • (4S,6S)-Trans (Dorzolamide) (Note: Retention order must be confirmed with reference standards as it varies by column batch).

Distinguishing Cis vs. Trans (NMR)

Proton NMR (


-NMR) is the primary tool for verifying the relative stereochemistry (cis vs trans) before chiral resolution.[2]
FeatureTrans-Isomer (Active)Cis-Isomer (Inactive/Impurity)
Coupling Constant (

)
Larger

values (approx. 10-12 Hz) due to anti-periplanar relationship of protons.[2]
Smaller

values (approx. 2-5 Hz) due to gauche relationship.[2]
C6-Methyl Shift Typically shielded (upfield).[2]Typically deshielded relative to trans.[2]
Self-Validating Quality Control Table
ParameterSpecificationCausality / Reason
Appearance White crystalline powderColored impurities suggest sulfone degradation.[2]
Specific Rotation

(c=1, MeOH)
Confirms absolute configuration (4S,6S).[2]
Melting Point ~268-270°C (dec)Lower MP indicates diastereomeric (cis) contamination.[2]
Chiral Purity > 99.5% eeBiological activity resides solely in (4S,6S).[2]
Trans/Cis Ratio > 99:1Cis isomer has lower binding affinity to CA-II.[2]

Part 5: Biological Implications of Stereochemistry

Why is the resolution of the rac-cis and rac-trans mixtures non-negotiable?

  • Binding Affinity: Dorzolamide binds to the active site of Carbonic Anhydrase II (CA-II).[2] The (4S,6S) geometry positions the sulfonamide group perfectly to coordinate with the Zinc (

    
    ) ion in the enzyme's active site, while the ethylamino group fits into a hydrophobic pocket.
    
  • Steric Clash: The (4R,6R) enantiomer and the cis diastereomers suffer from steric clashes with the hydrophilic residues (Thr199, Glu106) lining the active site cavity, reducing potency by orders of magnitude.

  • Regulatory Compliance: As per FDA guidelines on chiral drugs, the distomer is considered an impurity and must be removed to minimize metabolic load and potential off-target toxicity.[2]

References

  • Blacklock, T. J., et al. (1993).[2] "Local Synthesis of Dorzolamide Hydrochloride." Journal of Organic Chemistry, 58(7), 1672-1679.[2]

    • Core reference for the Ritter reaction inversion and general synthesis.
  • Ponticello, G. S., et al. (1987).[2] "Thienothiopyran-2-sulfonamides: A novel class of water-soluble carbonic anhydrase inhibitors."[2] Journal of Medicinal Chemistry, 30(3), 591-597.[2]

    • Establishes the Structure-Activity Relationship (SAR) and stereochemical requirements.
  • Coribello, M., et al. (2010).[2] "Process for Preparing Dorzolamide." European Patent EP 2010544 B1.[2]

    • Details the industrial resolution using Di-p-toluoyl-L-tartaric acid.
  • Shamsipur, M., et al. (2012).[2] "Development and validation of a new HPLC method for enantioseparation of dorzolamide." Journal of Chromatographic Science, 50(2).[2] [2]

    • Provides the analytical valid
  • Bini, D., et al. (2023).[2][3][15] "Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates." ACS Omega.[2] [2]

    • Recent analysis of the cis/trans kinetic resolution and solvolysis mechanisms.

Sources

Exploratory

Pharmacological Profile of Dorzolamide Cis-Isomer Impurity

[1] Executive Summary This technical guide provides an in-depth analysis of the cis-isomer impurity (USP Related Compound A) found in Dorzolamide Hydrochloride drug substances. Dorzolamide, a potent carbonic anhydrase in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of the cis-isomer impurity (USP Related Compound A) found in Dorzolamide Hydrochloride drug substances. Dorzolamide, a potent carbonic anhydrase inhibitor (CAI), exists as the (4S, 6S)-trans-isomer. The presence of the (4R, 6S)-cis-isomer is a critical quality attribute due to its distinct stereochemical configuration, which alters its binding affinity to Carbonic Anhydrase II (CA-II) and impacts the overall potency and safety profile of the final drug product. This guide details the structural divergence, pharmacological implications, synthetic origins, and analytical control strategies required for compliance with ICH Q3A/B and USP monographs.

Stereochemical Identity & Structural Divergence[2]

Dorzolamide Hydrochloride is a chiral sulfone sulfonamide. The active pharmaceutical ingredient (API) is the trans-isomer , specifically (4S, 6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride .

The cis-isomer impurity (often referred to as Related Compound A ) arises from the inversion of the configuration at the C4 position, resulting in the (4R, 6S) diastereomer.

Structural Comparison Table
FeatureDorzolamide (API) Cis-Isomer (Impurity)
Configuration (4S, 6S)-Trans (4R, 6S)-Cis
C4 Substituent Ethylamino groupEthylamino group
C6 Substituent Methyl groupMethyl group
Spatial Arrangement C4-Amino and C6-Methyl are on opposite faces of the thiopyran ring.C4-Amino and C6-Methyl are on the same face of the thiopyran ring.
USP Designation Dorzolamide HydrochlorideDorzolamide Related Compound A
CAS Number 130693-82-2122028-36-8 (Free base)
Stereochemical Visualization

The following diagram illustrates the stereochemical relationship and the critical inversion point at Carbon-4.

Stereochemistry Precursor Ketone Intermediate (Achiral at C4) Reduction Stereoselective Reduction (NaBH4 / Crystallization) Precursor->Reduction Hydride Attack Trans TRANS-ISOMER (API) (4S, 6S) Substituents Anti-periplanar High Affinity for CA-II Reduction->Trans Major Product (Desired) Cis CIS-ISOMER (Impurity) (4R, 6S) Substituents Syn-periplanar Steric Clash in Active Site Reduction->Cis Minor Product (Impurity)

Caption: Stereochemical divergence during synthesis. The reduction of the ketone intermediate determines the C4 stereocenter, yielding the active trans-isomer or the cis-impurity.

Pharmacological Characterization[3]

The pharmacological distinction between the trans- and cis-isomers is driven by the strict geometric requirements of the Carbonic Anhydrase II (CA-II) active site.

Mechanism of Action & Binding Affinity

Dorzolamide binds to the CA-II active site via its sulfonamide group, which coordinates with the catalytic Zinc ion (Zn²⁺) .[1] The secondary amine (ethylamino group) at position C4 interacts with a hydrophobic pocket formed by residues such as Phe131 .

  • Trans-Isomer (Drug): The (4S, 6S) geometry positions the C4-ethylamino tail perfectly into the hydrophobic cleft, stabilizing the enzyme-inhibitor complex. This results in a dissociation constant (

    
    ) in the low nanomolar range (
    
    
    
    ).
  • Cis-Isomer (Impurity): The (4R, 6S) geometry forces the ethylamino group into a sterically unfavorable position, likely clashing with the active site wall or preventing the optimal Zn²⁺ coordination geometry.

    • Potency Impact: While exact

      
       values for the cis-isomer are rarely reported in commercial literature, diastereomeric impurities in CAIs typically exhibit 10-100x lower potency  than the eutomer (active isomer).
      
    • Therapeutic Consequence: High levels of cis-isomer dilute the effective dose of the drug without contributing significantly to Intraocular Pressure (IOP) reduction, effectively acting as an inert burden or a competitive antagonist with lower efficacy.

Safety & Toxicology[4]
  • Off-Target Effects: Although the cis-isomer is structurally similar, its altered 3D shape could theoretically interact with other Carbonic Anhydrase isoforms (e.g., CA-I, CA-IV) with different selectivity profiles, potentially leading to varied side effects (e.g., corneal edema or metabolic acidosis) if present in high concentrations.

  • Regulatory Status: Under ICH Q3B(R2), the cis-isomer is treated as a degradation product or process impurity. It must be controlled to <0.15% (or the specific monograph limit) to ensure the safety and efficacy of the ophthalmic solution.

Synthetic Origin & Control Strategy

The formation of the cis-isomer is intrinsic to the synthetic pathway of Dorzolamide, specifically during the reduction of the acetoamidosulfone or ketosulfone intermediate.

Formation Mechanism

The synthesis typically involves the reduction of a C4-ketone to a C4-alcohol (or amine precursor).

  • Reagent Control: The use of stereoselective reducing agents (e.g., boranes or modified hydrides) is employed to favor the trans attack.

  • Thermodynamic vs. Kinetic Control: The cis isomer is often the kinetically favored product in certain reduction conditions, whereas the trans isomer is thermodynamically more stable.

  • Epimerization: Acidic conditions during the Ritter reaction (introduction of the amine) can cause epimerization at C4, converting the desired trans intermediate back into a cis/trans mixture.

Impurity Control Workflow

The following diagram outlines the critical control points (CCPs) for minimizing the cis-isomer.

ControlStrategy Ketone Ketone Precursor Reaction Reduction Step (CCP 1: Reagent Selection) Ketone->Reaction Crude Crude Mixture (Trans + Cis) Reaction->Crude Purification Crystallization / Salt Formation (CCP 2: Maleate/HCl Salt) Crude->Purification FinalAPI Final API (>99.5% Trans) Purification->FinalAPI Selective Precipitation Waste Rejected Cis-Isomer Purification->Waste Filtrate FinalAPI->Purification Recrystallization if Cis > 0.15%

Caption: Critical Control Points (CCPs) in Dorzolamide synthesis. Purification via salt formation is the primary method for rejecting the cis-isomer.

Analytical Methodology

Detecting and quantifying the cis-isomer requires high-resolution chromatography capable of separating diastereomers.

USP Compendial Method
  • Technique: High-Performance Liquid Chromatography (HPLC).

  • Column: Silica-based packing (L1) or Chiral stationary phases (e.g., Chiralcel OD-H) for enantiomeric separation if needed.

  • Mobile Phase: A mixture of tert-butyl methyl ether, n-heptane, acetonitrile, and water (buffered).

  • Detection: UV absorption at 254 nm.

  • System Suitability:

    • Resolution (R): Must be > 1.5 between Dorzolamide (trans) and Related Compound A (cis).

    • Relative Retention Time (RRT): The cis-isomer typically elutes after the trans-isomer in normal phase systems due to polarity differences (interaction of the cis-amino/sulfone groups).

Quantitative Limits
StandardLimit for Cis-Isomer (Related Compound A)
USP Monograph NMT 0.5% (Total impurities often capped, specific limit may vary by monograph version)
ICH Q3B (Reporting) > 0.10%
ICH Q3B (Identification) > 0.20% (or 2 mg TDI)
ICH Q3B (Qualification) > 0.50% (or 200 µg TDI)

Note: "NMT" = Not More Than. TDI = Total Daily Intake.

References

  • United States Pharmacopeia (USP). Dorzolamide Hydrochloride Monograph. USP-NF. Link

  • European Pharmacopoeia (Ph. Eur.). Dorzolamide Hydrochloride: Impurity A.[2][3]Link

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). Carbonic Anhydrase Inhibitors: A Review on the Synthesis and Pharmacological Profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Blacklock, T. J., et al. (1993). The Total Synthesis of Dorzolamide: A Chiral Carbonic Anhydrase Inhibitor. Journal of Organic Chemistry, 58(7), 1672-1679. Link

  • International Conference on Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).Link

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Dorzolamide on Carbonic Anhydrase

Abstract This technical guide provides a comprehensive examination of the molecular mechanism by which the sulfonamide-based drug, dorzolamide, inhibits carbonic anhydrase (CA), with a primary focus on the therapeuticall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which the sulfonamide-based drug, dorzolamide, inhibits carbonic anhydrase (CA), with a primary focus on the therapeutically relevant human carbonic anhydrase II (hCA-II) isoform. We will dissect the structural basis of this interaction, detailing the critical role of the catalytic zinc ion and the intricate network of hydrogen bonds and hydrophobic interactions that govern the high-affinity binding. This guide elucidates the kinetic profile of dorzolamide as a potent, reversible inhibitor and explores its selectivity across different CA isoforms, a key factor in its clinical efficacy and safety profile. Furthermore, we present detailed, field-proven experimental protocols for characterizing such inhibitor-enzyme interactions, including enzyme inhibition assays and crystallographic workflows. The distinction between the clinically active (4S, 6S)-trans-dorzolamide and its related stereoisomers, such as the rac-cis form, is also addressed to provide a complete chemical and pharmacological context.

Introduction: The Carbonic Anhydrase Family and its Physiological Significance

The Catalytic Role of Carbonic Anhydrases (CAs)

Carbonic anhydrases (EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life.[1][2] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction that is otherwise very slow at physiological pH.[3] This catalytic activity is critical for a vast array of physiological processes, including respiration, CO₂ transport, pH homeostasis, electrolyte secretion, and biosynthetic reactions.

Isoform Diversity and Tissue Distribution

In humans, at least 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1] This diversity allows for precise regulation of pH and ion transport in various physiological contexts. For instance, CA-I is abundant in red blood cells, while CA-II, one of the most catalytically efficient enzymes known, is found in numerous tissues, including red blood cells, the kidneys, and the ciliary body of the eye.[4][5] Membrane-bound isoforms like CA-IV and CA-XII are also crucial in specific cellular environments.[6]

CA-II and its Role in Aqueous Humor Secretion

The eye's ciliary processes are responsible for producing aqueous humor, the clear fluid that fills the anterior and posterior chambers. The formation of this fluid is an active secretory process that relies on the generation of bicarbonate ions by carbonic anhydrase, primarily the highly active CA-II isoform.[4][7] The resulting bicarbonate gradient drives the transport of sodium ions and, consequently, water, leading to aqueous humor secretion.[8] In pathological conditions like glaucoma, elevated intraocular pressure (IOP) due to excessive aqueous humor production or inadequate drainage can damage the optic nerve. Inhibition of CA-II in the ciliary body is therefore a cornerstone of glaucoma therapy, as it directly reduces the rate of aqueous humor secretion and lowers IOP.[4][7]

Dorzolamide: A Clinically Significant Carbonic Anhydrase Inhibitor

Therapeutic Application in Glaucoma

Dorzolamide is a non-bacteriostatic sulfonamide derivative developed as a topical carbonic anhydrase inhibitor (CAI).[4] Marketed as Trusopt®, it is a first-line treatment for elevated IOP in patients with open-angle glaucoma or ocular hypertension.[4] Unlike earlier systemic CAIs like acetazolamide, topical administration of dorzolamide minimizes systemic side effects, such as metabolic acidosis and electrolyte disturbances, by localizing its action to the eye.[3][4]

The Importance of Stereochemistry: (4S, 6S)-trans-Dorzolamide vs. rac-cis Isomers

The clinically approved and active form of the drug is dorzolamide, which possesses the specific (4S, 6S)-trans stereochemistry.[9] The prompt's mention of "rac-cis Dorzolamide" refers to a related stereoisomer. In pharmaceutical manufacturing, such isomers are often generated as impurities or synthetic intermediates.[10][11] For instance, rac-cis Dorzolamide hydrochloride is classified as "Dorzolamide Related Compound B USP," an official impurity standard.[10] While the fundamental inhibitory mechanism via the sulfonamide group remains the same, the three-dimensional arrangement of the rest of the molecule is critical for optimal fitting into the enzyme's active site. The trans configuration of the ethylamino and methyl groups on the thienothiopyran ring is crucial for the high-affinity binding and isoform selectivity observed with dorzolamide.[1] Mechanistic studies and structural data are therefore based on the active trans-isomer.

Core Mechanism of Inhibition: A Multi-faceted Interaction

Dorzolamide functions as a potent, reversible, and competitive inhibitor of carbonic anhydrase.[5][12] Its mechanism is not merely blocking the active site but involves a series of precise, high-energy interactions with the core functional components of the enzyme.

The Sulfonamide Anchor: Coordination to the Catalytic Zinc Ion

The cornerstone of dorzolamide's inhibitory action is the interaction of its primary sulfonamide (-SO₂NH₂) group with the essential Zn²⁺ ion located at the bottom of the ~15 Å deep active site cleft.[2][13] In the enzyme's native state, this zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion, depending on the pH). This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate. Dorzolamide's sulfonamide group binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻), displacing the catalytic water/hydroxide molecule.[13] This direct coordination effectively neutralizes the enzyme's catalytic machinery, preventing substrate binding and turnover.[12]

The Hydrogen Bond Network: Interaction with Active Site Residues

Beyond the critical zinc coordination, the stability of the dorzolamide-CA II complex is massively enhanced by a network of hydrogen bonds. The most important of these is a hydrogen bond between the nitrogen of the zinc-bound sulfonamide group and the hydroxyl group of the highly conserved Threonine-199 (Thr199) residue.[5][13] This interaction serves as a "gatekeeper," orienting the inhibitor correctly and contributing significantly to its binding affinity. Additional hydrogen bonds can form between the sulfonamide oxygens and the backbone amide of Thr199, further anchoring the inhibitor in place.[13]

van der Waals and Hydrophobic Interactions

The bicyclic thienothiopyran ring system and the ethylamino tail of dorzolamide make extensive van der Waals and hydrophobic contacts with nonpolar residues lining the active site cavity.[14] These interactions are crucial for determining the inhibitor's isoform selectivity, as the specific shape and chemical nature of the active site varies between CA isoforms.[1] The precise fit of these moieties into the active site of CA-II and CA-IV is what drives dorzolamide's high affinity for these specific targets.[14]

cluster_catalysis Native Catalytic Cycle cluster_inhibition Inhibition by Dorzolamide Zn_H2O Active Site (His)₃-Zn²⁺-OH⁻ Intermediate Enzyme-Substrate Intermediate Zn_H2O->Intermediate Nucleophilic Attack Zn_Dorzolamide Inhibited Complex (His)₃-Zn²⁺-⁻NHSO₂-R Zn_H2O->Zn_Dorzolamide CO2 CO₂ Substrate CO2->Intermediate HCO3 HCO₃⁻ Product Intermediate->HCO3 Release HCO3->Zn_H2O Regeneration Dorzolamide Dorzolamide R-SO₂NH₂ Dorzolamide->Zn_Dorzolamide Displaces OH⁻, Coordinates to Zn²⁺ Zn_Dorzolamide->CO2 Blocks Access

Caption: Catalytic cycle of CA and its competitive inhibition by dorzolamide.

Structural Elucidation of the Dorzolamide-CA II Complex

Insights from X-ray Crystallography

The precise binding mode of dorzolamide has been unequivocally confirmed by high-resolution X-ray crystallography.[15] The joint X-ray/neutron crystal structure of the human carbonic anhydrase II-dorzolamide complex (PDB ID: 6BC9) provides atomic-level detail of the interaction.[15] These structures visually confirm the tetrahedral coordination of the sulfonamide nitrogen to the active site zinc ion and the critical hydrogen bond with the side-chain hydroxyl of Thr199.[13][15]

Key Residues Governing Binding and Specificity

Structural studies highlight a constellation of amino acid residues that form the binding pocket and are essential for high-affinity inhibition. In addition to the aforementioned His94, His96, His119 (which coordinate the zinc) and Thr199 , other residues such as Val121, Phe131, Val143, and Leu198 form a hydrophobic pocket that accommodates the thiophene ring of dorzolamide.[1] The specificity of dorzolamide for CA-II and CA-IV over CA-I arises from subtle differences in these and other residues within the active site, which alter its shape and hydrophobicity.[16]

Caption: Key molecular interactions in the dorzolamide-hCA-II active site.

Isoform Selectivity Profile

The clinical success of a CAI depends not only on its potency but also on its selectivity for the target isoform(s) to avoid off-target effects.

High Affinity for CA-II and CA-IV

Dorzolamide is a highly potent inhibitor of the cytosolic CA-II and the membrane-bound CA-IV, both of which are implicated in aqueous humor secretion.[16][17] This dual inhibition is advantageous for achieving a robust reduction in IOP.

Weak Inhibition of CA-I: A Key to Reduced Systemic Side Effects

Crucially, dorzolamide shows significantly lower affinity for CA-I, the isoform abundant in red blood cells.[4][18] This selectivity is a major reason for its favorable safety profile compared to less selective, systemic inhibitors, which can cause side effects related to the inhibition of CA-I in erythrocytes.[16]

Quantitative Inhibition Data

The inhibitory potency is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Human CA IsoformInhibition Constant (Ki)Primary LocationRelevance to Dorzolamide
CA-II 1.9 nM [17][18]Cytosol (Eye, RBC, Kidney)Primary Target for IOP Reduction [4]
CA-IV 31 nM [17][18]Cell Membrane (Eye, Kidney)Secondary Target for IOP Reduction [6]
CA-I ~6000 nM[18]Cytosol (RBC)Weak inhibition contributes to safety profile[4]

Experimental Methodologies for Characterizing the Dorzolamide-CA Interaction

Protocol: In Vitro Enzyme Inhibition Assay (Esterase Activity)

This protocol describes a standard, reliable method for determining the inhibitory potency (IC₅₀) of a compound against CA-II by monitoring its esterase activity.

Rationale: Carbonic anhydrase exhibits esterase activity, hydrolyzing certain esters like p-nitrophenyl acetate (p-NPA). This activity is inhibited by active-site binders. The product, p-nitrophenol, is chromogenic, allowing for a simple and continuous spectrophotometric assay.

Materials:

  • Purified human carbonic anhydrase II (hCA-II)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Dorzolamide HCl

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Anhydrous DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer (plate reader) capable of reading at 405 nm

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of hCA-II in assay buffer. Determine the precise concentration using A₂₈₀. Dilute to a working concentration of 2 µg/mL.

    • Prepare a 100 mM stock solution of p-NPA in anhydrous acetonitrile.

    • Prepare a 10 mM stock solution of Dorzolamide HCl in DMSO. Create a serial dilution series (e.g., from 1 mM down to 10 nM) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each dorzolamide dilution (or DMSO for control) to triplicate wells.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of the 2 µg/mL hCA-II working solution to all wells except the "no enzyme" blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of a 10 mM p-NPA solution (diluted from stock into assay buffer) to all wells for a final concentration of 0.5 mM.

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (V = ΔA/Δt).

    • Calculate the percent inhibition for each dorzolamide concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition against the logarithm of the dorzolamide concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) start->prep plate Dispense Inhibitor/DMSO and Buffer into 96-well Plate prep->plate add_enzyme Add hCA-II Solution (Pre-incubate for 15 min) plate->add_enzyme initiate Initiate Reaction (Add p-NPA Substrate) add_enzyme->initiate read Measure Absorbance (405 nm) Kinetically over 10 min initiate->read calc_rate Calculate Reaction Rates (ΔA/Δt) read->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition plot Plot % Inhibition vs. [Log Inhibitor] calc_inhibition->plot fit Fit Data to Sigmoidal Curve plot->fit end Determine IC₅₀ Value fit->end

Caption: Experimental workflow for determining the IC₅₀ of dorzolamide.

Workflow: X-ray Crystallography for Structural Determination

Rationale: To obtain direct, high-resolution visual evidence of the binding mode of an inhibitor within the enzyme's active site.

  • Protein Expression and Purification: Express high levels of recombinant hCA-II in E. coli and purify to >98% homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified hCA-II with a 5- to 10-fold molar excess of dorzolamide to ensure saturation of the active sites.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using sitting-drop or hanging-drop vapor diffusion methods to obtain well-ordered single crystals of the hCA-II-dorzolamide complex.

  • Data Collection: Cryo-protect the crystals and expose them to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using molecular replacement with a known hCA-II structure as a model. Build the dorzolamide molecule into the observed electron density in the active site and refine the entire model to achieve high resolution and good statistical validation.

Conclusion and Future Perspectives

The mechanism of action of dorzolamide on carbonic anhydrase is a well-elucidated example of structure-based drug design. Its potent inhibition is achieved through a multi-point interaction strategy, anchored by the coordination of its sulfonamide moiety to the catalytic zinc ion and stabilized by a network of specific hydrogen bonds and hydrophobic contacts. The high affinity and isoform selectivity, particularly for CA-II and CA-IV over CA-I, are direct consequences of the precise complementarity between the (4S, 6S)-trans isomer of the drug and the architecture of the target active sites. Understanding this mechanism at a molecular level not only explains the clinical efficacy of dorzolamide in treating glaucoma but also provides a robust framework for the development of next-generation, isoform-selective carbonic anhydrase inhibitors for a variety of therapeutic applications, from oncology to neurology.

References

  • Alm-Eldeen, A. A., et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. International Journal of Biological Macromolecules, 80, 56-65. [Link]

  • Sugrue, M. F. (2000). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Expert Opinion on Investigational Drugs, 9(11), 2689-2698. [Link]

  • Kovalevsky, A., et al. (2018). "To Be or Not to Be" Protonated: Atomic Details of Human Carbonic Anhydrase-Clinical Drug Complexes by Neutron Crystallography and Simulation. Structure, 26(4), 688-695.e3. PDB ID: 6BC9. [Link]

  • Ponticello, G. S., et al. (1997). Clinical Pharmacokinetics of Dorzolamide. Clinical Pharmacokinetics, 33(4), 254-263. [Link]

  • Science.gov. Anhydrase inhibitor dorzolamide: Topics by Science.gov. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5284549, Dorzolamide. [Link]

  • Nocentini, A., & Supuran, C. T. (2021). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1752. [Link]

  • Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7210-7215. [Link]

  • Wistrand, P. J., et al. (2002). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science, 43(10), 3195-3200. [Link]

  • D'Ambrosio, M., et al. (2015). Nitric Oxide Donors and Selective Carbonic Anhydrase Inhibitors: A Dual Pharmacological Approach for the Treatment of Glaucoma, Cancer and Osteoporosis. Molecules, 20(4), 5667-5684. [Link]

  • Fisher, S. Z., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 7), 618-622. [Link]

  • Alm-Eldeen, A. A., et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. Request PDF on ResearchGate. [Link]

  • AbdelKhalek, A., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Scientific Reports, 11(1), 7167. [Link]

  • Farzam, K., & Abdullah, M. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]

  • Creative Biolabs. Enzyme Inhibition Assessment Service. [Link]

  • Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors. Future Medicinal Chemistry, 1(1), 117-130. [Link]

  • D'Ambrosio, M., et al. (2015). Nitric Oxide Donors and Selective Carbonic Anhydrase Inhibitors: A Dual Pharmacological Approach for the Treatment of Glaucoma. Semantic Scholar. [Link]

  • Zulfiqar, N., et al. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science, 10(1), 58. [Link]

  • MedicoNotebook. (2023). Pharmacology of Carbonic Anhydrase Inhibitors. [Link]

  • Fisher, S. Z., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. ResearchGate. [Link]

  • Logsdon, N. J., et al. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 19(9), 2593. [Link]

  • Rasheed, S., et al. (2022). Drug repurposing: Identification and X-ray crystallographic analyses of US-FDA approved drugs against carbonic anhydrase-II. International Journal of Biological Macromolecules, 220, 106-115. [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. [Link]

  • ResearchGate. Chemistry and SAR of dorzolamide for CA inhibitory and ocular activity. [Link]

  • Rabai, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega, 8(30), 27329-27336. [Link]

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Foundational

Foreword: Navigating Stereochemical Complexity in Pharmaceutical Analysis

An In-Depth Technical Guide to the Racemic Mixture of cis-Dorzolamide In the landscape of modern drug development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Racemic Mixture of cis-Dorzolamide

In the landscape of modern drug development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail; it is a cornerstone of its safety and efficacy profile. Dorzolamide, a potent carbonic anhydrase inhibitor for the treatment of glaucoma, presents a classic case study in stereoisomerism. The therapeutic agent is a single enantiomer, (4S,6S)-Dorzolamide. However, the synthetic pathways that yield this molecule can also produce other stereoisomers, including the racemic mixture of cis-Dorzolamide. This guide provides a detailed technical exploration of this specific racemic pair, ((4R,6S)- and (4S,6R)-Dorzolamide), which is often a critical process-related impurity. For researchers, process chemists, and quality control analysts, understanding the genesis, resolution, and characterization of this mixture is paramount for ensuring the purity and safety of the final drug product. This document moves beyond mere protocols to explain the underlying principles and rationale, empowering the scientist to not only execute but also to innovate.

The Stereochemical Landscape of Dorzolamide

Dorzolamide possesses two chiral centers at the C4 and C6 positions of its thieno[2,3-b]thiopyran ring system. This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs (cis and trans). Each pair consists of two enantiomers (a racemic mixture).

  • Trans Isomers : The ethylamino group at C4 and the methyl group at C6 are on opposite sides of the ring. This pair includes the therapeutically active (4S,6S)-Dorzolamide and its enantiomer, (4R,6R)-Dorzolamide.[1]

  • Cis Isomers : The ethylamino group at C4 and the methyl group at C6 are on the same side of the ring. This pair, the focus of this guide, consists of the enantiomers (4R,6S)-Dorzolamide and (4S,6R)-Dorzolamide , which together form the rac-cis-Dorzolamide mixture.[2][3]

The precise control and separation of these isomers are critical, as regulatory bodies require stringent characterization and quantification of all potential impurities.

Dorzolamide Dorzolamide Stereoisomers (2 Chiral Centers) trans_pair Trans Diastereomers Dorzolamide->trans_pair Diastereomers cis_pair Cis Diastereomers Dorzolamide->cis_pair Diastereomers trans_S_S (4S, 6S)-Dorzolamide (Active Drug) trans_pair->trans_S_S trans_R_R (4R, 6R)-Dorzolamide trans_pair->trans_R_R cis_R_S (4R, 6S)-Dorzolamide cis_pair->cis_R_S cis_S_R (4S, 6R)-Dorzolamide cis_pair->cis_S_R trans_S_S->trans_R_R Enantiomers cis_R_S->cis_S_R Enantiomers

Figure 1: The four stereoisomers of Dorzolamide.

Synthetic Origins of the cis-Racemate

The synthesis of Dorzolamide is a multi-step process that requires careful stereochemical control.[4] One of the key steps often involves the introduction of the nitrogen-containing side chain at the C4 position, for instance, through a Ritter reaction on a hydroxyl precursor.[5] While modern synthetic routes are highly optimized to favor the formation of the desired trans isomer, reaction conditions can inadvertently lead to a loss of stereochemical integrity.

The formation of the cis-isomers can occur if the reaction proceeds through a carbocation intermediate at the C4 position.[5] This planar intermediate can then be attacked from either face, leading to a mixture of both cis and trans products. Since the starting material for this step is typically a single enantiomer at the C6 position (e.g., 6S), the resulting cis product will be a racemic mixture of (4R,6S) and (4S,6R) isomers. Therefore, the rac-cis mixture is a direct consequence of incomplete stereoselectivity in the synthesis.

Analytical Resolution: The Core Challenge

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques like reversed-phase HPLC.[6] The resolution of the rac-cis-Dorzolamide mixture, therefore, necessitates the use of a chiral environment, which is achieved through chiral chromatography. The fundamental principle is the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is part of the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column and thus, separation.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of Dorzolamide enantiomers.[1][7] The choice of the chiral stationary phase (CSP) and the mobile phase is critical and depends on the specific properties of the analytes. Polysaccharide-based and protein-based CSPs have proven effective.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis Sample Prepare rac-cis Dorzolamide Standard in Mobile Phase Injector Inject Sample (e.g., 10 µL) Sample->Injector MobilePhase Prepare & Degas Mobile Phase (e.g., Hexane/IPA/DEA) Pump Isocratic Pumping (e.g., 1.0 mL/min) Column Chiral Stationary Phase (e.g., Coated Cellulose) Injector->Column Sample Pump->Column Mobile Phase Detector UV Detector (e.g., 254 nm) Column->Detector Separated Enantiomers Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks (Enantiomer 1 & 2) Chromatogram->Integration Quantification Calculate Purity & Ratio Integration->Quantification

Sources

Exploratory

A-173640: The Quintessential Reference Standard for Dorzolamide Impurity Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of ophthalmic pharmaceuticals, Dorzolamide Hydrochloride stands as a critical agent for the management...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of ophthalmic pharmaceuticals, Dorzolamide Hydrochloride stands as a critical agent for the management of glaucoma and ocular hypertension.[1][2] The therapeutic efficacy and safety of this potent carbonic anhydrase inhibitor are intrinsically linked to its purity. This technical guide provides a comprehensive exploration of rac-cis Dorzolamide, a key stereoisomeric impurity, and delineates its indispensable role as a pharmaceutical reference standard. We will delve into the stereochemical nuances of Dorzolamide, the rationale behind monitoring its cis-isomer, and the practical application of the rac-cis Dorzolamide reference standard in analytical workflows to ensure the quality and compliance of the final drug product.

Introduction: The Stereochemical Complexity of Dorzolamide

Dorzolamide possesses two chiral centers, giving rise to four possible stereoisomers: the therapeutically active (4S,6S)-trans isomer, its enantiomer (4R,6R)-trans, and two cis-diastereomers, (4S,6R) and (4R,6S).[3] The manufacturing process of Dorzolamide is designed to be highly stereoselective, aiming to produce the desired (4S,6S)-trans isomer exclusively.[4][5] However, synthetic pathways can inadvertently lead to the formation of other stereoisomers, which are considered impurities and must be rigorously controlled.[3][6]

The rac-cis Dorzolamide, a racemic mixture of the (4S,6R) and (4R,6S) diastereomers, is one such critical impurity.[7][8] While not possessing the desired therapeutic activity, its presence can impact the overall purity and safety profile of the drug substance. Therefore, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict limits on these impurities.[2][9][10] This necessitates the availability of a well-characterized reference standard for their accurate identification and quantification.

Diagram 1: Stereoisomers of Dorzolamide

G cluster_trans Trans Isomers cluster_cis Cis Isomers (Diastereomers) Dorzolamide (4S,6S)-Dorzolamide (Active Pharmaceutical Ingredient) Enantiomer (4R,6R)-Dorzolamide (Trans-Enantiomer Impurity) Dorzolamide->Enantiomer Enantiomers cis_4S6R (4S,6R)-Dorzolamide Dorzolamide->cis_4S6R Diastereomers cis_4R6S (4R,6S)-Dorzolamide Enantiomer->cis_4R6S Diastereomers cis_4S6R->cis_4R6S Enantiomers

Caption: Stereoisomeric relationship between Dorzolamide and its impurities.

rac-cis Dorzolamide as a Pharmaceutical Reference Standard

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark for analytical tests.[11][12] The rac-cis Dorzolamide reference standard serves several critical functions in the quality control of Dorzolamide drug substance and drug product.

2.1. Peak Identification in Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling in pharmaceuticals.[13] In the analysis of Dorzolamide, the rac-cis Dorzolamide reference standard is used to unequivocally identify the peaks corresponding to the cis-isomers in a chromatogram. By injecting the reference standard, analysts can confirm the retention time of the cis-isomers, distinguishing them from the main Dorzolamide peak and other potential impurities.

2.2. Method Validation and System Suitability

The development and validation of analytical methods are fundamental to ensuring reliable and reproducible results.[14] The rac-cis Dorzolamide reference standard is essential for:

  • Specificity/Selectivity: Demonstrating that the analytical method can accurately separate and quantify the cis-isomers from the Dorzolamide API and other related substances.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the cis-isomers that can be reliably detected and quantified.

  • System Suitability: As part of routine analysis, a system suitability solution containing both Dorzolamide and the rac-cis Dorzolamide reference standard is often used to verify the performance of the chromatographic system before analyzing samples.[9]

2.3. Quantitative Analysis

The reference standard, with its certified purity, allows for the accurate quantification of the cis-isomers in test samples of Dorzolamide.[15] This is typically achieved by comparing the peak area of the cis-isomers in the sample to the peak area of a known concentration of the reference standard.

Analytical Methodology: A Practical Workflow

The utilization of the rac-cis Dorzolamide reference standard is integral to the routine quality control testing of Dorzolamide. Below is a representative workflow for impurity profiling using HPLC.

Diagram 2: Workflow for Dorzolamide Impurity Profiling

G prep_std Prepare Reference Standard Solution (rac-cis Dorzolamide) hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Dorzolamide Sample Solution prep_sample->hplc_analysis prep_sst Prepare System Suitability Solution (API + Impurities) prep_sst->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing report Generate Report data_processing->report

Caption: A typical workflow for impurity analysis using a reference standard.

3.1. Experimental Protocol: HPLC Analysis of Dorzolamide for cis-Isomer Impurities

This protocol is a generalized example and should be adapted based on specific pharmacopeial monographs or validated in-house methods.

Objective: To identify and quantify rac-cis Dorzolamide in a Dorzolamide drug substance sample.

Materials:

  • rac-cis Dorzolamide Hydrochloride Reference Standard

  • Dorzolamide Hydrochloride Drug Substance Sample

  • HPLC grade solvents (e.g., n-hexane, 2-propanol, diethylamine)[16][17]

  • Chiral HPLC column (e.g., cellulose-based)[16][18]

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase as specified in the relevant analytical method. A typical mobile phase for chiral separation of Dorzolamide isomers might consist of a mixture of n-hexane, 2-propanol, and a small amount of an amine modifier like diethylamine.[16][17]

  • Preparation of Reference Standard Solution: Accurately weigh a suitable amount of rac-cis Dorzolamide Hydrochloride reference standard and dissolve it in the mobile phase to obtain a known concentration.

  • Preparation of Sample Solution: Accurately weigh the Dorzolamide Hydrochloride drug substance sample and dissolve it in the mobile phase to a specified concentration.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., Chiralcel® OD-RH)[18]

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: Typically 0.5-1.0 mL/min.[16][18]

    • Detection: UV at 254 nm.[17][18]

    • Injection Volume: 10 µL.[18]

  • Analysis:

    • Inject the reference standard solution to determine the retention time of the rac-cis Dorzolamide peaks.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram that correspond to the retention times of the cis-isomers from the reference standard injection.

  • Quantification:

    • Calculate the percentage of rac-cis Dorzolamide in the sample using the following formula (or a similar validated method):

    % Impurity = (Area_impurity_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std * 100

    Where:

    • Area_impurity_sample is the peak area of the cis-isomer in the sample chromatogram.

    • Area_std is the peak area of the cis-isomer in the reference standard chromatogram.

    • Conc_std is the concentration of the reference standard.

    • Conc_sample is the concentration of the sample.

    • Purity_std is the certified purity of the reference standard.

3.2. Data Interpretation and Acceptance Criteria

The results of the analysis are compared against the acceptance criteria specified in the relevant pharmacopeia or drug product specification. For example, a monograph might state that the level of a specific diastereomer must not exceed a certain percentage.

Table 1: Representative Chromatographic Data

CompoundRetention Time (min)Relative Retention TimeAcceptance Criteria
Dorzolamide (trans)10.21.00-
rac-cis Dorzolamide12.51.23≤ 0.2%

Note: The values presented are for illustrative purposes only and will vary depending on the specific analytical method and instrumentation.

Synthesis and Characterization of the Reference Standard

The reliability of any analysis is contingent upon the quality of the reference standard. The synthesis of rac-cis Dorzolamide is a complex process that requires careful control to yield the desired stereochemistry.[4][19] Following synthesis, the material undergoes rigorous characterization to confirm its identity, purity, and potency.[15][20]

Characterization techniques typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemical configuration.

  • Mass Spectrometry (MS): To determine the molecular weight.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and assay.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion: Ensuring Pharmaceutical Quality and Patient Safety

The use of a well-characterized rac-cis Dorzolamide reference standard is not merely a procedural step but a cornerstone of robust pharmaceutical quality control.[12][21][22] It provides the analytical certainty required to ensure that each batch of Dorzolamide Hydrochloride meets the stringent purity requirements set forth by regulatory authorities. By enabling the accurate identification and quantification of this critical stereoisomeric impurity, the rac-cis Dorzolamide reference standard plays a vital role in safeguarding the efficacy and safety of this important ophthalmic medication. For researchers and drug development professionals, a thorough understanding of the role and application of such reference standards is paramount in the journey from laboratory to patient.

References

  • ResearchGate. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. [Link]

  • Pharmaffiliates. Dorzolamide-impurities. [Link]

  • National Institutes of Health. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC. [Link]

  • SynThink. Dorzolamide EP Impurities & USP Related Compounds. [Link]

  • USP-NF. USP Monographs: Dorzolamide Hydrochloride. [Link]

  • Semantic Scholar. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.. [Link]

  • Scribd. Dorzolamide Preparation Process Patent. [Link]

  • Der Pharma Chemica. Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). [Link]

  • ACS Omega. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Link]

  • Google Patents. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • SSRN. Structural Identification and Quantification of N-Nitroso Dorzolamide and N-Nitroso Timolol Impurities in Ophthalmic Solutions via LC-MS/MS and Spectroscopic Techniques. [Link]

  • Veeprho. Dorzolamide Related Compound C (HCl Salt). [Link]

  • ResearchGate. Dorzolamide hydrochloride and their impurity structure. [Link]

  • ResearchGate. Chiral analysis and stereochemical study of dorzolamide: hypertension drug | Request PDF. [Link]

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  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]

  • ResearchGate. A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. [Link]

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  • Journal of Saudi Chemical Society. The importance of impurity analysis in pharmaceutical products: an integrated approach. [Link]

  • Phenomenex. Ph. Eur. Monograph 2359: Dorzolamide Hydrochloride Related Substances on Luna® 5 µm C18(2). [Link]

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Foundational

Introduction: Contextualizing rac-cis-Dorzolamide HCl in Pharmaceutical Analysis

An In-Depth Technical Guide to the Physical and Chemical Characteristics of rac-cis-Dorzolamide HCl Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor formulated for topical ophthalmic use to reduce intra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of rac-cis-Dorzolamide HCl

Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor formulated for topical ophthalmic use to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] The molecule possesses two chiral centers at the C4 and C6 positions of its thieno[2,3-b]thiopyran ring system.[1] This stereochemistry gives rise to four distinct stereoisomers: a pair of trans enantiomers ((4S,6S) and (4R,6R)) and a pair of cis enantiomers ((4S,6R) and (4R,6S)).[1]

The therapeutically active and marketed form is the single (4S,6S)-trans isomer.[1][3] During the synthesis of this active pharmaceutical ingredient (API), the formation of other stereoisomers is a critical consideration for process control and final product purity. The racemic cis diastereomer, a 1:1 mixture of the (4S,6R) and (4R,6S) enantiomers, is a specified related compound often designated as "Dorzolamide Impurity B" in pharmacopoeial monographs.[4][5][6]

This guide provides a comprehensive overview of the core physical and chemical characteristics of rac-cis-Dorzolamide HCl. Understanding these properties is paramount for drug development professionals and analytical scientists tasked with developing robust methods for impurity identification, quantification, and control to ensure the safety and efficacy of the final drug product.

Stereochemical Landscape of Dorzolamide

The spatial arrangement of the ethylamino group at C4 and the methyl group at C6 defines the diastereomeric form (cis or trans). Within each diastereomeric pair, the absolute configuration (R/S) at both chiral centers defines the specific enantiomer. The rac-cis form is the racemic mixture of the two cis enantiomers.

G cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers trans_4S6S (4S,6S)-Dorzolamide (Active API) trans_4R6R (4R,6R)-Dorzolamide (Impurity A) trans_4S6S->trans_4R6R Enantiomers cis_4S6R (4S,6R)-Dorzolamide cis_4R6S (4R,6S)-Dorzolamide cis_4S6R->cis_4R6S Enantiomers rac_cis rac-cis-Dorzolamide HCl (Impurity B) cis_4S6R->rac_cis cis_4R6S->rac_cis Dorzolamide Dorzolamide Stereoisomers Dorzolamide->trans_4S6S Diastereomers Dorzolamide->trans_4R6R Diastereomers Dorzolamide->cis_4S6R Diastereomers Dorzolamide->cis_4R6S Diastereomers

Caption: Stereoisomeric relationships of Dorzolamide.

Core Physicochemical Properties

The fundamental physical and chemical properties of rac-cis-Dorzolamide HCl are essential for its handling, analysis, and understanding its behavior in various matrices. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name (4RS,6SR)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride[5]
Synonyms rac-cis Dorzolamide hydrochloride; Dorzolamide EP Impurity B; Dorzolamide Related Compound B USP[4][5][6]
CAS Number 120279-37-0[4][6][7]
Molecular Formula C₁₀H₁₇ClN₂O₄S₃[4][7]
Molecular Weight 360.90 g/mol [4][7]
Appearance Solid. Off-white to light brown powder.[7]
Solubility Soluble in water; slightly soluble in methanol and ethanol.[2][8][9]
Stability Stable under normal storage conditions.[7]

Insight from the Scientist: The hydrochloride salt form renders the molecule water-soluble, a critical property for both its analysis by reverse-phase HPLC and its behavior in aqueous ophthalmic formulations. Its slight solubility in alcohols is leveraged in the composition of mobile phases for chiral chromatography.

Spectroscopic and Crystallographic Characterization

Ultraviolet (UV) Spectroscopy

The UV absorption profile of dorzolamide is dictated by the thienothiopyran sulfonamide chromophore. As this core structure is identical across all stereoisomers, rac-cis-Dorzolamide HCl is expected to exhibit a UV absorption maximum (λmax) virtually identical to that of the active trans isomer.

  • Expected λmax: ~254 nm.[10][11]

This property is fundamental for its detection in liquid chromatography. A photodiode array (PDA) detector is often employed to confirm peak purity and identity by comparing the UV spectrum of an impurity peak against a reference standard.

Infrared (IR) Spectroscopy

While specific IR spectra for the rac-cis isomer are not publicly detailed, the technique is highly valuable for confirming the identity of the molecule by identifying its key functional groups. Furthermore, IR spectroscopy is a powerful tool for distinguishing between polymorphic forms, as different crystal lattice arrangements will result in distinct shifts in the fingerprint region of the spectrum.[12] Expected characteristic bands would include stretches for N-H (amine and sulfonamide), S=O (sulfone and sulfonamide), and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are definitive for structural elucidation. While a full spectral assignment is beyond the scope of this guide, the key diagnostic application of ¹H NMR in this context is to differentiate between cis and trans diastereomers.[13][14] The spatial proximity of protons in the cis configuration versus the trans configuration leads to different chemical shifts and nuclear Overhauser effect (NOE) correlations, particularly for the protons at C4 and C6 and the adjacent methyl and ethyl groups.[13][14]

Polymorphism and Crystallography

Dorzolamide HCl is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[9][12] These forms, such as the identified Form A (anhydrous) and Form B (monohydrate), will have the same chemical composition but different crystal lattice structures.[12] This difference can significantly impact physical properties like melting point, solubility, and stability. Techniques like X-ray diffraction (XRD) are used to definitively characterize the specific polymorphic form, while thermal analysis can detect their presence.[12]

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide critical information on the thermal stability, melting behavior, and purity of a substance.[15][16]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a crystalline substance like dorzolamide HCl, DSC analysis reveals a sharp endothermic peak corresponding to its melting point.[11] Studies on the active isomer show a melting point around 264-277°C.[8][11] The presence of multiple melting endotherms or shifts in melting temperature can indicate the presence of impurities or different polymorphic forms.[15] The DSC thermogram is a key component of a substance's identity and purity profile.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17][18] It is used to determine the presence of volatile components like water or residual solvents and to establish the decomposition temperature of the material.[16] For a stable, anhydrous form, a TGA thermogram would show a flat baseline until the onset of thermal decomposition. For a hydrated form, an initial weight loss corresponding to the loss of water would be observed at lower temperatures.[16]

Analytical Methodologies: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of dorzolamide and its related compounds.[19] Due to the stereochemical complexity, chiral HPLC is the definitive method for separating and quantifying the rac-cis enantiomers from each other and from the trans isomers.

Field-Proven Protocol: Chiral HPLC for Dorzolamide Stereoisomers

This protocol outlines a typical isocratic normal-phase chiral HPLC method adapted from established literature for the separation of all four dorzolamide stereoisomers.[10][20][21]

1. Objective: To achieve baseline separation of the (4S,6S), (4R,6R), (4S,6R), and (4R,6S) stereoisomers of dorzolamide.

2. Instrumentation & Columns:

  • HPLC system with isocratic pump and UV detector.

  • Analytical Column: A cellulose-based chiral stationary phase, such as a Chiralcel AD-H (250 mm x 4.6 mm, 5 µm), is highly effective.[10][20]

    • Scientist's Note: Polysaccharide-based columns (cellulose or amylose) are the industry standard for this type of separation. They provide a complex chiral environment with grooves and cavities where enantiomers can interact differently via hydrogen bonds, dipole-dipole, and π-π interactions, leading to differential retention.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane, dehydrated ethanol, and diethylamine. A typical starting ratio is 84:16:0.02 (v/v/v).[10]

    • Scientist's Note: This is a normal-phase separation. Hexane serves as the weak, non-polar primary solvent. Ethanol is the polar modifier; adjusting its concentration is the primary way to control retention time and resolution. Diethylamine is a crucial amine modifier. As dorzolamide is a basic compound, the addition of a small amount of a competing base like diethylamine deactivates acidic sites on the silica support, significantly improving peak shape and preventing tailing.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10][20]

  • Detection Wavelength: 254 nm.[10][20]

  • Injection Volume: 10 µL.[10]

4. Sample and Standard Preparation:

  • Dissolve samples and reference standards in methanol or the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.[10] Ensure complete dissolution.

5. System Suitability:

  • Before sample analysis, inject a resolution solution containing all four isomers.

  • Acceptance Criteria: The resolution (Rs) between any two adjacent peaks should be ≥ 1.5 to ensure accurate quantification.

6. Data Analysis:

  • Identify peaks based on the retention times of the individual reference standards.

  • Quantify the rac-cis isomers (Impurity B) against their corresponding reference standard.

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Processing & Evaluation prep Weigh sample/standard Dissolve in Methanol (0.5-1.0 mg/mL) inject Inject 10 µL onto Chiral Column (e.g., Chiralcel AD-H) prep->inject elute Isocratic Elution (Hexane:Ethanol:DEA) Flow: 1.0 mL/min, Temp: 30°C inject->elute detect UV Detection at 254 nm elute->detect chromatogram Record Chromatogram detect->chromatogram suitability System Suitability Check (Resolution ≥ 1.5) chromatogram->suitability quantify Peak Identification & Quantification (vs. Reference Standard) suitability->quantify report Report Results quantify->report

Caption: Workflow for Chiral HPLC Analysis of Dorzolamide.

Conclusion

rac-cis-Dorzolamide HCl, a critical process-related impurity in the synthesis of the active (4S,6S) isomer, possesses a distinct set of physicochemical properties that govern its analytical characterization. Its identity is defined by its unique stereochemistry, which can be confirmed by NMR and separated by specialized chiral HPLC methods. Standard characterization relies on a suite of techniques including UV and IR spectroscopy for functional group confirmation, DSC and TGA for thermal behavior and polymorphism screening, and, most importantly, chiral chromatography for separation and quantification. A thorough understanding and application of these principles are essential for any scientist involved in the development, manufacturing, or quality control of Dorzolamide Hydrochloride.

References

  • Taylor & Francis. (2006, August 22). Determination of the Enantiomeric Composition of a Novel Topically Active Carbonic Anhydrase Inhibitor by HPLC. Retrieved from [Link]

  • Veeprho. Dorzolamide Related Compound C (HCl Salt). Retrieved from [Link]

  • LGC Standards. (n.d.).
  • ResearchGate. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. Retrieved from [Link]

  • ACS Omega. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Retrieved from [Link]

  • National Institutes of Health. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Der Pharma Chemica. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Retrieved from [Link]

  • Google Patents. (n.d.). CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
  • New Drug Approvals. (2015, January 17). Dorzolamide Hydrochloride. Retrieved from [Link]

  • DailyMed. (2022, December 31). Label: DORZOLAMIDE HCL solution/ drops. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 20-408/S-045 Page 3 TRUSOPT® (dorzolamide hydrochloride ophthalmic solution). Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral analysis and stereochemical study of dorzolamide: hypertension drug | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004016620A1 - Polymorphic forms of dorzolamide chlorhydrate, production method thereof and pharmaceutical compositions containing same.
  • National Institutes of Health. (n.d.). Dorzolamide | C10H16N2O4S3 - PubChem. Retrieved from [Link]

  • ResearchGate. (2023, July 6). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Dorzolamide EP Impurity B. Retrieved from [Link]

  • Anmol Chemicals. (2025, October 12). Dorzolamide Hydrochloride BP Ph Eur USP EP Grade Manufacturers. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods.
  • Pharmaffiliates. (n.d.). Dorzolamide Hydrochloride - Impurity C (Hydrochloride Salt). Retrieved from [Link]

  • IJTSRD. (2025, May 15). UV Spectrophotometric Determination of Dorzolamide and Timolol in Ophthalmic Formulations. Retrieved from [Link]

  • IJPPR. (2018, April 18). Spectrophotometric Methods for Determination of Binary Mixture of Dorzolamide Hydrochloride and Timolol Maleate in Bulk and Pharmaceutical Preparation. Retrieved from [Link]

  • NETZSCH. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

  • Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

  • ATA Scientific. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2012, April 2). Thermal analysis study of antihypertensive drug doxazosin mesilate. Retrieved from [Link]

  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of rac-cis Dorzolamide Hydrochloride

This technical guide details the solubility, stability, and physicochemical profiling of rac-cis Dorzolamide Hydrochloride , a critical diastereomeric impurity and synthetic intermediate of the commercial antiglaucoma ag...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, stability, and physicochemical profiling of rac-cis Dorzolamide Hydrochloride , a critical diastereomeric impurity and synthetic intermediate of the commercial antiglaucoma agent, Dorzolamide ((4S,6S)-trans).[1]

[1]

Executive Summary & Stereochemical Context

rac-cis Dorzolamide Hydrochloride (CAS 120279-37-0) is the racemic mixture of the cis-diastereomer of dorzolamide.[1] Unlike the therapeutically active (4S,6S)-trans isomer (Trusopt®), the cis form is thermodynamically less stable and serves primarily as a process impurity (Impurity B) and a reference standard in quality control.

Understanding the rac-cis profile is essential for:

  • Process Chemistry: Optimizing the epimerization step to maximize yield of the trans isomer.

  • Quality Control: Validating analytical methods to detect trace levels of the cis impurity.

  • Formulation Stability: Preventing in-situ epimerization during shelf-life.[1]

Featurerac-cis Dorzolamide HCl(4S,6S)-trans Dorzolamide HCl (API)
CAS Number 120279-37-0130693-82-2
Configuration (4R,6S) + (4S,6R) mixture(4S,6S) pure enantiomer
Role Impurity / IntermediateActive Pharmaceutical Ingredient
Thermodynamics Kinetic Product (Less Stable)Thermodynamic Product (More Stable)

Physicochemical Characterization

Solid-State Properties

The cis and trans diastereomers exhibit distinct crystal lattice energies. The rac-cis hydrochloride salt typically presents as a white to off-white crystalline powder.[1]

  • Melting Point: The rac-cis form generally exhibits a lower melting range compared to the pure trans isomer (264–285°C for trans), often decomposing above 250°C.

  • Hygroscopicity: As a hydrochloride salt, the molecule is prone to moisture uptake. The cis isomer, having a higher dipole moment due to the syn-orientation of the ethylamino and methyl groups, may exhibit higher hygroscopicity than the trans form, necessitating tightly controlled storage (desiccated, <25°C).

Ionization and pKa

Dorzolamide HCl is an amphoteric molecule with two key ionizable groups. These pKa values dictate its pH-dependent solubility profile.[1]

  • pKa 1 (~6.35): Pyridine-like nitrogen in the thiophene-fused ring system.[1]

  • pKa 2 (~8.50): Secondary ethylamine group (protonated in the HCl salt).

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility of rac-cis Dorzolamide HCl is highly pH-dependent.[1] At physiological pH (approx. 5.5–7.4), the molecule exists in equilibrium between its cationic and neutral forms.

  • pH < 6.0: Highly soluble (>10 mg/mL) due to protonation of the secondary amine and ring nitrogen.

  • pH > 8.5: Solubility decreases significantly as the molecule deprotonates to its free base form, which is lipophilic.

Solvent Compatibility
SolventSolubility RatingApplication
Water SolubleFormulation vehicle, Extraction
Methanol Slightly SolubleAnalytical standard preparation
Ethanol Very Slightly SolubleCrystallization anti-solvent
DMSO SolubleStock solution for bioassays
Acetone InsolublePurification (washing)
Visualization: Solubility & Ionization Equilibrium

The following diagram illustrates the ionization states affecting solubility.

SolubilityEquilibrium Cation Dicationic Form (pH < 6.0) High Solubility Mono Monocationic Form (pH 6.0 - 8.5) Moderate Solubility Cation->Mono pKa1 ~6.35 (-H+) Mono->Cation +H+ Base Free Base (pH > 8.5) Low Solubility Mono->Base pKa2 ~8.50 (-H+) Base->Mono +H+

Caption: pH-dependent ionization equilibrium of Dorzolamide HCl governing aqueous solubility.

Stability & Degradation Pathways[1]

Epimerization (Critical Pathway)

The most significant stability risk for rac-cis Dorzolamide is epimerization to the thermodynamically favored trans isomer. This reaction is acid-catalyzed and driven by the relief of steric strain between the C-4 ethylamino and C-6 methyl groups.[1]

  • Mechanism: Protonation of the C-4 center facilitates transient ring opening or planar intermediate formation, allowing re-closure to the trans configuration.

  • Equilibrium: In acidic media, the equilibrium heavily favors the trans isomer (~76:24 trans:cis ratio).

Chemical Degradation

Apart from epimerization, the molecule undergoes standard degradation:

  • Oxidation: The secondary amine is susceptible to oxidation, forming N-oxide or N-desethyl derivatives (especially under light/peroxide stress).[1]

  • Hydrolysis: The sulfonamide group is relatively stable but can hydrolyze under extreme acidic/basic conditions at elevated temperatures.

Visualization: Degradation & Epimerization

DegradationPathways Cis rac-cis Dorzolamide (Kinetic Product) Trans trans-Dorzolamide (Thermodynamic Product) Cis->Trans Acid-Catalyzed Epimerization (Major Pathway) Desethyl N-desethyl Analog (Oxidative Degradant) Cis->Desethyl Oxidation (H2O2/Light) Sulfonic Sulfonic Acid Derivative (Hydrolysis Product) Cis->Sulfonic Hydrolysis (Strong Acid/Heat) Trans->Cis Reverse Epimerization (Minor)

Caption: Primary degradation pathways, highlighting the critical cis-to-trans epimerization.[1]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of rac-cis Dorzolamide HCl in various buffers.

  • Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess rac-cis Dorzolamide HCl powder to 5 mL of each buffer in glass vials until undissolved solid remains.

  • Equilibration: Shake vials at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Analysis: Dilute the filtrate with mobile phase and analyze via HPLC (see Section 6). Calculate concentration against a standard curve.

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: To assess the stability of rac-cis Dorzolamide under stress conditions and validate the "stability-indicating" nature of the analytical method.

Stress ConditionProcedureSampling Timepoints
Acid Hydrolysis Dissolve 10 mg in 5 mL 1N HCl. Heat at 60°C.0, 2, 6, 24 hours
Base Hydrolysis Dissolve 10 mg in 5 mL 0.1N NaOH. Ambient temp.0, 1, 4 hours (Rapid degradation expected)
Oxidation Dissolve 10 mg in 5 mL 3% H₂O₂. Ambient temp.0, 6, 24 hours
Thermal Expose solid powder to 80°C (dry heat).1, 3, 7 days

Analytical Characterization (HPLC)

Separating the cis impurity from the trans active is critical. The following method is adapted from USP/EP "Related Substances" protocols.

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Symmetry C18 or equivalent).[1]

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (90:10 v/v). Note: Low pH suppresses ionization of silanols and improves peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Retention:

    • rac-cis Dorzolamide (Impurity B): Relative Retention Time (RRT) ~ 0.9 (elutes just before the main peak).

    • trans Dorzolamide (Main Peak): 1.0.

References

  • FDA Access Data . "Trusopt (Dorzolamide Hydrochloride) Ophthalmic Solution - NDA 20-408".[1] Available at: [Link][1]

  • European Pharmacopoeia (Ph. Eur.) . "Dorzolamide Hydrochloride Monograph - Impurity B (rac-cis)". Available at: [Link][1]

  • Blacklock, T. J., et al. "An Enantioselective Synthesis of the Topically-Active Carbonic Anhydrase Inhibitor MK-0507".[1][2] Journal of Organic Chemistry, 1993, 58, 1672-1679.[1][2] (Describes the cis/trans epimerization mechanism). Available at: [Link][1]

  • PubChem . "Dorzolamide Hydrochloride Compound Summary". National Library of Medicine.[3] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for rac-cis Dorzolamide Hydrochloride

An In-depth Application Guide to the Synthesis of rac-cis-Dorzolamide Hydrochloride Authored by a Senior Application Scientist Abstract Dorzolamide Hydrochloride is a potent carbonic anhydrase II inhibitor pivotal in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Application Guide to the Synthesis of rac-cis-Dorzolamide Hydrochloride

Authored by a Senior Application Scientist

Abstract

Dorzolamide Hydrochloride is a potent carbonic anhydrase II inhibitor pivotal in the therapeutic management of glaucoma by reducing intraocular pressure.[1] Its structure contains two stereocenters, giving rise to four possible diastereomers. While the therapeutically active agent is the (4S,6S)-trans isomer, the synthesis and characterization of all stereoisomers, including the cis-diastereomers, are crucial for comprehensive drug development, impurity profiling, and pharmacological research.[2] This document provides a detailed, research-grade protocol for the synthesis of a racemic mixture of cis- and trans-Dorzolamide Hydrochloride, with a focus on the generation and subsequent isolation of the rac-cis diastereomer. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details and explaining the scientific rationale behind key experimental choices to ensure reproducibility and safety.

Strategic Overview of the Synthesis

The synthesis of Dorzolamide is a multi-step process that demands precise control over reaction conditions to manage its complex stereochemistry.[1] The strategy outlined here begins with a racemic thienothiopyranone precursor and proceeds through several key chemical transformations. The core objective is to produce a diastereomeric mixture of the final amine, which can then be subjected to separation to isolate the target rac-cis isomers.

The general synthetic pathway involves:

  • Oxidation: Conversion of the sulfide in the heterocyclic core to a sulfone. This is a critical step as the sulfone group is essential for the molecule's activity.[3]

  • Reduction: Reduction of the ketone functionality to a hydroxyl group. This step generates a mixture of cis and trans alcohol diastereomers, which is fundamental to obtaining the desired final product mix.

  • Hydroxyl Activation: The alcohol intermediate is activated, typically by conversion to a mesylate, to facilitate subsequent nucleophilic substitution.[1]

  • Amination: An SN2 reaction with ethylamine introduces the required side chain. This step proceeds with an inversion of configuration at the C4 position.

  • Final Salt Formation: The dorzolamide base is converted to its hydrochloride salt for improved stability and solubility.[1]

Visualizing the Synthetic Pathway

G A rac-5,6-dihydro-6-methyl-4H- thieno[2,3-b]thiopyran-4-one B rac-Ketosulfone Intermediate A->B Oxidation C rac-(cis/trans)-Alcohol Intermediate B->C Reduction D rac-(cis/trans)-Mesylate Intermediate C->D Mesylation E rac-(cis/trans)-Dorzolamide Base D->E Amination (EtNH2) F rac-(cis/trans)-Dorzolamide HCl E->F HCl Salt Formation caption Fig 1. High-level synthetic route to Dorzolamide HCl.

Caption: Fig 1. High-level synthetic route to Dorzolamide HCl.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Oxidation of rac-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one to the Sulfone

The initial step involves the oxidation of the sulfide to a sulfone using a common oxidant like hydrogen peroxide. This transformation increases the electron-withdrawing nature of the heterocyclic system, which is crucial for the subsequent chemistry.[3]

Reagent/MaterialQuantityMolar Eq.Notes
rac-Ketosulfide Starting Material20.0 g1.0
Acetic Acid200 mL-Solvent
Hydrogen Peroxide (30% aq.)25 mL~2.5Added dropwise

Procedure:

  • Suspend the starting ketosulfide (20.0 g) in acetic acid (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 15-20°C in a water bath.

  • Add 30% hydrogen peroxide (25 mL) dropwise to the suspension over 30-45 minutes, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 1 L of ice-cold water.

  • The white solid product will precipitate. Stir the slurry for 30 minutes.

  • Filter the solid using a Büchner funnel, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the resulting white solid, the rac-ketosulfone intermediate, under vacuum at 50°C to a constant weight. (Expected yield: 85-95%).

Step 2: Reduction of rac-Ketosulfone to the Alcohol Intermediates

This reduction is a critical step for establishing the diastereomeric mixture. Using sodium borohydride provides a mixture of cis and trans alcohols. The cis isomer is often the major product, which, after inversion in the amination step, will lead to the trans-amine. The trans-alcohol will similarly lead to the desired cis-amine.

Reagent/MaterialQuantityMolar Eq.Notes
rac-Ketosulfone Intermediate18.0 g1.0From Step 1
Methanol250 mL-Solvent
Sodium Borohydride (NaBH₄)1.5 g~0.5Reducing agent

Procedure:

  • Dissolve the rac-ketosulfone (18.0 g) in methanol (250 mL) in a 500 mL round-bottom flask with stirring.

  • Cool the solution to 0-5°C using an ice bath.

  • Add sodium borohydride (1.5 g) portion-wise over 20 minutes, maintaining the temperature below 10°C.

  • Stir the reaction at 0-5°C for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of 2M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water (200 mL) and ethyl acetate (200 mL) to the residue. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate to dryness to yield a mixture of rac-(cis/trans)-alcohol intermediates. The product can be used in the next step without further purification. (Expected yield: 90-98%).

Step 3: Mesylation of the Alcohol Intermediates

The hydroxyl group is a poor leaving group. Activating it as a mesylate is a standard and efficient method to prepare it for nucleophilic substitution.[1] Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Reagent/MaterialQuantityMolar Eq.Notes
rac-(cis/trans)-Alcohol Mixture15.0 g1.0From Step 2
Dichloromethane (DCM)200 mL-Anhydrous
Triethylamine (TEA)11.5 mL1.5Base
Methanesulfonyl Chloride (MsCl)6.2 mL1.2Added dropwise

Procedure:

  • Dissolve the alcohol mixture (15.0 g) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere.

  • Cool the solution to -10°C using an ice-salt bath.

  • Add triethylamine (11.5 mL) followed by the dropwise addition of methanesulfonyl chloride (6.2 mL), ensuring the internal temperature remains below 0°C.[1]

  • Stir the mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding 100 mL of cold water.[1]

  • Separate the organic layer, wash sequentially with cold 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to obtain the rac-(cis/trans)-mesylate intermediates as a solid or oil. This intermediate is often used immediately in the next step. (Expected yield: 95-99%).

Step 4: Amination to Form rac-(cis/trans)-Dorzolamide Base

This step introduces the ethylamino side chain via an SN2 reaction. This reaction proceeds with inversion of stereochemistry at the C4 position. Therefore, the trans-alcohol from Step 2 will yield the cis-amine, and the cis-alcohol will yield the trans-amine.

Reagent/MaterialQuantityMolar Eq.Notes
rac-(cis/trans)-Mesylate Mixture18.0 g1.0From Step 3
Ethylamine (70% in water)50 mLExcessReagent and solvent

Procedure:

  • Place the crude mesylate mixture (18.0 g) in a sealed pressure vessel.

  • Add the 70% aqueous ethylamine solution (50 mL).

  • Seal the vessel and heat the mixture to 50-60°C for 6-8 hours with vigorous stirring.

  • Cool the reaction vessel to room temperature and then further cool in an ice bath.

  • Extract the reaction mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain a crude mixture of the rac-(cis/trans)-Dorzolamide free base.

Step 5: Isolation of rac-cis-Dorzolamide and Final Salt Formation

Separating diastereomers is a significant challenge. While the trans isomer is often selectively precipitated as a salt, conditions can be optimized to isolate the cis isomer.[4][5] This protocol outlines a conceptual approach using column chromatography for research-scale purification.

A. Purification by Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).

  • Dissolve the crude amine mixture in a minimal amount of the eluent and load it onto the column.

  • Elute the column, collecting fractions and monitoring by TLC to separate the less polar trans isomer from the more polar cis isomer.

  • Combine the fractions containing the pure rac-cis isomer and concentrate to dryness.

B. Hydrochloride Salt Formation:

  • Dissolve the purified rac-cis-Dorzolamide base (e.g., 1.0 g) in ethyl acetate (25 mL).[1]

  • Adjust the pH of the solution to approximately 1 by the dropwise addition of a solution of HCl in ethanol or isopropanol.[1]

  • The hydrochloride salt will precipitate as a white solid. Stir the slurry at 0-5°C for 1 hour.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum at 50-60°C to yield the final rac-cis-Dorzolamide Hydrochloride. (Expected yield from pure base: 90-95%).[1]

Experimental Workflow and Logic

The entire process is a carefully orchestrated sequence where the output of one step becomes the input for the next. The logic hinges on creating a mixed-stereochemistry intermediate and carrying it through the synthesis, leaving the challenging diastereomer separation to a later stage.

G cluster_prep Intermediate Synthesis cluster_purification Purification & Salt Formation A 1. Dissolve Ketosulfide in Acetic Acid B 2. Add H2O2 (Oxidation) A->B C 3. Precipitate & Filter Ketosulfone B->C D 4. Reduce Ketone with NaBH4 C->D E 5. Workup to get (cis/trans) Alcohols D->E F 6. Activate Alcohols with MsCl/TEA E->F G 7. React Mesylates with Ethylamine F->G H 8. Extract Crude Dorzolamide Base G->H Crude Amine Mixture I 9. Separate Diastereomers (Column Chromatography) H->I J 10. Isolate rac-cis isomer fractions I->J K 11. Precipitate as HCl salt J->K L 12. Filter & Dry Final Product K->L caption Fig 2. Detailed workflow from starting material to final product.

Caption: Fig 2. Detailed workflow from starting material to final product.

Trustworthiness and Self-Validation

  • Rationale for Choices: The choice of NaBH₄ in Step 2 is deliberate to avoid over-reduction and to produce a manageable mixture of diastereomers. The activation with methanesulfonyl chloride is a high-yielding and reliable transformation.

  • In-Process Controls: Monitoring each step by TLC or LC-MS is critical. This allows for confirmation that each reaction has gone to completion before proceeding, preventing the carry-over of unreacted starting materials which could complicate subsequent steps and purifications.

  • Stereochemical Considerations: It is imperative to understand that the amination step (Step 4) proceeds via SN2 inversion. Therefore, to obtain the cis-amine product, the trans-alcohol intermediate must be formed in Step 2. The described reduction will produce both, and the final separation is the key to isolating the desired product. Characterization by NMR spectroscopy is essential to confirm the relative stereochemistry (cis or trans) by analyzing coupling constants.

References

  • An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. (n.d.). Benchchem.
  • More, K., et al. (2026, January 3). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Organic Process Research & Development, ACS Publications.
  • Martinelli, A., et al. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. PMC, NIH.
  • Martinelli, A., et al. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega.
  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (n.d.). Journal of Pharmaceutical Research.
  • Martinelli, A., et al. (2023, July 6). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate.
  • PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE. (n.d.). Patent 3523307, EPO.
  • Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). (n.d.). Der Pharma Chemica.
  • Dorzolamide Hydrochloride. (2015, January 17). New Drug Approvals.
  • More, K., et al. (2026, January 5). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. ResearchGate.
  • Method of making dorzolamide hydrochloride. (n.d.). Google Patents.
  • Process for preparing dorzolamide. (n.d.). Google Patents.
  • Process for preparing dorzolamide hydrochloride and its intermediate. (2010, June 13). Google Patents.
  • Process for the preparation of doraolzmide hydrochloride. (2018, April 12). Google Patents.

Sources

Application

A Validated Chiral HPLC Method for the Detection and Quantification of rac-cis-Dorzolamide Impurity in Dorzolamide Hydrochloride API

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and validated analytical method for the separation and quantification of the critical stereoisomeric impu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated analytical method for the separation and quantification of the critical stereoisomeric impurity, rac-cis-Dorzolamide, from the active pharmaceutical ingredient (API) Dorzolamide Hydrochloride. Dorzolamide possesses two chiral centers, leading to four possible stereoisomers. Controlling the stereochemical purity is paramount for ensuring the drug's safety and efficacy. This guide provides a comprehensive protocol using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, explains the scientific rationale behind the method's parameters, and offers insights into method validation according to ICH guidelines. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Background

Dorzolamide Hydrochloride, chemically known as (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a potent carbonic anhydrase inhibitor used topically to treat glaucoma and ocular hypertension[1][2]. The molecule contains two chiral centers at the C4 and C6 positions, which gives rise to four possible stereoisomers[1][3].

The therapeutically active isomer is the (4S,6S)-trans-diastereomer. The other stereoisomers are considered impurities and must be strictly controlled. These include:

  • The (4R,6R)-enantiomer: The mirror image of the active isomer.

  • The cis-diastereomers: (4S,6R) and (4R,6S), which together form the racemic cis-impurity, also known as Dorzolamide EP Impurity B[4][5].

The separation of these stereoisomers is a significant analytical challenge due to their identical chemical properties and molecular weight. Chiral chromatography is the definitive technique for this purpose, enabling the selective interaction of isomers with a chiral stationary phase (CSP) to achieve separation. This document details a normal-phase HPLC method, which provides excellent selectivity for dorzolamide stereoisomers.

Logical Relationship of Dorzolamide Stereoisomers

The diagram below illustrates the stereochemical relationship between the active Dorzolamide API and its isomeric impurities.

G API (4S,6S)-Dorzolamide (Active Ingredient) Enantiomer (4R,6R)-Dorzolamide (trans-Impurity) API->Enantiomer mirror image Cis1 (4S,6R)-Dorzolamide Cis2 (4R,6S)-Dorzolamide Cis1->Cis2 mirror image

Caption: Stereoisomeric relationships of Dorzolamide.

Analytical Strategy: The Rationale for Chiral Normal-Phase HPLC

The separation of enantiomers and diastereomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that can selectively interact with one isomer more strongly than the other.

Why Chiral HPLC? Standard reversed-phase HPLC on achiral columns like C18 or C8 can separate dorzolamide from some degradation products but cannot resolve stereoisomers[3][6][7]. Chiral HPLC is essential for this purpose.

Choice of Stationary Phase: Polysaccharide-based CSPs, particularly those derived from cellulose phenylcarbamate, have proven highly effective for separating dorzolamide isomers[1][8][9]. Columns such as the Chiralcel AD-H or Chiralpak AD-3 are frequently cited for this application, demonstrating excellent enantioselectivity[8][9][10].

Why Normal-Phase Chromatography? While reversed-phase methods exist, normal-phase chromatography, using a non-polar mobile phase like n-hexane modified with an alcohol (e.g., ethanol or isopropanol) and a basic additive (diethylamine), often provides superior selectivity and resolution for this specific separation[8][9][10]. The diethylamine in the mobile phase plays a crucial role by interacting with acidic sites on the silica support, which improves peak shape and symmetry[8][9].

Experimental Protocol

This protocol is a synthesized and optimized procedure based on established methods for the chiral separation of Dorzolamide and its stereoisomeric impurities[8][9][10].

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent cellulose-based chiral column)[8][9].

  • Reagents: HPLC-grade n-hexane, ethanol (or 2-propanol), and diethylamine. Methanol (for sample dissolution).

  • Reference Standards: Dorzolamide Hydrochloride CRS, and impurity standards for the (4R,6R)-enantiomer and the rac-cis diastereomer (Dorzolamide Impurity B)[4][11].

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

ParameterRecommended SettingRationale
Mobile Phase n-Hexane : Ethanol : Diethylamine (84 : 16 : 0.02, v/v/v)[8][9]Provides optimal balance of retention and selectivity for stereoisomers. Diethylamine improves peak shape.
Flow Rate 1.0 mL/min[8][9]Ensures efficient separation within a reasonable run time.
Column Temperature 30°C[8][9]Maintains consistent retention times and improves reproducibility.
Detection Wavelength 254 nm[6][8][9]Corresponds to a strong UV absorbance maximum for Dorzolamide, ensuring high sensitivity.
Injection Volume 10 µL[8][9]A standard volume that balances sensitivity with the risk of column overloading.
Preparation of Solutions
  • Mobile Phase: Carefully measure and mix 840 mL of n-hexane, 160 mL of ethanol, and 0.2 mL of diethylamine. Degas the solution using sonication or vacuum filtration before use.

  • Sample Diluent: Methanol.

  • System Suitability Solution (SSS): Prepare a solution in methanol containing approximately 1.0 mg/mL of Dorzolamide Hydrochloride and a small, known amount of the enantiomeric and/or cis-impurities to demonstrate adequate separation.

  • Test Solution (Sample): Accurately weigh and dissolve an appropriate amount of Dorzolamide Hydrochloride sample in methanol to obtain a final concentration of about 1.0 mg/mL[8].

  • Reference Solution (for Quantification): Prepare a solution of the rac-cis-Dorzolamide impurity standard in methanol at a concentration corresponding to the specification limit (e.g., 0.5% of the Test Solution concentration).

Analytical Procedure Workflow

The overall workflow from sample preparation to final result is depicted below.

G cluster_prep Step 1: Preparation cluster_analysis Step 2: HPLC Analysis cluster_quant Step 3: Data Processing prep_sample Prepare Sample Solution (1.0 mg/mL in Methanol) inject_sample Inject Blank (Methanol), Reference, and Sample Solutions prep_sample->inject_sample prep_sss Prepare System Suitability Solution (SSS) inject_sss Inject SSS prep_sss->inject_sss check_sst Verify System Suitability Criteria (e.g., Resolution > 2.0) inject_sss->check_sst check_sst->prep_sss SST Fail (Troubleshoot) check_sst->inject_sample SST Pass acquire_data Record Chromatograms (Detection at 254 nm) inject_sample->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Quantify Impurities (Compare sample impurity peak area to reference standard) integrate->calculate report Report Final Result calculate->report

Sources

Method

Application Note: Precision HPLC Method Development for Dorzolamide Diastereomer Separation

This Application Note is structured to guide researchers through the precise HPLC method development for separating Dorzolamide diastereomers. It prioritizes the separation of the active trans-isomer from the cis-diaster...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise HPLC method development for separating Dorzolamide diastereomers. It prioritizes the separation of the active trans-isomer from the cis-diastereomer impurities (Related Compound B), a critical Critical Quality Attribute (CQA) in pharmaceutical development.

Executive Summary

Dorzolamide Hydrochloride is a carbonic anhydrase inhibitor used to treat glaucoma.[1][2][3][4] Structurally, it possesses two chiral centers at positions 4 and 6, theoretically yielding four stereoisomers.[5]

  • (4S, 6S)-trans: The active pharmaceutical ingredient (API).[6]

  • (4R, 6R)-trans: The enantiomer of the API.

  • (4S, 6R)-cis & (4R, 6S)-cis: The diastereomeric impurities (collectively known as Related Compound B).

While enantiomeric separation requires chiral stationary phases, diastereomeric separation (separating the cis-impurity from the trans-active drug) is distinct because diastereomers possess different physicochemical properties (polarity, hydrophobicity). This protocol details the development of a robust Reversed-Phase HPLC (RP-HPLC) method to separate these diastereomers, a requirement for USP/EP compliance, using a self-validating system suitability approach.

Scientific Mechanism & Separation Logic

The Stereochemical Challenge

The separation relies on the conformational difference between the isomers.

  • Trans-isomer: The substituents at C4 and C6 are on opposite sides of the thiopyran ring, creating a more linear, planar topography.

  • Cis-isomer: The substituents are on the same side, creating a "bent" or more steric-bulky conformation.

The Interaction Mechanism

In Reversed-Phase chromatography (C8 or C18), the separation is driven by hydrophobic subtraction . The planar trans-isomer typically achieves better surface coverage and interaction with the alkyl chains of the stationary phase, leading to longer retention compared to the bulkier cis-isomer.

Critical Method Parameter (CMP): pH Control Dorzolamide contains a secondary amine (pKa ~8.3). At neutral pH, peak tailing is severe due to interaction with residual silanols on the silica support.

  • Solution: Use a low pH (2.5 – 3.0) buffer with a silanol-blocking agent (Triethylamine) to ensure the amine is fully protonated and silanols are suppressed.

Method Development Workflow (Visualized)

The following diagram outlines the decision matrix for optimizing the separation of Dorzolamide diastereomers.

Dorzolamide_Method_Dev Start Start: Method Development ColumnSel Step 1: Stationary Phase Selection (Hydrophobicity Check) Start->ColumnSel C8 Select C8 (L7) (USP Standard) ColumnSel->C8 Preferred C18 Select C18 (L1) (Alt: Higher Retention) ColumnSel->C18 Alternative MobilePhase Step 2: Mobile Phase Optimization (pH & Silanol Suppression) Buffer Buffer: Phosphate pH 3.0 + Triethylamine (TEA) MobilePhase->Buffer Selectivity Step 3: Tuning Selectivity (alpha) (Organic Modifier) Decision1 Resolution (Rs) > 3.0? Selectivity->Decision1 Decision1->Selectivity No (Adjust % ACN) Finalize Finalize Protocol & Validate Decision1->Finalize Yes C8->MobilePhase C18->MobilePhase Buffer->Selectivity

Caption: Logical workflow for optimizing stationary phase and mobile phase chemistry to achieve diastereomeric resolution (Rs > 3.0).

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Gradient-capable LC with UV-Vis or PDA detector.

  • Column: L7 (C8) Octylsilane, 250 x 4.6 mm, 5 µm (Recommended: Zorbax Rx-C8 or equivalent).

    • Note: C8 is preferred over C18 for this specific separation as it often provides sharper peaks for the bulky diastereomers, though C18 is a valid alternative.

  • Reagents: HPLC Grade Acetonitrile (ACN), Phosphoric Acid (85%), Triethylamine (TEA), Milli-Q Water.

Mobile Phase Preparation
  • Buffer Solution (pH 3.0):

    • Dissolve 6.8 g of Monobasic Potassium Phosphate in 900 mL water.

    • Add 2.0 mL of Triethylamine (TEA). Crucial for peak symmetry.[5]

    • Adjust pH to 3.0 ± 0.05 using Phosphoric Acid.

    • Dilute to 1000 mL.

  • Mobile Phase A: Buffer Solution.

  • Mobile Phase B: Acetonitrile.[2][6][7][8][9]

  • Isocratic Composition: Buffer:ACN (95:5 v/v).

    • Note: Dorzolamide is relatively hydrophilic; high aqueous content is needed for retention.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 – 1.5 mL/minOptimized for 5 µm particle backpressure.
Column Temp 30°C ± 1°CControls mass transfer kinetics; stabilizes retention times.
Detection UV @ 254 nmAbsorption max for the thiophene-sulfonamide moiety.
Injection Vol 10 - 20 µLStandard analytical load.
Run Time ~15-20 minsSufficient to elute cis-isomer (early) and trans-isomer (late).
Step-by-Step Procedure
  • System Equilibration: Flush column with Mobile Phase for 30 mins until baseline stabilizes.

  • Blank Injection: Inject Mobile Phase to ensure no carryover or ghost peaks.

  • System Suitability Solution: Prepare a mix containing 0.5 mg/mL Dorzolamide HCl (Trans) and 0.01 mg/mL Related Compound B (Cis).

  • Data Acquisition: Inject the suitability solution.

    • Expected Elution Order: The cis-diastereomer (Related Compound B) elutes before the trans-dorzolamide.

    • Why? The cis form has a larger molecular volume and slightly lower interaction with the planar C8 phase compared to the streamlined trans form.

Validation & Acceptance Criteria (Self-Validating System)

To ensure the method is trustworthy, every run must meet these "System Suitability" limits before data is accepted.

ParameterAcceptance Limit (USP/ICH)Troubleshooting
Resolution (Rs) NLT 3.0 (between Cis and Trans)If < 3.0, decrease % ACN by 1% or lower Temp by 5°C.
Tailing Factor (T) NMT 1.8 (for Dorzolamide)If > 1.8, check TEA concentration or column age.
% RSD (Area) NMT 2.0% (n=5 injections)If > 2.0%, check pump pulsation or injector precision.
Plate Count (N) NLT 2000If low, check for dead volume or column voiding.

Advanced Note: Enantiomeric Separation

Critical Distinction: The protocol above separates Diastereomers (Cis vs Trans).[3][4] It does not separate the enantiomers (e.g., (+)-Trans vs (-)-Trans). If enantiomeric purity is required (separating 4S,6S from 4R,6R), you must switch to a Chiral Stationary Phase.

  • Recommended Chiral Column: Chiralpak AD-H or Chiralcel OD-RH.

  • Mode: Normal Phase (Hexane/Ethanol) or Polar Organic Mode.

  • Reference: See USP Monograph for "Enantiomeric Purity" tests.

References

  • United States Pharmacopeia (USP). "Dorzolamide Hydrochloride: Official Monograph." USP-NF Online. (Accessed 2023).[10] (Note: Requires subscription, widely cited standard).

  • USP. "Dorzolamide Hydrochloride Ophthalmic Solution: Related Compounds."[2][7][9] USP 43-NF 38. Describes the use of L7 column and Buffer/ACN mobile phase.

  • Shamsipur, M., et al. (2010).[11] "Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography." Journal of Separation Science, 33(1), 1-8.

  • Bhatia, M.S., et al. (2013). "RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form.
  • Center for Drug Evaluation and Research (CDER). "Review of Dorzolamide Chemistry, Manufacturing, and Controls." FDA AccessData.

Sources

Application

Application Notes &amp; Protocols: Quality Control of rac-cis Dorzolamide in Pharmaceutical Analysis

Introduction: The Stereochemical Challenge of Dorzolamide Dorzolamide Hydrochloride, chemically known as (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of Dorzolamide

Dorzolamide Hydrochloride, chemically known as (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a potent carbonic anhydrase inhibitor.[1] It is a cornerstone therapy for reducing elevated intraocular pressure in conditions like open-angle glaucoma and ocular hypertension.[1][2] The therapeutic efficacy of Dorzolamide is intrinsically linked to its specific stereochemistry. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers.[3][4][5] The pharmacologically active isomer is the (4S, 6S)-trans configuration.

During the synthesis of Dorzolamide, the formation of stereoisomeric impurities is a significant concern. One of the primary impurities is the diastereomeric rac-cis form, also known as Dorzolamide EP Impurity B.[6][7] This impurity consists of the (4R,6S) and (4S,6R) stereoisomers. Although often present in small quantities, the rigorous standards of pharmaceutical quality control mandate the precise identification and quantification of such impurities to ensure the safety and efficacy of the final drug product.[4][5]

This guide provides a detailed framework for the quality control of Dorzolamide, with a specific focus on the analytical separation of the active (4S,6S)-trans isomer from its rac-cis diastereomers.

The Analytical Imperative

The core analytical challenge lies in developing a robust, selective, and sensitive method that can resolve these closely related stereoisomers. Standard reversed-phase HPLC methods, while suitable for assaying the total drug content, are typically incapable of separating enantiomers or diastereomers.[1] Therefore, specialized chiral chromatography techniques are required.

Overall Quality Control Workflow

A comprehensive quality control strategy for Dorzolamide involves multiple analytical steps, from initial sample handling to the final impurity analysis. The workflow ensures that the drug substance and drug product meet the stringent requirements set by pharmacopeias like the United States Pharmacopeia (USP).[8][9]

QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Receive Drug Substance or Ophthalmic Solution Std_Prep Prepare System Suitability & Standard Solutions Sample->Std_Prep Reference Standards (USP) Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in Methanol) Sample->Sample_Prep System_Suitability Perform System Suitability Testing (SST) Std_Prep->System_Suitability Analysis Inject Samples for Chiral HPLC Analysis Sample_Prep->Analysis System_Suitability->Analysis SST Pass Integration Integrate Chromatograms & Identify Peaks Analysis->Integration Quantification Quantify rac-cis Impurity & Other Related Substances Integration->Quantification Report Generate Final Report (Pass/Fail Decision) Quantification->Report

Caption: High-level workflow for the quality control analysis of rac-cis Dorzolamide.

Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol details a normal-phase HPLC method for the effective separation of Dorzolamide from its cis- and trans- stereoisomers. Normal-phase chromatography, utilizing a chiral stationary phase, provides excellent selectivity for these non-polar analytes.

Principle and Rationale

The separation is achieved on a cellulose-based Chiral Stationary Phase (CSP). The principle relies on the differential interaction between the stereoisomers of Dorzolamide and the chiral environment of the stationary phase. The cellulose derivative forms transient, diastereomeric complexes with the analytes, leading to differences in retention times and enabling their separation. The use of a non-polar mobile phase, characteristic of normal-phase chromatography, enhances these selective interactions. A small amount of a basic modifier like diethylamine is often added to the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.[4][10][11]

Materials and Reagents
  • Solvents: HPLC-grade n-hexane, 2-propanol (or absolute ethanol), and diethylamine (DEA).[4][10][11]

  • Reference Standards:

    • USP Dorzolamide Hydrochloride RS[8][9]

    • Dorzolamide EP Impurity B (rac-cis-Dorzolamide)[6][7] or a suitable in-house standard.

  • Sample: Dorzolamide Hydrochloride Active Pharmaceutical Ingredient (API) or finished product.

Instrumentation and Chromatographic Conditions

The following conditions have been synthesized from established methods for the chiral separation of Dorzolamide.[4][10][11]

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC with UV Detector
Column Chiral AD-H, 250 x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Ethanol : Diethylamine (84 : 16 : 0.02, v/v/v)[4]
Flow Rate 1.0 mL/min[4][10][11]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm[1][4][12]
Injection Volume 10 µL[4]
Step-by-Step Methodology
3.4.1. Standard Solution Preparation
  • System Suitability Solution: Prepare a solution containing approximately 1.0 mg/mL of USP Dorzolamide Hydrochloride RS and 0.1 mg/mL of rac-cis Dorzolamide impurity in methanol. This solution is used to verify the resolution and performance of the chromatographic system.

  • Standard Solution: Accurately weigh and dissolve USP Dorzolamide Hydrochloride RS in methanol to obtain a solution with a known concentration of about 1.0 mg/mL.[5]

3.4.2. Sample Solution Preparation
  • Accurately weigh about 100 mg of the Dorzolamide Hydrochloride sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to achieve a final concentration of approximately 1.0 mg/mL.[5]

3.4.3. Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • Inject the blank (methanol) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the system suitability parameters are met (see Section 3.5).

  • Inject the Standard Solution in duplicate.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms for all injections.

Data Analysis and System Suitability

The primary goal is to ensure adequate separation between the main Dorzolamide peak and the peaks corresponding to the rac-cis isomers.

System Suitability Testing (SST)

Before sample analysis, the performance of the system must be verified.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between the Dorzolamide peak and the nearest eluting cis-isomer peak.Ensures baseline or near-baseline separation, allowing for accurate quantification of the impurity.
Tailing Factor (T) ≤ 1.5 for the Dorzolamide peak.A symmetric peak is crucial for accurate integration and reproducible quantification.
%RSD of Peak Area ≤ 2.0% for 5 replicate injections of the Standard.Demonstrates the precision and stability of the HPLC system.
Calculation

The percentage of rac-cis Dorzolamide in the sample is calculated using the following formula:

% rac-cis Impurity = (Area_cis / (Area_trans + Area_cis)) * 100

Where:

  • Area_cis is the sum of the peak areas for the two cis-isomers.

  • Area_trans is the peak area of the (4S,6S)-Dorzolamide isomer.

This calculation assumes equal response factors for the isomers, which is a reasonable starting point for diastereomers detected by UV. For rigorous pharmacopeial methods, a relative response factor (RRF) may need to be determined and applied.

Impurity Profiling and Further Considerations

While chiral separation is critical, a complete quality control profile also includes the analysis of other potential process-related impurities and degradation products.[13][14]

  • Reversed-Phase HPLC for Assay and Related Substances: A validated RP-HPLC method is typically used for the official assay of Dorzolamide and to quantify other non-chiral impurities.[1][13][15] Methods often use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[1]

  • Forced Degradation Studies: As part of method validation, forced degradation studies (acid, base, oxidation, heat, light) are performed to demonstrate that the analytical method is stability-indicating. This ensures that any degradation products that form during the shelf-life of the product can be detected.[13]

Logical Relationship of Dorzolamide Stereoisomers

The stereochemical relationships are key to understanding the separation challenge.

Stereoisomers cluster_trans trans-Isomers (Active) cluster_cis cis-Isomers (Impurity B) Dorzolamide Dorzolamide (Two Chiral Centers) S_S (4S, 6S) Active Drug Dorzolamide->S_S R_R (4R, 6R) Enantiomer Impurity Dorzolamide->R_R S_R (4S, 6R) Dorzolamide->S_R R_S (4R, 6S) Dorzolamide->R_S S_S->R_R Enantiomers S_S->S_R Diastereomers S_S->R_S Diastereomers S_R->R_S Enantiomers

Caption: Stereoisomeric relationships of Dorzolamide.

Conclusion

The quality control of rac-cis Dorzolamide is a critical function in pharmaceutical manufacturing, ensuring that only the correct, therapeutically active stereoisomer is present in the final product within specified limits. The use of chiral HPLC is an indispensable tool for this purpose. The protocol outlined in this note provides a robust and reliable method for the separation and quantification of the rac-cis impurity. Adherence to system suitability criteria and proper validation ensures that the method is fit for its intended purpose in a regulated quality control environment.

References

  • Jadhav, A. S., et al. (2015). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Scientia Pharmaceutica, 83(2), 291–301. [Link]

  • Shamsipur, M., et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Separation Science, 33(15), 2299-2305. [Link]

  • Heydari, R. (2011). Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. Journal of Liquid Chromatography & Related Technologies, 34(16), 1773-1785. [Link]

  • Heydari, R. (2011). DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHLORIDE ON A COATED CELLULOSE PHENYLCARBAMATE CHIRAL STATIONARY PHASE. Taylor & Francis Online. [Link]

  • Srinivasan, K., et al. (2021). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. ProQuest. [Link]

  • Shamsipur, M., et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. [Link]

  • CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
  • United States Pharmacopeia. Dorzolamide Hydrochloride Monograph. USP. [Link]

  • Kumar, A. A., et al. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC SOLUT. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kohli, D., et al. (2022). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. ResearchGate. [Link]

  • Abdel-Megalla, A., et al. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Preprints.org. [Link]

  • Singh, S., et al. (2024). Analytical Method Development for Dorzolamide Using UV Spectroscopy. Der Pharma Chemica. [Link]

  • Sadasivuni, H., & Gundoju, N. R. (2020). Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form using HPLC method. ResearchGate. [Link]

  • Rátz, K., et al. (2023). Quality of dorzolamide hydrochloride and timolol maleate containing eye drops distributed online. PubMed. [Link]

  • Sharma, G., et al. (2019). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovative Science and Engineering Technology. [Link]

  • Veeprho. Dorzolamide EP Impurity B (free base). Veeprho. [Link]

  • Regulations.gov. Dorzolamide Hydrochloride Monograph. [Link]

  • GLP Pharma Standards. Dorzolamide EP Impurity B. GLP Pharma Standards. [Link]

  • Pharmaffiliates. Dorzolamide-impurities. Pharmaffiliates. [Link]

  • Phenomenex. Ph. Eur. Monograph 2359: Dorzolamide Hydrochloride Related Substances on Luna® 5 µm C18(2). Phenomenex. [Link]

  • USP-NF. Dorzolamide Hydrochloride Abstract. USP-NF. [Link]

  • SynThink. Dorzolamide EP Impurities & USP Related Compounds. SynThink. [Link]

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Method

Application Note: Utilizing rac-cis-Dorzolamide for Comprehensive Impurity Profiling of Dorzolamide HCl

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of rac-cis-dorzolamide as a critical reference standard for the impurity profiling of do...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of rac-cis-dorzolamide as a critical reference standard for the impurity profiling of dorzolamide hydrochloride (HCl). Dorzolamide HCl, a potent carbonic anhydrase inhibitor, possesses two chiral centers, leading to the potential for stereoisomeric impurities that must be rigorously controlled to ensure drug safety and efficacy. This document outlines the scientific rationale for focusing on diastereomeric impurities, provides detailed protocols for their chromatographic separation, and presents a framework for method validation in accordance with international regulatory standards.

Introduction: The Criticality of Impurity Profiling in Dorzolamide HCl

Dorzolamide HCl is the active pharmaceutical ingredient (API) in several ophthalmic solutions used to manage glaucoma and ocular hypertension by reducing intraocular pressure.[1][2][3] The synthesis of this complex molecule involves multiple steps and creates two stereogenic centers, specifically at the C4 and C6 positions of the thieno[2,3-b]thiopyran ring system.[1] The desired therapeutic agent is the (4S, 6S)-trans-diastereomer. However, synthetic processes can inevitably lead to the formation of other stereoisomers, including the enantiomer (4R, 6R) and the cis-diastereomers (4S, 6R) and (4R, 6S).[4]

These undesired stereoisomers are considered impurities and must be monitored and controlled within strict limits as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7][8] The ICH Q3A(R2) guideline, for instance, necessitates the reporting, identification, and qualification of impurities in new drug substances.[6][7] Stereoisomeric impurities can have different pharmacological and toxicological profiles, and their presence can impact the overall safety and efficacy of the final drug product.[9][10][11] Therefore, robust analytical methods are essential for their detection and quantification.

The Role of rac-cis-Dorzolamide as a Reference Standard

The rac-cis-dorzolamide, a racemic mixture of the (4S, 6R) and (4R, 6S) diastereomers, is a key process-related impurity in the synthesis of dorzolamide HCl.[12][13][14] It is designated as Dorzolamide EP Impurity B in the European Pharmacopoeia.[12] Utilizing a well-characterized standard of rac-cis-dorzolamide is fundamental for several analytical objectives:

  • Peak Identification: It allows for the unambiguous identification of the cis-diastereomer peaks in a chromatogram of a dorzolamide HCl sample.

  • Method Development and Specificity: It is crucial for developing a chromatographic method that can effectively separate the desired trans-isomer from the undesired cis-isomers, thereby ensuring the method's specificity.

  • Method Validation: It serves as a vital component in validation studies to determine parameters such as limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision for the cis-isomers.

  • Routine Quality Control: It is used as a system suitability marker and for the quantification of cis-isomer impurities in routine batch release testing of dorzolamide HCl.

The relationship between the active dorzolamide isomer and its cis-diastereomers is illustrated in the diagram below.

G cluster_trans Trans-Isomers (Active Drug & Enantiomer) cluster_cis Cis-Isomers (Diastereomeric Impurities) Dorzolamide (4S, 6S)-Dorzolamide (Active Isomer) Enantiomer (4R, 6R)-Dorzolamide (Enantiomeric Impurity) Dorzolamide->Enantiomer Enantiomers Cis_SR (4S, 6R)-Dorzolamide Dorzolamide->Cis_SR Diastereomers Cis_RS (4R, 6S)-Dorzolamide Dorzolamide->Cis_RS Diastereomers Enantiomer->Cis_SR Diastereomers Enantiomer->Cis_RS Diastereomers Cis_SR->Cis_RS Enantiomers Rac_Cis rac-cis-Dorzolamide (Reference Standard) Rac_Cis->Cis_SR Rac_Cis->Cis_RS

Caption: Stereoisomeric relationships of Dorzolamide HCl.

Experimental Workflow for Impurity Profiling

A systematic approach is required for the effective impurity profiling of dorzolamide HCl using rac-cis-dorzolamide. The general workflow is depicted below.

G cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Evaluation Prep_Standard Prepare rac-cis-Dorzolamide Reference Standard Solution System_Suitability System Suitability Test (SST) (Inject Standard) Prep_Standard->System_Suitability Prep_Sample Prepare Dorzolamide HCl Test Sample Solution Sample_Analysis Inject Test Sample and Blank Prep_Sample->Sample_Analysis System_Suitability->Sample_Analysis If SST passes Peak_Integration Peak Identification and Integration Sample_Analysis->Peak_Integration Quantification Quantify Impurities (Against Reference Standard) Peak_Integration->Quantification Reporting Report Results and Compare Against Specifications Quantification->Reporting

Caption: General workflow for dorzolamide impurity profiling.

Detailed Protocols

Materials and Reagents
  • Dorzolamide HCl API

  • rac-cis-Dorzolamide HCl Reference Standard (e.g., Dorzolamide EP Impurity B)[12]

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Diethylamine (analytical grade)

  • Methanol (HPLC grade) for sample preparation

Chromatographic System
  • An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral stationary phase column: A cellulose-based chiral column, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak AD-3 (250 mm x 4.6 mm, 3µm), has been shown to be effective.[15][16]

Protocol for Chiral Separation by HPLC

This protocol is based on established methods for the chiral separation of dorzolamide isomers.[15][16]

Step 1: Mobile Phase Preparation Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a volumetric ratio of 80:20:0.1 (v/v/v).[16] Filter and degas the mobile phase before use.

Step 2: Standard Solution Preparation Accurately weigh and dissolve an appropriate amount of rac-cis-dorzolamide HCl reference standard in methanol to obtain a stock solution. Further dilute this stock solution with the mobile phase to a final concentration suitable for detection (e.g., 10 µg/mL).

Step 3: Sample Solution Preparation Accurately weigh and dissolve approximately 10 mg of dorzolamide HCl API in methanol and dilute to a final volume of 10 mL to achieve a concentration of about 1 mg/mL.[15]

Step 4: Chromatographic Conditions Set up the HPLC system with the following parameters:

ParameterValue
Column Chiralpak AD-3 (250 mm x 4.6 mm, 3µm)[16]
Mobile Phase n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v)[16]
Flow Rate 1.0 mL/min[15]
Column Temperature 40°C[16]
Detection Wavelength 254 nm[15]
Injection Volume 10 µL[15][16]

Step 5: System Suitability Inject the rac-cis-dorzolamide HCl standard solution. The system is deemed suitable if the resolution between the two enantiomeric peaks of the cis-isomer is not less than 2.0.[16]

Step 6: Analysis Inject the blank (methanol), followed by the sample solution. Record the chromatograms.

Data Interpretation and Quantification

Identify the peaks corresponding to the cis-diastereomers in the sample chromatogram by comparing their retention times with those obtained from the rac-cis-dorzolamide standard. The active (4S, 6S)-dorzolamide will be the main peak.

The percentage of the cis-impurity can be calculated using the following formula:

% Impurity = (Area_impurity / Area_total) * 100

Where Area_impurity is the sum of the peak areas of the cis-diastereomers and Area_total is the sum of all dorzolamide-related peak areas.

Expected Results and Data Presentation

A successful separation will yield distinct peaks for the main dorzolamide isomer and the cis-diastereomers. The following table provides an example of expected chromatographic data.

CompoundExpected Retention Time (min)Resolution (Rs)
(4S, 6S)-Dorzolamide HCl~8.5N/A
cis-Isomer 1~10.2> 2.0 (from main peak)
cis-Isomer 2~11.5> 1.5 (from cis-Isomer 1)

Note: Retention times are illustrative and will vary depending on the specific system and column used.

Method Validation Considerations

The developed analytical method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrated by the resolution of the cis-isomers from the main dorzolamide peak and any other potential impurities.

  • Linearity: Assessed over a range of concentrations for the rac-cis-dorzolamide standard. A correlation coefficient (r²) of ≥ 0.999 is typically expected.[16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the cis-isomers that can be reliably detected and quantified, respectively.[16][17]

  • Accuracy: Determined by spiking the dorzolamide HCl sample with known amounts of the rac-cis-dorzolamide standard and measuring the recovery.[16]

  • Precision: Evaluated at different levels (repeatability, intermediate precision) by multiple analyses of a homogenous sample.

  • Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., mobile phase composition, flow rate, temperature) and observing the effect on the results.

Conclusion

The control of stereoisomeric impurities is a non-negotiable aspect of ensuring the quality and safety of dorzolamide HCl. The use of a well-characterized rac-cis-dorzolamide reference standard is indispensable for the development, validation, and routine application of analytical methods for impurity profiling. The protocols and guidelines presented in this application note provide a robust framework for scientists to accurately identify and quantify these critical impurities, thereby supporting the development of safe and effective pharmaceutical products.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2).
  • European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.
  • SynThink.
  • ResearchGate.
  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
  • ECA Academy. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99).
  • Google Patents. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Semantic Scholar.
  • Google Patents.
  • European Journal of Biomedical and Pharmaceutical Sciences.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride.
  • SSRN. (2026, February 4). Structural Identification and Quantification of N-Nitroso Dorzolamide and N-Nitroso Timolol Impurities in Ophthalmic Solutions via LC-MS/MS and Spectroscopic Techniques.
  • Scientific Research Publishing. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements.
  • International Journal of Novel Research and Development. (2023, June 6). IMPURITY PROFILING OF DRUGS: A REVIEW.
  • TV TPI - Vietnamese Pharmaceutical Company. (2022, July 7). Impurity Profiling of Solid Oral Drug Products.
  • PMC. Recent trends in the impurity profile of pharmaceuticals.
  • Veeprho.
  • Journal of Global Pharma Technology. (2020, December 15).
  • ResearchGate. (2025, December 19).
  • Pharmaffili
  • Pharmaffiliates. Dorzolamide Hydrochloride-impurities.
  • New Drug Approvals. (2015, January 17). Dorzolamide Hydrochloride.
  • PubChem. (2026, February 14). Dorzolamide Hydrochloride.
  • Der Pharma Chemica. (2024, January 12). Analytical Method Development for Dorzolamide Using UV Spectroscopy.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • GLP Pharma Standards. Dorzolamide EP Impurity B | CAS No- 120279-37-0 (HCl).
  • Google Patents.
  • LGC Standards. rac-cis Dorzolamide Hydrochloride.
  • Research Journal of Pharmacy and Technology. (2014). Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods.
  • SynThink Research Chemicals. rac-trans Dorzolamide Hydrochloride | 120279-36-9.
  • Pharmaffiliates. CAS No : 120279-37-0| Product Name : Dorzolamide Hydrochloride - Impurity B (Hydrochloride Salt)| Chemical Name : rac-cis Dorzolamide Hydrochloride.

Sources

Application

Experimental Design for in vitro Evaluation of rac-cis Dorzolamide

From Enzymatic Kinetics to Cellular pH Regulation Introduction & Strategic Scope Dorzolamide is a potent, water-soluble thienothiopyran-2-sulfonamide carbonic anhydrase inhibitor (CAI). While the clinically approved form...

Author: BenchChem Technical Support Team. Date: February 2026

From Enzymatic Kinetics to Cellular pH Regulation

Introduction & Strategic Scope

Dorzolamide is a potent, water-soluble thienothiopyran-2-sulfonamide carbonic anhydrase inhibitor (CAI). While the clinically approved formulation (Trusopt) utilizes the pure (+)-(4S,6S) enantiomer, early-stage research and synthetic optimization often utilize rac-cis Dorzolamide —a racemic mixture of the (4S,6S) and (4R,6R) enantiomers.

Critical Research Insight: The use of rac-cis Dorzolamide presents a specific experimental challenge. Biological systems are chiral; the (4S,6S) enantiomer exhibits a


 of ~0.18 nM against CA-II, whereas the racemate will display an apparent potency shift due to the presence of the less active (or inactive) enantiomer. This guide provides a self-validating framework to evaluate rac-cis Dorzolamide using two gold-standard methodologies: Cell-Free Esterase Kinetics  and Intracellular pH (pHi) Recovery .
Chemical Handling & "The Racemic Trap"

Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation, which is a common source of high variability in IC50 data.

Reagent Preparation Table
ParameterSpecificationExpert Commentary
Compound rac-cis Dorzolamide HClEnsure you are not using the free base if aqueous solubility is required.
MW 360.9 g/mol Calculation basis for Molarity.[1]
Primary Solvent DMSO (Anhydrous)Soluble >100 mg/mL. Do not store in DMSO >1 month at RT due to hygroscopic water absorption.
Aqueous Buffer PBS (pH 7.2)Soluble ~12.5 mg/mL. Warning: Sulfonamides are pH-dependent; solubility drops below pH 5.5.
Storage -20°C (Desiccated)Protect from light. Solid is stable for years; solutions for <1 week.

The "Racemic Trap" (Validation Step): If you are benchmarking rac-cis Dorzolamide against literature values for pure Dorzolamide, you must mathematically correct for the enantiomeric ratio.

  • Assumption: If the (4R,6R) enantiomer is biologically inert against CA-II, the rac-cis mixture will appear 2x less potent (i.e., 2x higher IC50) than the pure (4S,6S) drug.

  • Action: Always run a pure (+)-Dorzolamide control alongside the racemate to establish a relative potency factor (RPF).

Protocol A: Cell-Free Enzymatic Inhibition (The Esterase Assay)

Carbonic Anhydrase (CA) possesses esterase activity in addition to its physiological hydratase activity.[2] We utilize p-Nitrophenyl Acetate (p-NPA) as a surrogate substrate. CA hydrolyzes p-NPA to p-nitrophenol (yellow), measurable at 400–405 nm.

Why this method? Unlike the Wilbur-Anderson CO2 hydration assay (which requires rapid pH electrode monitoring and is temperature-sensitive), the p-NPA assay is colorimetric, high-throughput compatible, and stable at room temperature.

Experimental Workflow (Graphviz)

EnzymeAssay Stock rac-cis Dorzolamide (DMSO Stock) Dilution Serial Dilution (1000x -> 1x in Buffer) Stock->Dilution Incubation Pre-Incubation (15 min @ 25°C) Dilution->Incubation Enzyme CA-II Enzyme (Recombinant) Enzyme->Incubation Substrate p-NPA Substrate (Freshly dissolved in MeOH) Reaction Hydrolysis Reaction (Measure A405nm) Substrate->Reaction Incubation->Reaction Add Substrate Data IC50 Calculation Reaction->Data

Caption: Workflow for the colorimetric p-NPA esterase assay. Critical step: Pre-incubation allows the inhibitor to bind the enzyme active site before substrate competition begins.

Step-by-Step Protocol
  • Buffer Prep: Prepare 50 mM Tris-SO4 buffer, pH 7.6. (Avoid anions like Cl- or NO3- if studying specific anion inhibition, though Cl- is acceptable for general screening).

  • Enzyme Solution: Dilute recombinant human CA-II (Sigma or equivalent) to 0.5 µM in buffer.

  • Substrate Prep (Critical): Dissolve p-NPA in Acetonitrile or Methanol to 3 mM. Do not dissolve in water/buffer until the moment of use, as p-NPA undergoes spontaneous hydrolysis (turning yellow on its own).

  • Plate Setup (96-well):

    • Blank: Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.

    • Control: Enzyme + Substrate + DMSO vehicle (No Inhibitor). 100% Activity.

    • Test: Enzyme + Substrate + rac-cis Dorzolamide (varying concentrations: 0.01 nM to 10 µM).

  • Execution:

    • Add 140 µL Buffer to wells.

    • Add 20 µL Enzyme (or Buffer for blank).

    • Add 20 µL Inhibitor (or Vehicle).

    • Incubate 15 mins at 25°C.

    • Start: Add 20 µL p-NPA substrate.

    • Read: Kinetic read at 405 nm every 30 seconds for 10 minutes.

Data Analysis: Calculate the initial velocity (


) from the linear portion of the absorbance curve.


Protocol B: Cellular Functional Assay (pHi Recovery)

Dorzolamide works by preventing the neutralization of intracellular acid. This assay uses the "Ammonium Prepulse" technique to acidify cells, then monitors how fast they recover neutral pH.

Mechanism: Cells loaded with NH4Cl alkalize initially (NH3 enters). Upon NH4Cl removal, NH3 leaves, trapping H+ inside (acidification). CA-II accelerates the hydration of endogenous CO2 to generate HCO3-, which transporters (NBC, NHE) use to neutralize the acid. Dorzolamide blocks this recovery.

Signaling & Mechanism Diagram (Graphviz)

pHiMechanism AcidLoad Acid Load (NH4Cl Removal) Recovery pH Recovery (Alkalinization) AcidLoad->Recovery Inhibits (Target) CO2 Endogenous CO2 CAII Carbonic Anhydrase II (Cytosolic) CO2->CAII HCO3 Bicarbonate (HCO3-) CAII->HCO3 Hydration Dorz rac-cis Dorzolamide Dorz->CAII Blocks Transporter HCO3- Transporters (NBC/AE) HCO3->Transporter Transporter->Recovery Buffers H+

Caption: Mechanism of Action. Dorzolamide inhibits CA-II, preventing the generation of bicarbonate required by transporters to neutralize intracellular acid loads.[3][4][5][6][7]

Step-by-Step Protocol
  • Cell Culture: Use HEK293 (transfected with CA-II) or Corneal Endothelial Cells. Seed on glass coverslips or clear-bottom black 96-well plates.

  • Dye Loading:

    • Wash cells with HEPES-buffered Ringer’s solution.

    • Incubate with 2 µM BCECF-AM (pH sensitive fluorophore) for 20 mins at 37°C.

    • Wash x3 to remove extracellular dye.

  • Basal Measurement: Measure fluorescence ratio (Ex 490/440 nm, Em 535 nm) to establish baseline pH.

  • Acidification (The Prepulse):

    • Perfuse/Add Ringer’s solution containing 20 mM NH4Cl for 5 minutes. (Cells will alkalize, then plateau).

    • Rapid Wash: Switch to NH4Cl-free Ringer’s solution. This causes a rapid drop in pHi (Acidification).[8]

  • Treatment Phase:

    • The wash solution should contain the rac-cis Dorzolamide (10 µM).

    • Control: Wash solution with Vehicle only.

  • Measurement: Record pHi recovery slope (dpHi/dt) over 5–10 minutes.

Interpretation: The Control cells will recover pH rapidly (steep positive slope). Dorzolamide-treated cells will show a significantly flattened recovery slope.

References & Grounding
  • Compound Properties: PubChem. Dorzolamide Hydrochloride.[1][6][7][9][10][11] National Library of Medicine. Link

  • Enzyme Assay Protocol: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Standard p-NPA methodology described in supplementary materials of related CAI papers).

  • Mechanism of Action: Centurion, V., et al. (2013). Carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • pHi Regulation: Boron, W. F. (2004). Regulation of intracellular pH. Advances in Physiology Education. (Foundational text for NH4Cl prepulse technique). Link

  • Racemic Considerations: FDA Access Data. Trusopt (Dorzolamide HCl) Labeling. (Confirming active enantiomer identity). Link

Sources

Method

Application Note: A Validated Protocol for Assessing the Stereoselective Inhibition of Carbonic Anhydrase by Dorzolamide Isomers

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, step-by-step protocol for a robust in vitro carbonic anhydrase (CA) inhibition assay. Specifically tailored for research...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step protocol for a robust in vitro carbonic anhydrase (CA) inhibition assay. Specifically tailored for researchers, scientists, and drug development professionals, this document outlines the use of a colorimetric method to discern the differential inhibitory activities of dorzolamide's stereoisomers. By explaining the causality behind experimental choices, this guide ensures both technical accuracy and field-proven insights, establishing a self-validating system for reliable and reproducible results.

Introduction: The Significance of Carbonic Anhydrase and Stereoselective Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their involvement in various pathological conditions has rendered them a significant therapeutic target for a range of diseases, including glaucoma, epilepsy, and cancer.[3][4]

Dorzolamide is a potent, topically administered carbonic anhydrase inhibitor clinically used to reduce elevated intraocular pressure in patients with glaucoma and ocular hypertension.[5][6] It primarily targets carbonic anhydrase isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye.[7][8] By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions, subsequently decreasing aqueous humor secretion and lowering intraocular pressure.[9][10]

The therapeutic efficacy of dorzolamide is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible diastereomers.[6] The desired pharmacological activity resides predominantly in the trans-(4S,6S)-diastereomer.[6][11] The other isomers are significantly less active, highlighting the critical importance of stereoselectivity in the interaction between the inhibitor and the enzyme's active site. This application note details a validated protocol to experimentally determine and quantify this stereoselective inhibition.

Assay Principle: The p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay

The most common and convenient method for determining carbonic anhydrase activity and inhibition in a high-throughput format is the p-nitrophenyl acetate (pNPA) esterase assay.[2][3] This colorimetric assay leverages the esterase activity of CA. The enzyme catalyzes the hydrolysis of the colorless substrate, pNPA, to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 405 nm.[3][12][13] The rate of p-nitrophenol formation is directly proportional to the CA activity.

In the presence of an inhibitor like dorzolamide, the enzyme's catalytic activity is diminished, leading to a reduced rate of pNPA hydrolysis and a correspondingly slower increase in absorbance.[12] By measuring this change in reaction rate at various inhibitor concentrations, the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined for each dorzolamide isomer.[14]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, CA Enzyme Stock, pNPA Substrate Stock, and Dorzolamide Isomer Stocks Assay_Setup Dispense Assay Buffer and CA Enzyme to wells Reagent_Prep->Assay_Setup Add_Inhibitor Add serial dilutions of Dorzolamide Isomers (or vehicle for controls) Assay_Setup->Add_Inhibitor Pre_incubation Pre-incubate for 10 min at room temperature Add_Inhibitor->Pre_incubation Initiate_Reaction Add pNPA Substrate to initiate the reaction Pre_incubation->Initiate_Reaction Kinetic_Read Measure absorbance at 405 nm in kinetic mode for 10-15 min (readings every 30-60s) Initiate_Reaction->Kinetic_Read Calculate_Rate Calculate reaction rate (ΔAbs/min) from the linear portion of the curve Kinetic_Read->Calculate_Rate Calculate_Inhibition Determine % Inhibition for each isomer concentration Calculate_Rate->Calculate_Inhibition IC50_Determination Plot % Inhibition vs. [Isomer] and determine IC50 values Calculate_Inhibition->IC50_Determination

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Materials and Reagents

Equipment
  • Microplate reader capable of kinetic measurements at 405 nm

  • 96-well, clear, flat-bottom microplates

  • Single and multichannel pipettes

  • Reagent reservoirs

  • Vortex mixer

  • Analytical balance

Reagents
  • Purified human carbonic anhydrase II (CA-II)

  • Dorzolamide hydrochloride (trans-(4S,6S)-isomer)

  • Other dorzolamide isomers (e.g., cis-(4S,6R), cis-(4R,6S), trans-(4R,6R))

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (or a suitable assay buffer from a commercial kit)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple inhibitor concentrations and controls.

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5. Filter sterilize and store at 4°C. Rationale: This buffer system provides a stable pH environment optimal for CA-II activity.

  • CA-II Enzyme Stock Solution: Reconstitute lyophilized CA-II in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 2 µg/mL).

  • pNPA Substrate Stock Solution (20 mM): Dissolve pNPA in DMSO or acetonitrile to a final concentration of 20 mM. This solution should be prepared fresh daily. Rationale: pNPA is susceptible to hydrolysis, so a fresh stock solution is crucial for assay consistency.

  • Dorzolamide Isomer Stock Solutions (10 mM): Accurately weigh and dissolve each dorzolamide isomer in DMSO to create 10 mM stock solutions. These can be stored at -20°C.

  • Dorzolamide Isomer Working Solutions: Perform serial dilutions of the 10 mM stock solutions in Assay Buffer to create a range of working concentrations (e.g., from 1 nM to 100 µM).

Assay Procedure
  • Plate Setup: Design the plate layout to include wells for:

    • Blank (No Enzyme): Contains Assay Buffer and pNPA only.

    • Enzyme Control (100% Activity): Contains Assay Buffer, CA-II, and vehicle (DMSO).

    • Inhibitor Wells: Contains Assay Buffer, CA-II, and varying concentrations of each dorzolamide isomer.

  • Reaction Mixture Preparation (per well):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the CA-II working solution to the Enzyme Control and Inhibitor wells. For the Blank wells, add 10 µL of Assay Buffer.

    • Add 10 µL of the appropriate dorzolamide isomer working solution to the Inhibitor wells. Add 10 µL of Assay Buffer (containing the same percentage of DMSO as the inhibitor solutions) to the Enzyme Control and Blank wells.

    • Mix the contents of the wells gently and pre-incubate the plate at room temperature for 10 minutes. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of the Enzymatic Reaction:

    • To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to all wells. The final reaction volume will be 200 µL.

    • Immediately place the plate in the microplate reader.

  • Kinetic Measurement:

    • Measure the absorbance at 405 nm in kinetic mode at 25°C. Take readings every 30-60 seconds for a total of 10-15 minutes.[3]

Data Analysis

  • Calculate the Reaction Rate: For each well, determine the rate of reaction (ΔAbs/min) by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Correct for Background: Subtract the reaction rate of the Blank (No Enzyme) from all other rates.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of CA-II inhibition for each concentration of the dorzolamide isomers: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100

  • Determine the IC50 Value: Plot the Percentage Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each dorzolamide isomer. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Sample Data Table
Dorzolamide IsomerConcentration (nM)Reaction Rate (ΔAbs/min)% InhibitionIC50 (nM)
trans-(4S,6S) 00.1500\multirow{5}{}{~10-20}
10.13510
100.08046.7
1000.01590
10000.00596.7
cis-(4S,6R) 00.1510\multirow{5}{}{>1000}
1000.1454.0
10000.12020.5
100000.09040.4
1000000.06060.3

Expected Results and Discussion

The results of this assay are expected to demonstrate a significant difference in the inhibitory potency of the dorzolamide isomers. The therapeutically active trans-(4S,6S)-dorzolamide is anticipated to exhibit a low nanomolar IC50 value, indicating high-potency inhibition of CA-II.[11] In contrast, the other isomers, such as the cis diastereomers, are expected to have significantly higher IC50 values, potentially in the micromolar range or greater, demonstrating their much weaker inhibitory activity.[15]

This pronounced difference in activity underscores the highly specific nature of the interaction between dorzolamide and the active site of carbonic anhydrase. The sulfonamide group of dorzolamide coordinates with the zinc ion in the enzyme's active site, and the specific stereochemistry of the trans-(4S,6S) isomer allows for optimal hydrogen bonding and hydrophobic interactions with surrounding amino acid residues, leading to tight binding and potent inhibition.[15] The incorrect spatial orientation of the functional groups in the other isomers prevents these optimal interactions, resulting in weaker binding and reduced inhibitory effect.

Troubleshooting

ProblemPossible CauseSolution
High background signal Spontaneous hydrolysis of pNPA.Prepare pNPA stock solution fresh daily. Ensure the pH of the Assay Buffer is not too high (ideally ≤ 8.0).
Low enzyme activity Improper storage or handling of the enzyme; incorrect buffer pH.Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Verify the pH of the Assay Buffer.
Inconsistent results Pipetting errors; temperature fluctuations.Use calibrated pipettes and proper pipetting techniques. Ensure the plate reader maintains a stable temperature.
Inhibitor insolubility Inhibitor concentration exceeds its solubility in the assay buffer.Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% (v/v), as higher concentrations can inhibit the enzyme.

References

  • Vertex AI Search. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
  • MilliporeSigma. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Benchchem.
  • RSC Publishing. (2025, December 1).
  • Journal of Chemical Education.
  • Wikipedia. Dorzolamide.
  • HPRA. (2014, October 7). Summary of Product Characteristics.
  • MDPI. (2022, November 8).
  • PMC. (2025, December 1).
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • BindingDB. Carbonic Anhydrase Inhibition Assay.
  • Genotic. Carbonic Anhydrase Activity Assay Kit.
  • ACS Publications.
  • NCBI Bookshelf. (2023, April 17). Carbonic Anhydrase Inhibitors.
  • Benchchem.
  • Abcam. (2025, June 17). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • PMC. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines.
  • ACS Omega. (2023, July 21).
  • Benchchem. Dorzolamide, (+/-)-(cis)-|Carbonic Anhydrase Inhibitor.
  • PMC - NIH. (2023, July 21).
  • Google Patents. US8263787B2 - Process for preparing dorzolamide.
  • Science.gov. anhydrase inhibitor dorzolamide: Topics by Science.gov.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride.
  • Der Pharma Chemica. Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S).
  • [Product Monograph Template - Standard]. (2023, October 12). Dorzolamide Hydrochloride Ophthalmic Solution, USP.
  • Drugs.com. (2026, January 20).
  • ChEMBL - EMBL-EBI. Compound: DORZOLAMIDE (CHEMBL218490).

Sources

Application

Strategic Procurement and Validation of rac-cis Dorzolamide Hydrochloride

Topic: Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and QC Specialists Abstract This application note provides a definitive technical guide for the procurement, identification, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and QC Specialists

Abstract

This application note provides a definitive technical guide for the procurement, identification, and validation of rac-cis Dorzolamide Hydrochloride (HCl). Unlike the commercially available active pharmaceutical ingredient (API), which exists as the pure (4S,6S)-trans isomer, the rac-cis variant is a diastereomeric impurity (EP Impurity B / USP Related Compound B) often required for analytical method development, stereochemical screening, and toxicological referencing. This guide addresses the common pitfall of inadvertent API substitution and establishes a self-validating Quality Control (QC) protocol based on NMR coupling constants.

Introduction: The Stereochemical Imperative

Dorzolamide Hydrochloride is a carbonic anhydrase inhibitor used to treat glaucoma.[1] The therapeutic efficacy relies on the specific geometry of the (4S,6S)-trans isomer. However, research into synthetic pathways, degradation profiles, and off-target effects requires access to the cis diastereomer.

The Critical Distinction:

  • API (Commercial Drug): (4S,6S)-trans-Dorzolamide HCl. The 4-ethylamino and 6-methyl groups are on opposite sides of the thiopyran ring.

  • Target Compound: rac-cis-Dorzolamide HCl.[2] The 4-ethylamino and 6-methyl groups are on the same side. It is a racemic mixture of the (4R,6S) and (4S,6R) enantiomers.

Failure to distinguish these forms leads to invalid analytical methods and erroneous biological data.

Procurement Strategy

Purchasing this compound requires navigating vendor catalogs where nomenclature is often inconsistent. The compound is rarely listed as "Dorzolamide" alone.

2.1 Technical Specifications for Requisition

Use the following data to verify the exact product before purchase.

FeatureSpecificationNotes
Chemical Name (4RS,6SR)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride"cis" indicates relative stereochemistry.[1][2][3][4][5][6][7]
CAS Number (HCl) 120279-37-0 CRITICAL: Verify this specific CAS.
CAS Number (Free Base) 120279-90-5Some vendors supply the free base; HCl is preferred for solubility.
Common Synonyms Dorzolamide EP Impurity B; Dorzolamide USP Related Compound B; rac-cis-Dorzolamide.[8]Do NOT buy "Impurity A" (often the trans-enantiomer).
Molecular Formula C₁₀H₁₆N₂O₄S₃ · HClMW: 360.90 g/mol
Purity Requirement >95% (HPLC)Lower purity is acceptable for qualitative RT markers but not for quantitation.
2.2 Procurement Decision Logic (Workflow)

ProcurementLogic Start Start Procurement Search Search Vendor Catalogs (TRC, USP, EP, SCBT) Start->Search CheckCAS Check CAS Number Search->CheckCAS Is370 Is CAS 120279-37-0? CheckCAS->Is370 Match Found Is822 Is CAS 130693-82-2? CheckCAS->Is822 Match Found Is370->Search No (Keep Searching) VerifyName Verify Synonym: 'Impurity B' or 'cis' Is370->VerifyName Yes RejectAPI REJECT: This is the Trans-API Is822->RejectAPI Yes Purchase Proceed to Purchase VerifyName->Purchase

Figure 1: Decision tree for selecting the correct Dorzolamide stereoisomer to avoid accidental API purchase.

Incoming Material QC Protocol (Self-Validating)

Upon receipt, do not assume the label is correct. The following protocol uses Nuclear Magnetic Resonance (NMR) to definitively validate the cis geometry, leveraging the Karplus relationship in the thiopyran ring.

3.1 The Principle: J-Coupling Geometry
  • Trans-Dorzolamide (API): The 6-methyl group prefers the equatorial position, forcing the 4-ethylamino group into the equatorial position (diequatorial) or diaxial depending on solvent/salt. Typically, trans isomers in these ring systems exhibit a large vicinal coupling constant (

    
    ) of 10–13 Hz  (anti-periplanar arrangement).
    
  • Cis-Dorzolamide (Impurity B): The substituents are on the same side (axial-equatorial relationship). This geometry significantly reduces the dihedral angle, resulting in a much smaller coupling constant (

    
    ) of 2–5 Hz .
    
3.2 Validation Workflow

Materials:

  • Solvent: DMSO-d₆ (Preferred for solubility of HCl salt).

  • Instrument: 400 MHz NMR or higher.[9]

Step-by-Step Protocol:

  • Sample Prep: Dissolve 5–10 mg of the received rac-cis Dorzolamide HCl in 0.6 mL DMSO-d₆.

  • Acquisition: Acquire a standard 1H-NMR spectrum (16–32 scans).

  • Target Analysis: Focus on the methine proton at position C4 (approx. 3.8–4.5 ppm) and the methylene protons at C5.

  • Calculation: Measure the coupling constant (

    
    ) of the C4 proton signal.
    
  • Decision:

    • If

      
      : FAIL . The sample is the trans isomer (API).
      
    • If

      
      : PASS . The sample is the cis isomer.[5][10]
      

QC_Workflow Sample Received Sample Solubility Solubility Check (DMSO/Water) Sample->Solubility NMR 1H-NMR Analysis (DMSO-d6) Solubility->NMR AnalyzeJ Analyze J(H4-H5) Coupling NMR->AnalyzeJ Pass CONFIRMED: Cis-Isomer (J = 2-5 Hz) AnalyzeJ->Pass Small J Fail REJECT: Trans-Isomer (J > 10 Hz) AnalyzeJ->Fail Large J

Figure 2: QC Workflow emphasizing the NMR coupling constant check as the primary validation step.

Handling and Storage
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.

    • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Handle in a desiccated glove box if precise weighing (<1 mg) is required.

  • Storage: Long-term storage at -20°C is recommended to prevent degradation (de-ethylation or ring opening).

  • Solution Stability: Solutions in DMSO or Methanol are stable for 24 hours at room temperature but should be stored at -80°C if kept longer than 1 week.

References
  • European Pharmacopoeia (Ph. Eur.) . Dorzolamide Hydrochloride Monograph 2359. Strasbourg, France: EDQM.[2] (Defines Impurity B as the cis-isomer).

  • United States Pharmacopeia (USP) . Dorzolamide Hydrochloride: Related Compound B.[9] Rockville, MD: USP Convention. (Identifies the cis-stereochemistry).

  • Toronto Research Chemicals (TRC) . rac-cis Dorzolamide Hydrochloride Product Data. (Provides CAS 120279-37-0 and structural confirmation).

  • BenchChem . Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (General methodology for Karplus relationship application).

  • PubChem . Dorzolamide Hydrochloride Compound Summary. National Library of Medicine. (Structural data for the API trans-isomer).

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for rac-cis Dorzolamide Hydrochloride

Introduction & Chemical Context rac-cis Dorzolamide Hydrochloride (CAS: 120279-37-0) is a critical reference standard and synthetic intermediate in the analysis of the anti-glaucoma agent Dorzolamide.[1] While the therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

rac-cis Dorzolamide Hydrochloride (CAS: 120279-37-0) is a critical reference standard and synthetic intermediate in the analysis of the anti-glaucoma agent Dorzolamide.[1] While the therapeutic drug exists as the pure (4S,6S)-trans isomer, the rac-cis compound represents a racemic mixture of the (4R,6S) and (4S,6R) diastereomers.[1]

In regulatory environments (USP/EP), this compound is often identified as Dorzolamide Related Compound B (EP Impurity B) .[1] Precise handling is non-negotiable; as a diastereomer, its solubility profile and crystallization kinetics differ subtly from the active pharmaceutical ingredient (API), and it serves as a vital system suitability marker in HPLC purity assays.

Chemical Identity
PropertyDetail
Chemical Name (4RS,6SR)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
Molecular Formula C₁₀H₁₆N₂O₄S₃[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 360.90 g/mol
Role Impurity Standard (EP Impurity B), Synthetic Intermediate
Appearance White to off-white crystalline powder

Storage & Stability Protocols

Unlike the formulated ophthalmic solution which is buffered for stability, the isolated rac-cis hydrochloride salt is hygroscopic and chemically reactive under stress.[1]

Environmental Control[1]
  • Temperature:

    • Long-term (>30 days): Store at -20°C . The hydrochloride salt is prone to slow hydrolysis if residual moisture is present.

    • Short-term (Active Use): 2°C to 8°C (Refrigerated). Ensure the vial warms to room temperature before opening to prevent condensation.

  • Light Sensitivity: The thiophene sulfonamide moiety is susceptible to photo-oxidation.[1] Store in amber vials or aluminum-wrapped containers.

  • Hygroscopicity: Store in a desiccator. Exposure to high humidity (>60% RH) can induce deliquescence, altering the weighable mass and invalidating quantitative standard preparation.

Storage Logic Tree (Visualization)

StorageLogic Start rac-cis Dorzolamide HCl Received CheckSeal Inspect Seal & Desiccant Start->CheckSeal Usage Intended Usage Timeline? CheckSeal->Usage LongTerm > 30 Days (Archive/Stock) Usage->LongTerm Long Term ShortTerm < 30 Days (Active Analysis) Usage->ShortTerm Immediate Freezer Store at -20°C Protect from Light LongTerm->Freezer Fridge Store at 2-8°C Desiccator Cabinet ShortTerm->Fridge Equilibration Equilibrate to RT (1 hr) before opening Freezer->Equilibration Upon Retrieval Fridge->Equilibration

Figure 1: Decision matrix for storage conditions based on usage timeline to minimize hydrolytic degradation.

Handling & Solubilization Procedures

Safety Directives (HSE)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][11]

    • H319: Causes serious eye irritation (Sulfonamide moiety is an irritant).[1][11]

    • H373: May cause damage to organs through prolonged or repeated exposure.[1][11]

  • PPE: Nitrile gloves (double-gloving recommended for weighing), safety goggles, and N95 particulate respirator or fume hood operation.[1]

Solubilization Protocol for Analytical Standards

When preparing stock solutions for HPLC or NMR, the "rac-cis" isomer requires specific solvent systems to ensure complete dissolution without degradation.[1]

Solvent Compatibility Table:

Solvent Solubility Stability in Solution Notes
Water Soluble Moderate (24 hrs) pH dependent; acidic pH stabilizes.[1]
Methanol Slightly Soluble High (1 week at 4°C) Preferred for primary stock.
DMSO Soluble (>10 mM) High (>1 month at -20°C) Hard to remove; use for bio-assays.[1]

| 0.1N NaOH | Soluble | Unstable | Rapid hydrolysis of sulfonamide; Avoid. |

Preparation Workflow (Step-by-Step)
  • Equilibration: Remove vial from -20°C storage. Allow 60 minutes to reach room temperature in a desiccator to prevent water condensation on the powder.

  • Weighing: Weigh approximately 10 mg of rac-cis Dorzolamide HCl into a volumetric flask. Use an anti-static gun if powder is static-charged.[1]

  • Dissolution (Primary Stock):

    • Add Methanol (approx. 50% of volume).

    • Sonicate for 5 minutes. The hydrochloride salt may require kinetic energy to dissociate fully in organic solvents.

    • Dilute to volume with Water or Mobile Phase A (e.g., Phosphate Buffer pH 2.5).[1] Note: Acidic pH mimics the stability profile of the drug product.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter.[1] Do not use Nylon (potential adsorption of sulfonamides).

  • Verification: Inject immediately into HPLC to verify system suitability (Resolution > 2.0 between rac-cis and trans isomer).

Quality Control & Degradation Pathways

To validate the integrity of your rac-cis Dorzolamide HCl, you must monitor for specific degradation products.

Degradation Mechanisms
  • Hydrolysis: Under basic conditions (pH > 7.5), the sulfonamide group is stable, but the thiophene ring substituents can undergo shifts.

  • Epimerization: In solution, particularly under thermal stress, the cis isomer can partially epimerize to the thermodynamically more stable trans form, leading to incorrect potency calculations.

  • Oxidation: Exposure to peroxides or UV light leads to oxidation of the thiopyran sulfur.

Analytical Validation Workflow

QCWorkflow Sample rac-cis Stock Sol. HPLC HPLC Injection (C18 Column, pH 2.5) Sample->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Assay/Usage Decision->Pass Yes Fail Investigate Degradation Decision->Fail No Deg1 Check RRT ~0.9 (Epimerization) Fail->Deg1 Deg2 Check RRT <0.5 (Hydrolysis) Fail->Deg2

Figure 2: Quality Control decision tree for validating standard integrity prior to experimental use.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Dorzolamide Hydrochloride Monograph. Strasbourg, France: EDQM.[1] (Defines Impurity B as the rac-cis isomer).

  • United States Pharmacopeia (USP) . Dorzolamide Hydrochloride: USP Reference Standards. Rockville, MD.[1] (Details handling of Related Compound A/B). [1]

  • Santa Cruz Biotechnology . Dorzolamide Hydrochloride Safety Data Sheet (SDS). (Provides H-statements and toxicology data). [1]

  • Havele, S. & Dhaneshwar, S.R. (2012).[1][12] Stability-Indicating HPTLC-Densitometric Method for Estimation of Dorzolamide Hydrochloride in Eye Drops. (Details degradation pathways including photolysis and hydrolysis).

  • LGC Standards . rac-cis Dorzolamide Hydrochloride Product Sheet. (Confirming storage at hygroscopic/freezer conditions).

Sources

Application

Precision in Generics: Strategic Utilization of rac-cis Dorzolamide for Impurity Profiling and Method Validation

Part 1: Strategic Overview The Stereochemical Imperative in Dorzolamide Generics Dorzolamide Hydrochloride is a carbonic anhydrase inhibitor possessing two chiral centers at positions 4 and 6 of the thienothiopyran ring....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Stereochemical Imperative in Dorzolamide Generics

Dorzolamide Hydrochloride is a carbonic anhydrase inhibitor possessing two chiral centers at positions 4 and 6 of the thienothiopyran ring.[1][2][3] The therapeutically active pharmaceutical ingredient (API) is the (4S, 6S)-trans isomer.[3]

In generic drug development, the rac-cis Dorzolamide (a racemic mixture of the (4R, 6S) and (4S, 6R) diastereomers) serves a critical function as USP Related Compound B (also EP Impurity B).[3] It is not merely a contaminant; it is the primary "gatekeeper" standard used to validate the stereoselectivity of the synthesis and the specificity of the analytical release method.

Why rac-cis? While the API is a single enantiomer (trans), the primary synthetic impurity arising from the reduction of the ketone intermediate is the cis-diastereomer.[3] Because diastereomers have different physical properties (unlike enantiomers), they can be separated on achiral (C18) columns. The rac-cis standard is utilized to:

  • Establish Chromatographic Resolution: Prove the method can distinguish the active trans drug from the cis impurity.

  • Optimize Purification: Quantify the efficiency of crystallization steps in removing the cis byproduct during API synthesis.

  • Validate Stability: Ensure no epimerization occurs during formulation compounding or storage.[3]

Part 2: Synthesis & Origin of the cis-Impurity[3]

To control the impurity, one must understand its origin. The cis isomer is generated during the reduction of the sulfone ketone intermediate.[3]

Mechanism of Impurity Formation

The reduction of the ketone at position 4 is stereoselective but not stereospecific.[3] While the goal is the (4S, 6S)-trans alcohol, steric factors or catalyst fidelity can lead to the (4R, 6S)-cis alcohol.[3]

Dorzolamide_Synthesis Ketone Ketone Intermediate (Sulfone) Reduction Reduction Step (NaBH4 or Chiral Catalyst) Ketone->Reduction Reagents Trans Trans-Dorzolamide (4S, 6S) ACTIVE API Reduction->Trans Major Product (Stereoselective) Cis rac-cis Dorzolamide (4R, 6S) + (4S, 6R) IMPURITY B Reduction->Cis Minor Product (Impurity B) Purification Crystallization (Removal of Cis) Trans->Purification Cis->Purification Target for Removal

Figure 1: Origin of rac-cis Dorzolamide (Impurity B) during the reduction of the ketone intermediate.[3][4]

Part 3: Analytical Protocol – System Suitability & Resolution

This protocol details the use of rac-cis Dorzolamide to establish system suitability in compliance with USP/EP standards.

Protocol: Standardization of Chromatographic Resolution

Objective: To demonstrate a Resolution (


) of > 1.5 between Dorzolamide (trans) and rac-cis Dorzolamide (cis).

Materials:

  • Standard A: Dorzolamide HCl Reference Standard (USP).[3]

  • Standard B: rac-cis Dorzolamide HCl (Related Compound B).[3][5][6][7]

  • Solvent: HPLC Grade Water / Acetonitrile.[3]

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

Mobile Phase Setup:

  • Buffer: Phosphate buffer pH 2.5 (0.05 M Monobasic Sodium Phosphate, adjusted with Phosphoric Acid).

  • Composition: Buffer : Acetonitrile (90:10 v/v).[3] Note: Low organic content is crucial for retaining these polar sulfonamides.

Step-by-Step Workflow:

  • Preparation of Stock Solutions:

    • Dissolve 10 mg of Standard A in 10 mL Diluent (Concentration: 1 mg/mL).

    • Dissolve 5 mg of Standard B (rac-cis) in 50 mL Diluent (Concentration: 0.1 mg/mL).

  • Preparation of System Suitability Solution (Resolution Mixture):

    • Transfer 1.0 mL of Standard A Stock into a 10 mL volumetric flask.

    • Spike with 1.0 mL of Standard B Stock.[3]

    • Dilute to volume with Diluent.[3]

    • Final Concentrations: ~0.1 mg/mL Dorzolamide, ~0.01 mg/mL rac-cis Dorzolamide.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Detector: UV @ 254 nm.[3]

    • Injection Volume: 20 µL.

    • Temperature: 25°C.

  • Execution & Analysis:

    • Inject the System Suitability Solution.

    • Expected Elution Order: The trans-isomer (Dorzolamide) typically elutes after the cis-isomer (Impurity B) on standard C18 columns due to hydrogen bonding differences, though this can reverse depending on specific column chemistry (check specific column CoA).[3]

    • Calculation: Calculate Resolution (

      
      ) using the USP formula:
      
      
      
      
Data Summary: Typical Retention Characteristics
ComponentRelative Retention Time (RRT)Acceptance Criteria
rac-cis Dorzolamide (Impurity B) ~0.9 (Pre-eluting)N/A
Dorzolamide (API) 1.0N/A
Resolution (

)
N/A> 1.5 (Critical)

Part 4: Formulation Development Application

In the development of generic ophthalmic solutions (e.g., equivalent to Trusopt®), rac-cis Dorzolamide is used for Spiking Studies to validate method specificity in the presence of excipients (Hydroxyethyl cellulose, Mannitol, Sodium Citrate).

Workflow: Method Specificity Validation

Validation_Workflow Placebo Placebo Formulation (Excipients Only) Spike Spike with rac-cis Dorzolamide Placebo->Spike HPLC HPLC Analysis (Method Parameters) Spike->HPLC Check Interference Check HPLC->Check Pass PASS: No Peak Interference at Cis RT Check->Pass Clean Baseline Fail FAIL: Excipient Co-elution Check->Fail Overlap

Figure 2: Validation workflow using rac-cis Dorzolamide to ensure excipients do not mask the impurity.

Stability Monitoring

While Dorzolamide is relatively stable, extreme pH or thermal stress can theoretically induce epimerization at the C4 position via a carbocation intermediate.

  • Protocol: Store generic prototype at 60°C for 2 weeks.

  • Analysis: Inject sample against the rac-cis standard.[3]

  • Limit: Any increase in the cis peak indicates formulation instability (epimerization).[3]

References

  • United States Pharmacopeia (USP). Dorzolamide Hydrochloride Monograph: Related Compounds. USP-NF.[3] [3]

  • European Pharmacopoeia (Ph.[3][8][9] Eur.). Dorzolamide Hydrochloride: Impurity B.[3][3]

  • Santa Cruz Biotechnology. rac-cis Dorzolamide Hydrochloride Product Data.[3][5][3]

  • LGC Standards. Dorzolamide Impurity B (rac-cis).[3]

  • ResearchGate. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.

Sources

Method

Application Note: Chiral Resolution of Dorzolamide Enantiomers

Methods: Normal Phase HPLC, SFC, and Capillary Electrophoresis Introduction & Scientific Context Dorzolamide Hydrochloride is a carbonic anhydrase inhibitor used topically to treat glaucoma.[1][2][3] Structurally, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Methods: Normal Phase HPLC, SFC, and Capillary Electrophoresis

Introduction & Scientific Context

Dorzolamide Hydrochloride is a carbonic anhydrase inhibitor used topically to treat glaucoma.[1][2][3] Structurally, it is a sulfonamide possessing two chiral centers at positions 4 and 6 of the thienothiopyran ring.

  • Active Pharmaceutical Ingredient (API): (4S, 6S)-trans-dorzolamide.[2][4][5]

  • Primary Impurity: (4R, 6R)-trans-enantiomer (must be controlled to <0.5% per ICH guidelines).[2][4]

  • Diastereomers: The cis-isomers (4R,6S and 4S,6R) are chemically distinct and typically separated by achiral RP-HPLC, but the trans-enantiomer requires a chiral selector.[2][4]

The Separation Challenge: Basicity

Dorzolamide contains a secondary ethylamine group (


).[1][2] On silica-based chiral stationary phases (CSPs), this basic amine interacts strongly with residual silanols, leading to severe peak tailing.[1][2][4] Success depends on masking these interactions. [1][4]

Chiral Recognition Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

Interaction Diagram

The following diagram illustrates the multi-point interaction required for chiral discrimination on polysaccharide columns (Amylose derivatives).

ChiralRecognition cluster_mechanisms Interaction Forces Dorzolamide Dorzolamide (4S,6S) Complex Transient Diastereomeric Complex Dorzolamide->Complex Analyte Input CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) CSP->Complex Selector Separation Elution (Resolution > 2.0) Complex->Separation Differential Stability HBond H-Bonding (Sulfonamide/Amine) Complex->HBond PiPi Pi-Pi Stacking (Thiophene Ring) Complex->PiPi Steric Steric Inclusion (Chiral Cavity) Complex->Steric

Caption: Schematic of the three-point interaction model between Dorzolamide and the Amylose-based CSP.

Protocol A: Normal Phase HPLC (Gold Standard)

This method is the most robust for QC environments, offering high resolution and direct scalability.[1] It utilizes an Amylose-based column.[1][2][4]

Materials
  • Column: Chiralpak AD-H (Daicel) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).[2][4]

  • Dimensions: 250 x 4.6 mm.[2][6][7][8]

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA).[2][4]

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Measure 800 mL of n-Hexane.[2][4]

    • Measure 200 mL of Ethanol.

    • Add 1.0 mL of Diethylamine (DEA) to the Ethanol portion before mixing with Hexane (Final concentration: 0.1%).

    • Expert Note: DEA is volatile.[2] Prepare fresh daily to maintain retention time stability.

  • System Equilibration:

    • Flow Rate: 1.0 mL/min.[2][9]

    • Temperature: 25°C (Control is critical; higher temps reduce resolution).

    • Flush column for 45 mins until baseline stabilizes.[2]

  • Sample Preparation:

    • Dissolve Dorzolamide HCl in Ethanol at 0.5 mg/mL.[2]

    • Note: Do not use water in the sample diluent for Normal Phase injections.

  • Detection:

    • UV at 254 nm.[2][6]

Performance Metrics
ParameterAcceptance CriteriaTypical Result
Resolution (

)
> 2.04.5 - 6.0
Tailing Factor (

)
< 1.51.1 - 1.3
Elution Order (4R,6R) then (4S,6S)Impurity elutes first

Protocol B: Supercritical Fluid Chromatography (SFC)

SFC is the "Green" alternative, offering 3x faster run times and reduced solvent costs.

Materials
  • Column: Chiralpak AD-H or Chiralpak IG (Immobilized, more robust).

  • Modifier: Methanol + 0.2% Isopropylamine (IPA-amine) or DEA.[2][4]

Step-by-Step Methodology
  • System Setup:

    • Mobile Phase A:

      
       (SFC Grade).[2]
      
    • Mobile Phase B: Methanol + 0.2% Isopropylamine.[2]

  • Gradient/Isocratic Profile:

    • Isocratic elution at 15% - 20% Mobile Phase B is usually sufficient.[2][4]

  • Operating Conditions:

    • Backpressure (BPR): 120 bar (Essential to keep

      
       dense).[2]
      
    • Temperature: 35°C.[2]

    • Flow Rate: 3.0 - 4.0 mL/min.[2][4]

  • Why this works: The supercritical

    
     has low viscosity, allowing high flow rates.[1][2][10] The amine additive in methanol suppresses the protonation of dorzolamide, sharpening the peaks.
    

Protocol C: Capillary Electrophoresis (CE)

Ideal for analytical scale with minimal sample consumption.[2]

Mechanism

Uses Cyclodextrins (CDs) as chiral selectors in the background electrolyte (BGE).[1][2] The hydrophobic cavity of the CD hosts the dorzolamide molecule, while the exterior hydroxyls interact with the solvent.

Protocol
  • Capillary: Fused silica, 50 µm ID x 50 cm effective length.[1][2]

  • Background Electrolyte (BGE):

    • 50 mM Phosphate Buffer (pH 2.5 - 3.0).[2][4]

    • Chiral Selector: 10-15 mM Sulfobutyl ether-

      
      -cyclodextrin (SBE-
      
      
      
      -CD).[2][4]
    • Note: Anionic CDs (like SBE-

      
      -CD) often provide better separation for cationic drugs like Dorzolamide due to counter-current migration effects.[2][4]
      
  • Injection: Hydrodynamic (50 mbar for 5 sec).

  • Voltage: 20 - 25 kV.

Method Development Decision Tree

Use this logic flow to select the correct technique for your lab.

MethodSelection Start Start: Dorzolamide Sample Scale What is the goal? Start->Scale QC QC Release / Validation Scale->QC High Accuracy Prep Purification (>100mg) Scale->Prep Material Recovery RandD Quick Screen / Low Sample Scale->RandD Speed/Cost NP_HPLC Protocol A: NP-HPLC (Chiralpak AD-H) Robust, Regulatory Accepted QC->NP_HPLC SFC Protocol B: SFC (CO2 + MeOH) Fast, Green, Easy Recovery Prep->SFC CE Protocol C: CE (SBE-beta-CD) Cheap column, Low waste RandD->CE

Caption: Decision matrix for selecting the optimal chiral separation technique.

Troubleshooting & Expert Tips

Issue: Peak Tailing
  • Cause: Interaction between the secondary amine of Dorzolamide and residual silanols on the column packing.

  • Solution: Increase the basic additive.

    • HPLC: Increase DEA from 0.1% to 0.2%.

    • SFC:[4][9] Switch from DEA to Isopropylamine (stronger base).[2]

Issue: Retention Time Drift
  • Cause: Alcohol evaporation in the mobile phase reservoir (NP-HPLC) or temperature fluctuations.[2]

  • Solution: Use a pre-mixed mobile phase in a sealed bottle.[2] Ensure column oven is calibrated.

Issue: Loss of Resolution
  • Cause: "Memory effect" on the column from previous acidic runs.

  • Solution: Wash the Chiralpak AD-H column with 100% Ethanol (0.5 mL/min for 2 hours) to strip adsorbed contaminants.[2]

References

  • Vele, V. T., et al. (2022).[1][2][7][8] "Enantiomeric Separation of Dorzolamide Hydrochloride by a Chiral Liquid Chromatographic Method." European Journal of Biomedical and Pharmaceutical Sciences.

  • United States Pharmacopeia (USP). "Dorzolamide Hydrochloride Monograph - Related Compounds." USP-NF.[1][2][4][9] [2]

  • Toribio, L., et al. (2006).[1][2] "Enantiomeric separation of chiral drugs by SFC." Journal of Chromatography A. [2]

  • Blanco, M., et al. (2000).[1][2] "Separation of enantiomers of drugs by capillary electrophoresis using cyclodextrins." Electrophoresis. [2]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the stereoselective synthesis of dorzolamide

This guide serves as a specialized technical support resource for the stereoselective synthesis of Dorzolamide Hydrochloride , specifically addressing the challenges inherent in the Merck Process and subsequent optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the stereoselective synthesis of Dorzolamide Hydrochloride , specifically addressing the challenges inherent in the Merck Process and subsequent optimizations.

Ticket Category: Stereochemistry & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stereochemical Landscape

Dorzolamide contains two chiral centers at positions C4 and C6 . The active pharmaceutical ingredient (API) is the (4S, 6S)-trans isomer.[1][2]

  • The Challenge: The thermodynamic stability of the cis and trans isomers is similar, leading to frequent diastereomeric mixtures.

  • The Critical Step: The Ritter reaction (C4-N bond formation) and the preceding ketone reduction determine the diastereomeric ratio (dr).

Troubleshooting Guide (Q&A Format)

Ticket #01: The Ritter Reaction – Unexpected Stereochemical Retention

User Report: "I am performing the Ritter reaction on the (4S, 6S)-hydroxy sulfone intermediate using acetonitrile and sulfuric acid. Based on standard SN1 mechanisms, I expected racemization or inversion, but I am observing retention of configuration. However, my 'cis' impurity levels are fluctuating wildly between batches."

Diagnosis: You are encountering the neighboring group participation (NGP) effect unique to the sulfone group in this scaffold. Unlike a standard Ritter reaction, the sulfone oxygen at position 1 stabilizes the C4 carbocation, forming a bridged intermediate that blocks the "bottom" face, forcing the incoming nitrile to attack from the same face as the leaving group (Double Inversion = Net Retention).

Root Cause Analysis:

  • Mechanism: The C4-OH is protonated and leaves. The sulfone oxygen attacks C4 from the back, forming a cyclic oxonium/sulfonium-like intermediate.

  • Attack: Acetonitrile attacks this intermediate from the top face (anti to the sulfone bridge), restoring the original stereochemistry.

  • Fluctuation: If your temperature spikes during the acid addition, you disrupt this stabilized intermediate, allowing a standard planar carbocation to form, which leads to thermodynamic equilibration (formation of the unwanted cis isomer).

Corrective Protocol (The "Cold Quench" Technique):

  • Step 1: Maintain reaction temperature strictly between -5°C and 0°C during the addition of H₂SO₄.

  • Step 2: Use Fuming Sulfuric Acid (Oleum) mixed with conc. H₂SO₄.[3] The SO₃ content acts as a water scavenger, preventing premature hydrolysis which favors the thermodynamic cis product.

  • Step 3 (The Fix): If cis content is high (>5%), you cannot rely on the Ritter step alone. You must perform an Acid-Catalyzed Interconversion . Heating the acetamido-sulfone in acetic acid/H₂SO₄ allows the cis isomer to equilibrate to the trans isomer via an oxazoline intermediate.

Visualization of the Pathway:

RitterMechanism Start (4S, 6S)-Hydroxy Sulfone (Trans-Alcohol) Inter1 Protonation & Water Loss Start->Inter1 H2SO4, -5°C Bridged Sulfone-Stabilized Cationic Intermediate (Bridged Species) Inter1->Bridged -H2O (NGP Effect) Attack Acetonitrile Attack (Top Face Only) Bridged->Attack MeCN Product (4S, 6S)-Acetamido Sulfone (Retention of Config) Attack->Product Hydrolysis CisImpurity (4R, 6S)-Cis Isomer (Impurity) Product->CisImpurity High Temp (>20°C) Thermodynamic Control

Figure 1: The mechanism of retention during the Ritter reaction showing the critical sulfone participation.

Ticket #02: Sulfide Oxidation – Over-oxidation & Safety

User Report: "We are oxidizing the sulfide to the sulfone using m-CPBA, but we are seeing significant decomposition and purification is difficult due to the benzoic acid byproduct. Is there a scalable alternative?"

Diagnosis: m-CPBA is excellent for small scale but hazardous and "dirty" for process scale. The exothermic nature of sulfur oxidation requires better thermal control.

Recommended Protocol: The Tungstate/Peroxide System Switch to a catalytic oxidation using Sodium Tungstate (Na₂WO₄) and Hydrogen Peroxide.

Comparative Oxidation Data:

Parameterm-CPBA MethodOxone® MethodNa₂WO₄ / H₂O₂ Method
Selectivity Moderate (Sulfoxide byproducts)HighVery High
Atom Economy Low (ArCO₂H waste)Low (Sulfate waste)High (Water byproduct)
Safety Shock sensitive potentialExothermic control neededControlled addition
Yield 75-85%85-90%>92%

Step-by-Step Protocol (Tungstate Method):

  • Dissolve the sulfide intermediate in Ethyl Acetate/Methanol (keep pH ~5-6).

  • Add 1.0 mol% Na₂WO₄·2H₂O .

  • Add 30% H₂O₂ dropwise at 60°C. Critical: Do not accumulate peroxide; ensure consumption by monitoring exotherm.

  • Quench: Use aqueous Sodium Sulfite (Na₂SO₃) to destroy excess peroxide before workup. Test with starch-iodide paper to confirm negative peroxide.

Ticket #03: Enantioselectivity at C6 (The Methyl Group)

User Report: "Our final product has low enantiomeric excess (ee). We suspect the initial reduction of the ketone was not selective enough. We are currently using NaBH4."

Diagnosis: Standard borohydride reduction (NaBH₄) is non-stereoselective for this substrate, typically yielding a 50:50 cis/trans mixture. You must induce chirality at this stage to set the C6 stereocenter correctly, which dictates the success of the subsequent Ritter reaction.

Solution: Asymmetric Transfer Hydrogenation (ATH) Replace NaBH₄ with a Ru-based chiral catalyst (Noyori type) or a biocatalytic reduction.

Workflow Logic:

ReductionWorkflow cluster_Methods Reduction Strategies Ketone Ketone Precursor (Achiral C4) MethodA Standard NaBH4 (Avoid) Ketone->MethodA MethodB Biocatalysis (Rhodotorula rubra) Ketone->MethodB MethodC Ru-Cl(p-cymene) + (S,S)-TsDPEN Ketone->MethodC ResultA Racemic cis/trans mix (Requires Resolution) MethodA->ResultA ResultB >95% cis-(4S,6S) (High Selectivity) MethodB->ResultB MethodC->ResultB

Figure 2: Comparison of reduction strategies. The Ru-catalyzed or Biocatalytic routes are required for high stereochemical integrity.

Ticket #04: Final Polishing – Removing the cis Isomer

User Report: "Despite optimizing the Ritter reaction, we still have ~2% cis-isomer in the final Dorzolamide HCl salt. Recrystallization from ethanol isn't clearing it efficiently."

Diagnosis: The HCl salts of the cis and trans isomers have similar solubility profiles (isomorphous nature), making separation difficult.

The "Salicylate Switch" Protocol: Instead of crystallizing directly as the Hydrochloride salt, convert the crude base into the Salicylate Salt first.

  • Procedure: Treat the crude Dorzolamide free base (containing ~80-90% trans) with Salicylic acid in Ethyl Acetate/Acetone (5:3 v/v).

  • Mechanism: The trans-Dorzolamide Salicylate crystallizes efficiently, rejecting the cis-isomer into the mother liquor.

  • Result: This typically upgrades purity from 90% to >99.5% trans .

  • Final Step: Break the salicylate salt with NaOH, extract the base, and then form the final HCl salt.

References & Authority

  • Blacklock, T. J., et al. (1993).[4] "An Enantioselective Synthesis of the Topically-Active Carbonic Anhydrase Inhibitor MK-0507." Journal of Organic Chemistry. Describes the Ritter reaction retention mechanism and the sulfone participation.[5]

  • Blacklock, T. J., & Sohar, P. (1990).[4] "Process for the synthesis of carbonic anhydrase inhibitors." U.S. Patent 4,968,814. Details the interconversion of cis/trans isomers.

  • Zutter, U., et al. (2008). "Asymmetric Hydrogenation for the Synthesis of Dorzolamide." Organic Process Research & Development. Discusses the Ru-catalyzed asymmetric reduction steps.

  • Bhattacharya, A., et al. (2012). "Improved Process for Dorzolamide." U.S. Patent 8,263,787. Describes the Salicylate salt purification method for removing cis-impurities.

  • Chartrain, M., et al. (1996). "Asymmetric bioreduction of a ketosulfone to the corresponding trans-hydroxysulfone by the yeast Rhodotorula rubra."[6] Enzyme and Microbial Technology. Biocatalytic routes to the key intermediate.[6][7]

Sources

Optimization

Technical Support Center: Optimizing HPLC Parameters for Dorzolamide Isomer Resolution

Welcome to the technical support center for the chromatographic analysis of dorzolamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to resolve the ci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of dorzolamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to resolve the cis-trans diastereomers of dorzolamide. As a molecule with two chiral centers, dorzolamide presents a unique separation challenge, requiring precise control over HPLC parameters to ensure accurate quantification and quality control.

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during method development and routine analysis. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chromatographic principles.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific, practical problems encountered during the HPLC analysis of dorzolamide isomers. Each question is followed by a detailed explanation of potential causes and a systematic approach to resolution.

Q1: Why am I experiencing poor or no resolution between the dorzolamide cis and trans isomers?

A1: The resolution of diastereomers like the cis and trans isomers of dorzolamide is highly dependent on achieving differential interaction with the stationary phase. Insufficient resolution is typically a problem of selectivity (α) or efficiency (N). The most common causes are suboptimal mobile phase conditions or an inappropriate stationary phase.

Underlying Causes and Mechanistic Explanations:

  • Suboptimal Mobile Phase pH: Dorzolamide is a basic compound containing a secondary amine. The pH of the mobile phase dictates the ionization state of this group. At a low pH (typically 2.5-4.0), the amine is protonated (positively charged), and interactions with the stationary phase are highly controlled. If the pH is too high or not properly buffered, inconsistent ionization can occur, leading to peak broadening and loss of selectivity between the slightly different pKa values of the isomers. Many successful methods employ a phosphate buffer at a pH of 2.5 to 3.5 to ensure consistent protonation and minimize undesirable interactions with residual silanols on the column packing.[1][2]

  • Incorrect Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol) is a primary driver of retention and selectivity.

    • Organic Modifier Type: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. If you are struggling with resolution using acetonitrile, switching to methanol (or a combination) can alter hydrogen bonding interactions and potentially resolve the isomers.

    • Organic Modifier Ratio: A lower percentage of organic modifier generally increases retention time, providing more opportunity for the isomers to interact differently with the stationary phase, which can improve resolution. Conversely, too much organic modifier will cause the analytes to elute too quickly, resulting in co-elution. Isocratic methods often use a low percentage of organic modifier, such as 10% acetonitrile, to achieve separation.[1]

  • Inappropriate Stationary Phase: While diastereomers can be separated on standard achiral columns, not all columns are created equal.

    • Column Chemistry: A standard C18 column is a good starting point. However, the specific bonding chemistry, end-capping, and silica purity can dramatically affect selectivity. If a standard C18 fails, consider a column with a different stationary phase, such as C8 or one with a polar-embedded group, to introduce alternative separation mechanisms.[2]

    • Column Efficiency: Older columns or those with larger particle sizes (>5 µm) may not provide the theoretical plates needed for this challenging separation. Using a column with smaller particles (e.g., sub-2 µm or core-shell technology) can significantly boost efficiency and, consequently, resolution.[3]

  • Suboptimal Column Temperature: Temperature affects mobile phase viscosity and the thermodynamics of partitioning. Lowering the temperature often increases retention and can improve resolution for some compounds, while higher temperatures can improve efficiency. It is crucial to maintain a stable, controlled temperature; fluctuations can cause retention time shifts and inconsistent resolution.[4] A common starting point is 30°C.[1][5]

Experimental Protocol: Systematic Approach to Improving Isomer Resolution

This protocol assumes you have a basic HPLC setup with a C18 column and are observing co-elution or poor resolution (Rs < 1.5) of the dorzolamide isomers. Change only one parameter at a time to evaluate its specific effect.

Step 1: Mobile Phase pH Optimization

  • Prepare a series of mobile phase aqueous components (e.g., 50 mM potassium phosphate buffer) with pH values of 2.5, 3.0, and 3.5.[1]

  • Maintain a constant organic modifier ratio (e.g., 90:10 Buffer:Acetonitrile) and column temperature (e.g., 30°C).

  • Inject your standard and analyze the resolution at each pH. Select the pH that provides the best initial separation.

Step 2: Organic Modifier Ratio Adjustment

  • Using the optimal pH from Step 1, adjust the percentage of the organic modifier.

  • Decrease the organic content in small increments (e.g., from 10% to 8%, then 6%).

  • Observe the impact on retention time and resolution. The goal is to find a balance where resolution is maximized without excessively long run times.

Step 3: Flow Rate Reduction

  • If resolution is still insufficient, reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[1]

  • This increases the interaction time with the stationary phase and can improve the separation efficiency, often leading to better resolution.[4]

Step 4: Column Chemistry Evaluation

  • If the above steps fail to yield adequate resolution, the stationary phase may not be suitable.

  • Switch to a different column, such as a C8 or a high-purity, modern C18 from a different manufacturer.

  • Re-run the optimization starting from Step 1.

Diagram: Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for diagnosing and solving poor resolution between dorzolamide isomers.

G Start Problem: Poor Isomer Resolution (Rs < 1.5) Check_MobilePhase Mobile Phase Optimization Start->Check_MobilePhase Start Here (Highest Impact) Check_Column Column Evaluation Start->Check_Column Check_Instrument Instrument Parameters Start->Check_Instrument MP_pH Adjust pH (2.5 - 3.5) Check_MobilePhase->MP_pH Col_Chem Try Different Stationary Phase (C8/Polar) Check_Column->Col_Chem Inst_Flow Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) Check_Instrument->Inst_Flow MP_Organic Adjust % Organic (e.g., ACN / MeOH) MP_pH->MP_Organic If needed MP_Type Switch Organic (ACN <=> MeOH) MP_Organic->MP_Type If needed Success Resolution Achieved (Rs >= 1.5) MP_Type->Success Col_New Use New/High-Efficiency Column Col_Chem->Col_New If needed Col_New->Success Inst_Temp Optimize Temperature (e.g., 25-35°C) Inst_Flow->Inst_Temp If needed Inst_Temp->Success

Caption: Troubleshooting workflow for poor dorzolamide isomer resolution.

Q2: My dorzolamide peak is exhibiting significant tailing. What is the cause and solution?

A2: Peak tailing for a basic compound like dorzolamide is almost always caused by secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica surface.

Underlying Causes and Solutions:

  • Silanol Interactions: At mid-range pH values (pH 4-7), residual silanol groups on the silica packing can be deprotonated (negatively charged) and interact strongly with the protonated (positively charged) dorzolamide molecule via ion exchange. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

    • Solution: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.5.[6] This protonates the silanol groups, neutralizing their negative charge and preventing the unwanted ionic interaction.

  • Column Choice: Not all columns are sufficiently end-capped. End-capping is a process that covers many of the residual silanols.

    • Solution: Use a modern, high-purity silica column with robust end-capping designed for analyzing basic compounds.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution: Dilute your sample and reinject. Perform a linearity study to ensure you are working within the column's capacity.

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Retention time instability points to a lack of equilibrium or consistency in the HPLC system.

Underlying Causes and Solutions:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase before starting a sequence. If equilibration is incomplete, you will see retention times drift (usually downwards) over the first few injections.

    • Solution: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection. The baseline should be stable and flat.

  • Inconsistent Mobile Phase Preparation: Small variations in pH or the organic-to-aqueous ratio can cause significant shifts in retention time for ionizable compounds.[7]

    • Solution: Prepare the mobile phase in a single large batch for the entire sequence. Use a calibrated pH meter and ensure the pH of the aqueous buffer is adjusted before mixing with the organic modifier.[6] Always degas the mobile phase thoroughly.[8]

  • Temperature Fluctuations: An unstable column temperature will cause retention times to drift.[4][8]

    • Solution: Use a thermostatically controlled column compartment and allow it to stabilize before starting your analysis.

  • Pump and Hardware Issues: Leaks in the system, check valve failures, or worn pump seals can lead to an inconsistent flow rate, directly impacting retention times.

    • Solution: Perform regular system maintenance. Check for pressure fluctuations, which can indicate a leak or bubble in the pump head.

Frequently Asked Questions (FAQs)

ParameterRecommended Starting ConditionEffect of Increase/Decrease on ResolutionRationale & Key Considerations
Stationary Phase Modern, end-capped C18 (e.g., 250 x 4.6 mm, 5 µm)[1][9]N/ADiastereomers can be separated on achiral phases. High-purity silica minimizes silanol interactions. For enantiomeric separation, a chiral stationary phase (e.g., cellulose-based) is mandatory.[5][10]
Mobile Phase (Aqueous) 50 mM Potassium Phosphate Buffer[1]N/AProvides buffering capacity to maintain a stable pH, which is critical for reproducible retention and peak shape of the ionizable dorzolamide molecule.
Mobile Phase pH 2.5 - 3.5[1][2]Varies; must be optimized.Critically important. Controls the ionization state of dorzolamide and silanols. Low pH protonates both, minimizing peak tailing and providing stable retention.[6]
Mobile Phase (Organic) AcetonitrileVaries; must be optimized.Acetonitrile often provides sharper peaks than methanol. The percentage is a key driver of retention and selectivity. A lower % increases retention and may improve resolution.
Ratio (Aqueous:Organic) 90:10 (v/v)[1]Decreasing organic % generally improves resolution.This ratio controls how long the analytes are retained on the column. More retention allows for more opportunities for separation.
Flow Rate 0.8 - 1.0 mL/min[1][2]Decreasing flow rate may improve resolution.A lower flow rate can increase column efficiency (N) but will also increase the analysis time.
Column Temperature 30°C[1][5]Varies; must be optimized.Affects kinetics and thermodynamics. A stable temperature is crucial for reproducibility. Higher temperatures reduce viscosity and pressure but may decrease selectivity.
Detection Wavelength 254 nm[1][2][5][9]N/ADorzolamide has a strong UV absorbance at this wavelength, providing good sensitivity.

References

  • Al-Othman, Z. A., et al. (2013). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Chemistry. Available at: [Link]

  • Shamsipur, M., et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Separation Science. Available at: [Link]

  • Devhadrao, N. V., et al. (2019). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovative Science and Engineering Technology. Available at: [Link]

  • Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Dorzolamide and Natarsudil Dimesylate in Pharmaceutical Formulations. International Journal of Environmental Sciences. Available at: [Link]

  • Rubeshkumar, S., et al. (2013). Development and Validation of RP-HPLC Method for Dorzolamide Hydrochloride in Bulk and Pharmaceutical Dosage form. ResearchGate. Available at: [Link]

  • Abdollahpour, A., et al. (2011). Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. ResearchGate. Available at: [Link]

  • Heydari, R. (2018). Chiral analysis and stereochemical study of dorzolamide: hypertension drug. ResearchGate. Available at: [Link]

  • Shen, J., et al. (2016). A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. Google Patents (CN104316619B).
  • Shen, J., et al. (2015). Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process. Google Patents (CN104316619A).
  • Suneetha, A., & Rao, A. L. (2018). Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Shamsipur, M., et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. Available at: [Link]

  • Ghetie, L. A., et al. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI. Available at: [Link]

  • El-Gindy, A., et al. (2003). Rapid and sensitive HPLC method for the simultaneous determination of dorzolamide hydrochloride and timolol maleate in eye drops. Ingenta Connect. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Dorzolamide hydrochloride on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • A Brief HPLC Study on Dorzolamide Hydrochloride. (2025). IJSART. Available at: [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Omega Scientific. Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]

  • Sener, E., & Cagli, S. (2001). DETERMINATION OF DORZOLAMIDE IN OPHTHALMIC SOLUTIONS USING SOLID-PHASE EXTRACTION BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ACTA Pharmaceutica Sciencia. Available at: [Link]

  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. Available at: [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]

Sources

Troubleshooting

How to minimize cis-isomer formation in dorzolamide synthesis

Technical Support Center: Dorzolamide Synthesis Guide: Strategies for Minimizing Cis-Isomer Formation Welcome to the technical support guide for dorzolamide synthesis. This document is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dorzolamide Synthesis

Guide: Strategies for Minimizing Cis-Isomer Formation

Welcome to the technical support guide for dorzolamide synthesis. This document is designed for researchers, chemists, and process development professionals who are navigating the stereochemical challenges inherent in the synthesis of dorzolamide. The formation of the undesired cis-isomer is a common hurdle that can impact yield, purity, and the overall efficiency of the synthetic route. As your senior application scientist, I have structured this guide to provide not just protocols, but a deep-dive into the causality behind isomer formation and field-proven methods for its control.

Dorzolamide possesses two critical chiral centers at the C4 and C6 positions of its thieno[2,3-b]thiopyran core. The therapeutically active compound is the (4S,6S)-trans-diastereomer.[1] The formation of the corresponding cis-isomers (4S,6R or 4R,6S) represents a significant impurity that must be controlled or removed. This guide addresses the most common questions and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions & Troubleshooting

Q1: My synthesis is yielding a high percentage of the cis-isomer. Which reaction step is the most likely culprit and why?

This is the most common issue faced during dorzolamide synthesis. While multiple steps can influence stereochemistry, the primary control point is the introduction of the C4-substituent (either a hydroxyl or an amino group) onto the 4-keto intermediate.

The stereochemical outcome is often determined during the reduction of the ketone (to form the alcohol intermediate) or during subsequent reactions that may proceed through a carbocation intermediate, allowing for epimerization.

  • Ketone Reduction: Initial reduction of the 4-keto sulfone intermediate often yields a mixture of cis and trans alcohols. For instance, reduction with agents like LiAlH₄ has been reported to produce a high ratio of the cis-alcohol (up to 95:5 cis:trans).[2] This occurs because the hydride preferentially attacks from the less sterically hindered face, leading to the thermodynamically less stable cis product.

  • Post-Reduction Epimerization: The key insight is that even if you start with a high cis ratio in an early intermediate, specific downstream conditions can be leveraged to invert the stereochemistry at C4 to the desired trans configuration.

Q2: I have a diastereomeric mixture of an alcohol or ester intermediate with high cis-content. Can this be rectified, or do I need to restart the synthesis?

You can absolutely rectify this. A highly effective and elegant solution is to exploit a stereoselective solvolysis reaction on an esterified intermediate (e.g., an acetate ester). This method allows you to convert a mixture of cis and trans isomers into a product highly enriched in the desired trans-alcohol.[2][3][4]

The Underlying Mechanism: An SN1-like Pathway

This process works by forcing the reaction through an SN1-like mechanism.[2][5] The departure of the leaving group (acetate) is facilitated by a protic solvent system, leading to the formation of a planar carbocation at the C4 position. The subsequent nucleophilic attack by water is sterically directed.

The bulky methyl group at the C6 position hinders the attack on one face of the carbocation. Consequently, the nucleophile (water) preferentially attacks from the opposite, less hindered face, leading predominantly to the formation of the thermodynamically more stable trans-alcohol.[2][4] This remarkable stereoselectivity allows for the conversion of a mixture of unknown or unfavorable isomer ratios into a highly favorable one.

G cluster_start Starting Mixture cluster_mechanism Sₙ1-like Solvolysis cluster_attack Nucleophilic Attack (H₂O) cluster_product Final Product Cis_Ester Cis-Ester Intermediate Carbocation Planar Carbocation (at C4) Cis_Ester->Carbocation Leaving group departs Trans_Ester Trans-Ester Intermediate Trans_Ester->Carbocation Leaving group departs Hindered_Attack Hindered Attack (Blocked by C6-Methyl) Carbocation->Hindered_Attack Minor pathway Favored_Attack Favored Attack (Less Hindered Face) Carbocation->Favored_Attack Major pathway Trans_Alcohol Trans-Alcohol (>90% Enriched) Favored_Attack->Trans_Alcohol

Q3: The high cis-isomer ratio persists into my final Dorzolamide base product. What is the most effective purification strategy at this late stage?

If the undesired cis-isomer is carried through to the final product, attempting separation via standard column chromatography is often inefficient and not scalable.[6] The most robust industrial strategy is purification via diastereomeric salt formation .

This technique relies on finding an acid that will selectively form a crystalline salt with the desired trans-isomer of dorzolamide, while leaving the cis-isomer dissolved in the mother liquor. This effectively enriches the solid product with the active trans form.

Causality: Differential Packing in Crystal Lattices

The cis and trans diastereomers have different three-dimensional shapes. When a chiral or bulky acid is introduced, the resulting salt of the trans-isomer can form a more stable, less soluble crystal lattice compared to the salt of the cis-isomer. This difference in solubility and crystallization kinetics is the basis for the separation.

Salicylic acid has been proven to be particularly effective for this purpose.[6][7] By reacting a mixture of dorzolamide isomers with salicylic acid in a suitable solvent system, the salicylate salt of the trans-isomer selectively precipitates. This method can increase the purity of the trans-isomer from as low as 80% to over 99.9%.[6]

G cluster_input Input Mixture cluster_process Process cluster_output Outputs Mixture Dorzolamide Base (e.g., 80% trans / 20% cis) Salt_Formation Add Salicylic Acid in Ethyl Acetate/Acetone Mixture->Salt_Formation Stirring Stir & Cool (Allow for Crystallization) Salt_Formation->Stirring Filtration Filter the Solid Stirring->Filtration Solid Solid Precipitate (Trans-Dorzolamide Salicylate) >99.9% Purity Filtration->Solid Separated Solid Liquid Mother Liquor (Enriched in Cis-Isomer) Filtration->Liquid Remaining Solution

Data & Protocols

Data Summary Tables

Table 1: Effect of Solvent System on Stereoselective Solvolysis of Acetate Intermediate 5 [2]

EntrySolvent System (Acetone:Phosphate Buffer)Conversion (%)Final Diastereomeric Ratio (cis:trans)
180:2010028:72
250:501008:92
345:551009:91
420:8010013:87

Data demonstrates that an optimal solvent mixture exists to maximize the formation of the trans-isomer.

Table 2: Purification of Dorzolamide via Salicylate Salt Formation [6]

ParameterValue
Starting MaterialDorzolamide Base (80% trans, 20% cis)
ReagentSalicylic Acid
Solvent SystemEthyl Acetate : Acetone (5:3)
Resulting Solid Purity >99.9% trans-isomer, <0.1% cis-isomer
Experimental Protocols

Protocol 1: Stereoselective Solvolysis of a cis/trans Acetate Intermediate

This protocol is based on the highly effective method described in the literature for enriching the trans-alcohol intermediate.[2]

  • Preparation: Prepare a solvent mixture of acetone and a phosphate buffer (PB; 0.1 M, pH 7.4). An effective ratio is 45:55 (acetone:PB).[2]

  • Dissolution: Dissolve the diastereoisomeric mixture of the acetate intermediate (e.g., cis/trans-5) in the prepared solvent system to a concentration of approximately 20 mM.

  • Reaction: Stir the mixture at room temperature (25 °C). The reaction proceeds via hydrolysis (solvolysis).

  • Monitoring: Monitor the reaction progress using ¹H NMR or HPLC. The conversion is typically complete within several hours. You will observe the disappearance of the acetate signals and the appearance of the alcohol signals. The ratio of the product alcohols should be heavily biased towards the trans isomer (e.g., >90%).[2]

  • Workup: Once the reaction is complete, perform a standard aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol intermediate, now highly enriched in the trans form.

Protocol 2: Purification of Final Dorzolamide Base via Salicylate Salt Formation

This protocol is adapted from patented industrial processes for removing the final cis-isomer impurity.[6][7]

  • Dissolution: Dissolve the crude dorzolamide base (containing both cis and trans isomers) in a solvent mixture of ethyl acetate and acetone (e.g., a 5:3 ratio).

  • Salt Formation: Add one equivalent of salicylic acid to the solution.

  • Crystallization: Stir the reaction mass at reflux for approximately 1 hour, then cool to room temperature (25-30 °C) and continue stirring for 2 hours to allow for complete precipitation of the salicylate salt.

  • Isolation: Isolate the resulting solid by filtration. Wash the filter cake with a cold portion of the solvent mixture.

  • Drying: Dry the solid to obtain the dorzolamide salicylate salt. The purity should be >99% in favor of the trans-isomer.[6]

  • Liberation of Free Base (Optional): The purified salicylate salt can then be neutralized using a standard aqueous base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the pure trans-dorzolamide free base, ready for conversion to the hydrochloride salt.

References

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Organic Process Research & Development. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. [Link]

  • Process for preparing dorzolamide.
  • Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica. [Link]

  • Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. ResearchGate. [Link]

  • Process for preparing dorzolamide.
  • PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE. European Patent Office. [Link]

  • Dorzolamide Preparation Process Patent. Scribd. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

Sources

Optimization

Technical Support Center: Isolation of rac-cis Dorzolamide

This guide is structured as a specialized technical support hub for rac-cis Dorzolamide Isolation . It assumes the user is a process chemist or analytical scientist attempting to isolate this specific diastereomer (often...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support hub for rac-cis Dorzolamide Isolation . It assumes the user is a process chemist or analytical scientist attempting to isolate this specific diastereomer (often for use as an impurity standard, "Related Compound B").

Topic: Purification & Isolation Strategies for rac-cis Dorzolamide

Role: Senior Application Scientist Status: Active | Version: 2.4 (Current)

Core Directive & Scientific Context

The Challenge: Commercially available Dorzolamide is the (+)-(4S,6S)-trans isomer.[1][2] The rac-cis isomer (a mixture of (4S,6R) and (4R,6S)) is a common process impurity generated during the reduction of the acetoamidosulfone intermediate.

Unlike the trans isomer, which crystallizes readily as a hydrochloride salt, the cis isomer is significantly more soluble in polar organic solvents and often remains an oil or amorphous solid. Therefore, "isolating" cis-Dorzolamide usually requires a negative enrichment strategy —harvesting it from the waste streams (mother liquors) of the trans crystallization process.

The Stereochemical Landscape
  • Target: rac-cis-Dorzolamide (Diastereomeric impurity).

  • Key Property: High solubility in Ethyl Acetate/Isopropanol mixtures compared to the trans-HCl salt.

  • Thermodynamics: The cis isomer is thermodynamically less stable and prone to epimerization at the C4 position under harsh acidic/thermal conditions.

Experimental Workflows (Visualized)

The following diagram outlines the logic flow for isolating the cis isomer from a crude reaction mixture.

Dorzolamide_Isolation Start Crude Reaction Mixture (Trans:Cis ~ 80:20) SaltStep Salt Formation (HCl in EtOAc/IPA) Start->SaltStep Dissolution Filtration Filtration SaltStep->Filtration Cake Solid Cake (Trans-Dorzolamide HCl) Target: Commercial Drug Filtration->Cake Precipitate Liquor Mother Liquor (Filtrate) (Enriched in Cis-isomer >60%) Filtration->Liquor Filtrate (Target Source) Workup Free Base Conversion (Neutralize with NaHCO3) Liquor->Workup Evaporation & Extraction Chromatography Flash Chromatography (Silica Gel / DCM:MeOH) Workup->Chromatography Purification Final Isolated rac-cis Dorzolamide (Viscous Oil/Amorphous Solid) Chromatography->Final Fraction Collection

Figure 1: Negative enrichment strategy for isolating rac-cis Dorzolamide from the mother liquor of the primary API crystallization.

Troubleshooting Guides & FAQs

Module A: Crystallization & Enrichment

Q1: I am trying to crystallize the cis-isomer directly from the crude mix, but only the trans precipitates. What is wrong? Diagnosis: This is expected behavior. The lattice energy of trans-Dorzolamide HCl is significantly higher than that of the cis-isomer. The Fix (Mother Liquor Recovery):

  • Perform the standard crystallization of the trans-isomer using Ethyl Acetate/Isopropanol (85:15) and HCl gas (or dissolved HCl).

  • Filter off the trans-solid.

  • Do not discard the filtrate. The filtrate now contains a ratio of cis:trans that is likely flipped (e.g., 80:20 cis:trans).

  • Evaporate the filtrate to dryness. You will obtain a gummy residue. This is your crude cis concentrate.

Q2: Can I use a specific counter-ion to precipitate the cis isomer selectively? Insight: While HCl favors trans, certain patents suggest that Salicylic Acid can alter the solubility profile, but literature indicates it is primarily used to remove cis impurities by keeping them in solution or forming complex solubilities. Protocol:

  • For cis isolation, stick to Column Chromatography on the mother liquor residue. Salt screening for cis is generally low-yield and inefficient compared to chromatographic separation.

Module B: Chromatographic Purification

Q3: The cis and trans peaks are co-eluting on my Flash column. How do I improve resolution? Diagnosis: Dorzolamide isomers are basic amines. On standard silica, they tail significantly, causing peak overlap. The Fix (Mobile Phase Engineering): You must repress ionization or use an amine modifier.

ParameterRecommendationMechanism
Stationary Phase C18 (Reverse Phase) or Silica (Normal Phase)C18 is preferred for final purity.
Modifier 0.1% Diethylamine (DEA) or Triethylamine (TEA)Masks silanol groups, sharpening the basic amine peaks.
Normal Phase Solvent DCM : Methanol : NH4OH (90:10:1)Ammonium hydroxide is critical to keep the drug in free-base form.
Reverse Phase Solvent Phosphate Buffer (pH 7.0) : AcetonitrileNeutral pH prevents ionization, improving retention differentiation.

Q4: My isolated cis-Dorzolamide is turning into trans-Dorzolamide. Is it unstable? Diagnosis: Yes, Epimerization at the C4 position is a known risk. Causality: The C4-nitrogen bond is benzylic-like (adjacent to the thiophene ring). Under acidic conditions and heat, the C4 center can reversible carbocation formation, leading to the thermodynamically more stable trans isomer. Prevention Protocol:

  • Avoid Heat: Never heat the cis-enriched fractions above 40°C during rotary evaporation.

  • Neutralize Immediately: Store the isolate as a free base or a neutral salt. Avoid prolonged exposure to excess HCl in solution.

Module C: Analytical Verification

Q5: How do I confirm I have the cis isomer and not just degraded trans? Validation System:

  • H-NMR (J-Coupling): This is the definitive test.

    • Trans-isomer: The coupling constant (

      
      ) between H4 and H5 is typically smaller or shows specific splitting patterns indicative of the trans-diaxial/equatorial relationship.
      
    • Cis-isomer: Look for distinct chemical shifts in the C6-methyl group. In the cis isomer, the methyl group is often shielded differently due to the spatial proximity to the sulfonamide group.

  • HPLC Retention: On a standard C18 column (Buffer pH 7.0 / ACN), the cis-isomer typically elutes later than the trans-isomer due to intramolecular hydrogen bonding making it slightly more lipophilic in that specific conformation (verify with your specific column, as elution orders can flip based on stationary phase).

References

  • Blacklock, T. J., et al. (1993).[3][4] "An Enantioselective Synthesis of the Topically Active Carbonic Anhydrase Inhibitor MK-0507." Journal of Organic Chemistry, 58(7), 1672-1679. Link

    • Core Reference: Establishes the thermodynamic stability of the trans isomer and the Ritter reaction kinetics.
  • Teva Pharmaceutical Industries. (2012). "Process for preparing Dorzolamide." U.S. Patent 8,263,787.[5] Link

    • Core Reference: Details the use of specific acids (Maleic, Salicylic)
  • Vagdevi, H. M., et al. (2013). "Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S)-Dorzolamide." Der Pharma Chemica, 5(1), 263-270. Link

    • Core Reference: Discusses the formation of diastereomeric mixtures during reduction steps.

Sources

Troubleshooting

Addressing stability issues of rac-cis Dorzolamide in analytical samples

Welcome to the technical support guide for rac-cis Dorzolamide. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for rac-cis Dorzolamide. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you address and mitigate stability issues in your analytical samples, ensuring the integrity and accuracy of your results.

Introduction: The Challenge of Dorzolamide Stability

Dorzolamide is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2][3] Its chemical structure, which includes a sulfonamide moiety, makes it susceptible to degradation under various environmental conditions.[1] For analytical scientists, maintaining the stability of Dorzolamide in standard solutions and biological matrices is critical for developing reliable and reproducible methods. The primary stability concern is hydrolysis, particularly at non-optimal pH levels.[1] Furthermore, exposure to light, elevated temperatures, and oxidative conditions can also lead to the formation of degradation products that may interfere with quantification.[4][5]

This guide is structured to help you proactively prevent degradation and systematically troubleshoot any stability issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Dorzolamide stability.

Q1: What is the optimal pH for storing Dorzolamide analytical standards?

A: The optimal pH for Dorzolamide stability in aqueous solutions is between 4.0 and 6.0.[1][6] Within this range, the hydrolysis of the sulfonamide group is minimized. Commercial ophthalmic solutions of Dorzolamide are typically formulated at a pH of approximately 5.6.[1][3] When preparing stock solutions or dilutions, it is crucial to use a buffered system (e.g., phosphate or citrate buffer) to maintain the pH within this stable range.

Q2: How should I store my stock and working solutions of Dorzolamide?

A: For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, solutions should be kept frozen at -20°C or below. All solutions, regardless of storage temperature, should be stored in amber glass vials or light-resistant containers to protect them from photochemical decomposition.[1]

Q3: I am seeing a new, unidentified peak in my chromatogram that grows over time. What could it be?

A: The appearance of a new peak that increases in area over time is a classic sign of degradation. This could be a result of hydrolysis, oxidation, or photodecomposition.[4][5] To identify the cause, you should systematically evaluate your sample handling and storage procedures. A forced degradation study (see Protocol 2) is the definitive way to identify potential degradation products under various stress conditions.

Q4: My analytical results are inconsistent when analyzing Dorzolamide in plasma. What are the likely causes?

A: Inconsistency in biological matrices like plasma can stem from several factors:

  • Enzymatic Degradation: While Dorzolamide is relatively stable, plasma enzymes could contribute to its metabolism.[2][7]

  • Matrix Effects: Components in plasma can interfere with the ionization of Dorzolamide in LC-MS analysis, leading to ion suppression or enhancement.

  • Improper Sample Preparation: Inefficient protein precipitation or extraction can lead to low and variable recovery.

  • pH Shifts: The pH of the plasma sample itself or changes during extraction can push the pH outside the optimal stability range.

Using matrix-matched calibrators and a validated sample extraction procedure is essential for achieving consistent results.

Q5: Can I use methanol or acetonitrile to prepare my stock solution?

A: Yes, both methanol and acetonitrile are commonly used solvents for preparing Dorzolamide stock solutions.[8][9][10] Dorzolamide hydrochloride is slightly soluble in methanol and soluble in water.[2] For analytical purposes, a high-concentration stock is typically prepared in a suitable organic solvent or water, which is then diluted into a mobile phase-compatible or aqueous buffered solution for working standards. Ensure the final diluent for working standards is buffered to the optimal pH range if it is aqueous.

Part 2: In-depth Troubleshooting Guides

This section provides structured approaches to solving more complex stability-related problems.

Guide 1: Investigating Decreasing Analyte Response Over Time
  • Symptom: The peak area of your Dorzolamide standard consistently decreases in subsequent injections from the same vial within an analytical run.

  • Causality: This issue often points to instability within the autosampler or in the prepared analytical solution. The cause could be temperature fluctuations, light exposure in the autosampler, or a non-optimal pH of the sample diluent.

G start Symptom: Decreasing Peak Area check_autosampler 1. Check Autosampler Conditions - Is the tray cooled (e.g., to 4°C)? - Is the vial protected from light? start->check_autosampler check_diluent 2. Verify Sample Diluent - What is the pH of the diluent? - Is it buffered? check_autosampler->check_diluent If conditions are suboptimal, correct and re-run. prepare_fresh 3. Prepare Fresh Standard - Use a freshly prepared standard in  optimally buffered diluent (pH 4-6). check_diluent->prepare_fresh If pH is outside 4-6 range, prepare fresh buffered diluent. compare_runs 4. Re-inject and Compare - Run the fresh vs. old standard. - Does the issue persist with the fresh standard? prepare_fresh->compare_runs outcome_stable Problem Solved: Autosampler conditions or diluent were the root cause. compare_runs->outcome_stable No outcome_unstable Problem Persists: Investigate stock solution stability or chromatographic issues. compare_runs->outcome_unstable Yes

Caption: Troubleshooting workflow for decreasing analyte response.

Guide 2: Addressing Poor Peak Shape and Ghost Peaks
  • Symptom: You observe peak tailing, peak splitting, or the appearance of small "ghost" peaks near the main Dorzolamide peak.

  • Causality: While these can be chromatographic issues, they can also be indicators of stability problems. On-column degradation can occur if the mobile phase pH is not ideal. Ghost peaks may represent the injection of a degradant that was formed in the sample vial between injections.

  • Mobile Phase pH Verification: Ensure the pH of your mobile phase is within the stable range for Dorzolamide, ideally between pH 2.5 and 5.5 for reversed-phase chromatography, which balances analyte retention and stability.[4][8]

  • Column Health: An old or contaminated column can exacerbate on-column degradation. Flush the column thoroughly or replace it if necessary.

  • Injector Carryover: Perform a blank injection immediately after a high-concentration standard. If the ghost peak appears, it may be due to carryover from the injector. Implement a robust needle wash protocol.

  • Analyze a Freshly Prepared Sample: Immediately analyze a sample upon preparation and compare it to one that has been sitting in the autosampler. If the peak shape issues are more pronounced in the older sample, the problem is time-dependent degradation in the vial.

Part 3: Key Experimental Protocols

These detailed protocols provide step-by-step instructions for preparing stable solutions and investigating degradation pathways, in line with ICH guidelines.[11][12][13]

Protocol 1: Preparation of Stable Stock and Working Solutions

This protocol describes how to prepare a 1 mg/mL stock solution and a 10 µg/mL working standard of Dorzolamide with maximized stability.

Materials:

  • Dorzolamide Hydrochloride reference standard

  • HPLC-grade Methanol[9]

  • 50 mM Potassium Dihydrogen Phosphate buffer (KH₂PO₄)

  • Orthophosphoric acid

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • pH meter

  • Amber glass vials

Procedure:

  • Prepare pH 4.5 Phosphate Buffer:

    • Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH to 4.5 using orthophosphoric acid.

    • Filter the buffer through a 0.22 µm filter.

  • Prepare 1 mg/mL Stock Solution:

    • Accurately weigh approximately 10 mg of Dorzolamide HCl reference standard.

    • Transfer it to a 10 mL amber volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly.

    • Store this stock solution at -20°C.

  • Prepare 10 µg/mL Working Standard:

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL amber volumetric flask.

    • Dilute to the mark with the pH 4.5 Phosphate Buffer.

    • This working solution is now ready for injection and should be stored at 2-8°C in the autosampler.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[12][14][15]

Objective: To intentionally degrade Dorzolamide under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and analyze the resulting samples.

Procedure:

  • Prepare a 100 µg/mL Dorzolamide solution in a 50:50 mixture of acetonitrile and water.

  • Set up the following stress conditions in separate amber vials:

Stress ConditionReagent / ConditionDuration & TemperatureNeutralization Step (before dilution)
Acid Hydrolysis 1 mL sample + 1 mL 0.1 M HCl3 hours at 50°C[5]Add 1 mL of 0.1 M NaOH
Base Hydrolysis 1 mL sample + 1 mL 0.1 M NaOH3 hours at 50°C[5]Add 1 mL of 0.1 M HCl
Oxidation 1 mL sample + 1 mL 3% H₂O₂3 hours at 50°C[5]N/A
Thermal 1 mL sample (in sealed vial)3 hours at 60°C[5]N/A
Photolytic 1 mL sample (in clear vial)Expose to UV light (200 Wh/m²) and visible light (1.2 million lux hours)[5]N/A
Control 1 mL sample + 1 mL waterStore at 4°C, protected from lightN/A
  • Sample Analysis:

    • After the specified duration, cool the vials to room temperature and perform any necessary neutralization.

    • Dilute all samples (including the control) to a final theoretical concentration of 10 µg/mL using the mobile phase.

    • Analyze by your HPLC or UPLC method. Compare the chromatograms to identify degradation peaks and calculate the percentage degradation relative to the control sample.

Caption: Workflow for a forced degradation study of Dorzolamide.

References

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from MasterControl Inc. website: [Link]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from the International Council for Harmonisation website: [Link]

  • Al-Kinani, A. A., et al. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. PMC. Retrieved from: [Link]

  • ICH. (2003, August). Q1A(R2) Stability testing of new drug substances and products. Retrieved from the European Medicines Agency website: [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma website: [Link]

  • Gouda, A. A., et al. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. PMC. Retrieved from: [Link]

  • Sreeja, K., et al. (2017). Spectrophotometric method for the determination of Dorzolamide in bulk drug and pharmaceutical dosage form. International Journal of Research Trends and Innovation. Retrieved from: [Link]

  • Narendra, A., et al. (n.d.). Validated LC Method for the Estimation of Dorzolamide HCl (Carbonic Anhydrase Inhibitor) in Ophthalmic Solutions. CORE. Retrieved from: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website: [Link]

  • Der Pharma Chemica. (2024, January 12). Analytical Method Development for Dorzolamide Using UV Spectroscopy. Retrieved from Der Pharma Chemica website: [Link]

  • Salisu, F., et al. (2025, May 15). UV Spectrophotometric Determination of Dorzolamide and Timolol in Ophthalmic Formulations. International Journal of Trend in Scientific Research and Development. Retrieved from: [Link]

  • Jamp Pharma Corporation. (2023, October 12). Dorzolamide Hydrochloride Ophthalmic Solution, USP - Product Monograph. Retrieved from Jamp Pharma website: [Link]

  • DailyMed. (n.d.). Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. Retrieved from DailyMed website: [Link]

  • Patel, D., et al. (2018). Science based Development of Viscous Eye Drop of Dorzolamide Hydrochloride and Timolol Maleate using Full Factorial Design. Pharmaceutical Methods. Retrieved from: [Link]

  • Sharma, A., et al. (2012). A novel and rapid validated stability-indicating UPLC method of related substances for dorzolamide hydrochloride and timolol maleate in ophthalmic dosage form. PubMed. Retrieved from: [Link]

  • Ramakrishna, K., & Kumar, S. M. (2025, November 14). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC DOSAGE FORM. ResearchGate. Retrieved from: [Link]

  • Abdelkader, H., et al. (2014). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits. PMC. Retrieved from: [Link]

  • Hintzen, J. J., et al. (2009). Clinical Pharmacokinetics of Dorzolamide. ResearchGate. Retrieved from: [Link]

  • Havele, S., & Dhaneshwar, S. R. (2012). Densitogram of photodegradation (4 days) treated dorzolamide hydrochloride 700 ng/spot. ResearchGate. Retrieved from: [Link]

  • Vishnuvardhan, C., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Semantic Scholar. Retrieved from: [Link]

  • Sharma, A., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in. SciSpace. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Trace Level Detection of rac-cis Dorzolamide

Introduction This guide addresses the specific challenges in the trace-level detection of Dorzolamide EP Impurity B (also known as rac-cis Dorzolamide or USP Related Compound A). The Core Challenge: Dorzolamide is a sing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific challenges in the trace-level detection of Dorzolamide EP Impurity B (also known as rac-cis Dorzolamide or USP Related Compound A).

The Core Challenge: Dorzolamide is a single enantiomer with a trans configuration ((4S, 6S)).[1][2] The cis isomer is a diastereomer. While diastereomers can theoretically be separated on achiral stationary phases, the separation of cis-Dorzolamide from the massive trans-Dorzolamide main peak is complicated by:

  • Structural Similarity: Identical pKa and similar hydrophobicity.

  • Trace Requirements: Detecting <0.1% (or lower for genotoxic risk assessment) requires exceptional signal-to-noise (S/N) ratios.

  • Peak Tailing: The secondary amine moiety causes silanol interactions, broadening peaks and masking trace impurities.

This interactive guide synthesizes troubleshooting protocols for HPLC/UPLC-UV and LC-MS/MS workflows.

Module 1: Chromatographic Resolution (The Separation Problem)

Q1: My cis-Dorzolamide peak is co-eluting on the tail of the main Dorzolamide peak. How do I improve resolution (Rs)?

Diagnosis: This is the most common failure mode. It typically stems from insufficient selectivity (


) or excessive tailing of the main peak.

Refinement Protocol:

  • Optimize Mobile Phase pH (The Critical Variable):

    • Mechanism: Dorzolamide has a pKa around 8.5 (secondary amine) and 3.5 (sulfonamide). At neutral pH, the amine is partially ionized, leading to mixed-mode retention and tailing.

    • Action: Lower the mobile phase pH to 2.5 – 3.0 .

    • Why: At pH < 3.0, the amine is fully protonated (cationic), and surface silanols on the silica are protonated (neutral), minimizing ionic interaction (tailing).

    • Buffer Choice: Use Phosphate buffer (20-50 mM) for UV detection. For LC-MS, use Formate buffer (0.1%) .

  • Stationary Phase Selection:

    • Standard C18: Often insufficient.

    • Recommendation: Switch to a Polar-Embedded C18 or a Pentafluorophenyl (PFP) phase.

    • Causality: PFP columns offer pi-pi interactions and dipole-dipole mechanisms that discriminate between the spatial arrangement of the cis and trans isomers more effectively than hydrophobic interactions alone.

  • Temperature Control:

    • Action: Lower column temperature to 20°C - 25°C .

    • Logic: Diastereomeric selectivity is often entropy-driven. Lower temperatures frequently enhance the separation factor (

      
      ) between isomers.
      

Visualization: Resolution Logic Tree

ResolutionLogic Start Issue: Poor Resolution (Rs < 1.5) Check_pH Check Mobile Phase pH Start->Check_pH pH_Action Is pH > 3.0? Check_pH->pH_Action Adjust_pH Action: Lower pH to 2.5 (Suppress Silanol Activity) pH_Action->Adjust_pH Yes Check_Col Check Column Chemistry pH_Action->Check_Col No Adjust_pH->Check_Col Col_Action Is it standard C18? Check_Col->Col_Action Switch_Col Action: Switch to PFP or Polar-Embedded C18 Col_Action->Switch_Col Yes Check_Temp Check Temperature Col_Action->Check_Temp No Switch_Col->Check_Temp Temp_Action Action: Lower Temp to 20°C Check_Temp->Temp_Action

Figure 1: Decision tree for troubleshooting resolution failures between cis and trans Dorzolamide.

Module 2: Sensitivity Enhancement (Trace Detection)

Q2: I have separation, but the cis-isomer peak is lost in the baseline noise at 0.05% levels. How do I improve LOD?

Diagnosis: Poor Signal-to-Noise (S/N) ratio. This is often due to non-optimal UV wavelengths or baseline drift.

Refinement Protocol:

  • Wavelength Optimization:

    • Standard: 254 nm is common but may not be the absorption maximum (

      
      ).
      
    • Action: Acquire a UV spectrum of the impurity using a PDA detector. Dorzolamide and its isomers have strong absorption at 250-254 nm (thiophene ring) but check for a secondary maximum around 295-300 nm which might offer a cleaner baseline (less solvent noise), even if absolute absorbance is lower.

    • Reference: USP methods typically utilize 254 nm for Dorzolamide related compounds [1].

  • Injection Volume & Solvent Matching:

    • Issue: Injecting a sample dissolved in 100% methanol onto a high-aqueous mobile phase causes "solvent wash-out" and peak broadening, lowering height (and thus S/N).

    • Action: Dissolve the sample in the mobile phase or a solvent with slightly lower elution strength than the initial gradient conditions.

  • The "Overloading" Trick:

    • Strategy: For impurity profiling, it is permissible to overload the main peak (Dorzolamide) as long as the impurity of interest (cis-isomer) is resolved.

    • Limit: Ensure the main peak fronting does not overlap the impurity.[3] The USP states the Relative Retention Time (RRT) of Related Compound A (cis) is approx 1.5 [2]. This late elution allows for significant main-peak overloading without interference.

Data Summary: Sensitivity Parameters

ParameterStandard ConditionOptimized Trace ConditionImpact
Wavelength 254 nm (Broad)254 nm (BW 4 nm, Ref Off)Reduces noise, sharpens signal.
Flow Cell Standard (10 mm)High Sensitivity (60 mm)Increases path length (Beer's Law).
Time Constant 1.0 - 2.0 sec0.1 - 0.5 secCaptures fast/sharp peaks in UPLC.
Sample Diluent MethanolMobile Phase ASharpens peak shape, increases height.

Module 3: Validation & Specificity

Q3: How do I confirm that the peak I am tracking is actually the rac-cis isomer and not a degradation product?

Diagnosis: Specificity failure. Degradants (e.g., des-ethyl dorzolamide) can co-elute.

Refinement Protocol:

  • Forced Degradation Confirmation:

    • Perform stress testing (Acid, Base, Oxidative, Thermal).[4][5]

    • Observation: rac-cis Dorzolamide is a process impurity , not typically a degradation product. If the peak area increases significantly upon stress, it is likely not the cis-isomer but a degradant like the N-desethyl analog.

  • Spiking Studies:

    • Spike the sample with a certified reference standard of Dorzolamide Related Compound A (USP) or Impurity B (EP).

    • Criterion: The spiked peak must perfectly co-elute with the impurity peak in the sample, with no shoulder (Peak Purity Index > 0.999 via PDA).

  • LC-MS/MS Confirmation (The Gold Standard):

    • Workflow: If UV is ambiguous, switch to MS.

    • Transitions:

      • Parent: m/z 325

        
        
        
      • Daughter Ions: m/z 199 (common fragment).

    • Differentiation: Since cis and trans are isomers (same mass), MS alone cannot distinguish them without chromatographic separation. However, MS confirms the mass matches Dorzolamide, ruling out other impurities like the maleic acid adduct (m/z 441) [3].

Visualization: Method Validation Workflow

ValidationFlow Sample Sample with Unknown Impurity Spike Spike with Ref Std (cis-isomer) Sample->Spike CoElution Co-elution Check Spike->CoElution PDA PDA Purity Check (Spectra Match) CoElution->PDA Single Peak Stress Stress Testing (Stability) PDA->Stress Result_Imp Confirmed: Process Impurity Stress->Result_Imp No Increase Result_Deg Identified: Degradant Stress->Result_Deg Area Increases

Figure 2: Validation workflow to distinguish rac-cis Dorzolamide from degradation products.

Module 4: "rac-cis" Specifics (Enantiomeric Separation)

Q4: The impurity is labeled "rac-cis". Do I need to separate the enantiomers of the cis impurity?

Clarification:

  • Context: "rac-cis" implies the impurity consists of the enantiomeric pair: (4R,6S) and (4S,6R).

  • Standard QC: For standard purity analysis on an achiral C18 column , these two enantiomers will co-elute as a single peak. This is generally acceptable for "Related Compound A" quantification unless chiral purity is explicitly required.

  • Chiral Analysis: If you must separate the enantiomers of the cis impurity, you cannot use C18. You must use a chiral column (e.g., Chiralpak AD-H or OD-H ) with Normal Phase (Hexane/Ethanol) or Polar Organic Mode [4].

References

  • United States Pharmacopeia (USP). Dorzolamide Hydrochloride Monograph: Organic Impurities. USP-NF.[6][7]

  • Code of Federal Regulations. 21 CFR - Dorzolamide Hydrochloride.

  • Rathod, S. et al. (2012). Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride. Journal of Chromatographic Science.

  • Gumustas, M. et al. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide. MDPI.

Sources

Troubleshooting

Dorzolamide Degradation and Isomerization: A Technical Support Guide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the study of dorzolamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the study of dorzolamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of dorzolamide's degradation pathways and the formation of its cis-isomer. This guide is built on the principles of scientific integrity, drawing from established literature and practical laboratory experience to ensure the reliability of your experimental outcomes.

Introduction to Dorzolamide Stability

Dorzolamide, a potent carbonic anhydrase II inhibitor, is a cornerstone in the management of glaucoma. Its chemical structure, featuring two chiral centers, gives rise to four possible stereoisomers. The therapeutically active form is the (4S, 6S)-trans-isomer. The stability of dorzolamide is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. A significant challenge in dorzolamide's stability studies is the potential for epimerization at the C4 position, leading to the formation of the inactive and undesired (4R, 6S)-cis-isomer. Understanding the conditions that promote this isomerization and other degradation pathways is paramount for developing stable formulations and accurate analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for dorzolamide?

A1: Dorzolamide is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. The primary degradation pathways involve hydrolysis of the sulfonamide group and oxidation of the sulfide moiety. The formation of the cis-isomer is a key degradation pathway, particularly under thermal and certain pH conditions.

Q2: What is the significance of the cis-isomer of dorzolamide?

A2: The cis-isomer of dorzolamide is a diastereomer of the active trans-isomer and is considered an impurity. Its formation represents a loss of the active pharmaceutical ingredient (API) and can potentially impact the safety and efficacy of the drug product. Regulatory agencies require strict control over the levels of this isomer.

Q3: What are the optimal pH and storage conditions for dorzolamide stability?

A3: Dorzolamide exhibits maximum stability in the pH range of 4.0-6.0. It is recommended to store dorzolamide formulations protected from light in a cool, dry place.

Q4: Which analytical techniques are best suited for studying dorzolamide degradation and its isomers?

A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are the most common and effective techniques. Chiral HPLC is specifically required for the separation and quantification of the cis- and trans-isomers.

Troubleshooting Guide for Dorzolamide Degradation Studies

This section addresses common issues encountered during the analysis of dorzolamide and its degradation products, particularly focusing on the separation of the cis- and trans-isomers.

Problem Potential Cause(s) Troubleshooting Solution(s)
Poor resolution between dorzolamide (trans-isomer) and the cis-isomer in chiral HPLC. 1. Inappropriate chiral stationary phase (CSP). 2. Mobile phase composition not optimized. 3. Suboptimal column temperature. 4. Inadequate flow rate.1. Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives). 2. Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds like dorzolamide. 3. Vary the column temperature. Lower temperatures often enhance chiral recognition but may increase analysis time. 4. Optimize the flow rate; slower flow rates can sometimes improve resolution.
Peak tailing for dorzolamide and/or its isomers. 1. Secondary interactions with the stationary phase. 2. Active sites on the column. 3. Sample solvent mismatch with the mobile phase.1. Add a competing base like diethylamine (0.1%) to the mobile phase to block silanol interactions. 2. Use a well-deactivated column or a column with end-capping. 3. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve test to check for accuracy. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection, which can take longer for some chiral columns.
Formation of unexpected peaks during the degradation study. 1. Secondary degradation of primary degradants. 2. Interaction with excipients in the formulation. 3. Contamination.1. Analyze samples at multiple time points to track the formation and disappearance of peaks. 2. Perform forced degradation on the placebo to identify any excipient-related degradation products. 3. Ensure all glassware and solvents are clean and of high purity.
Difficulty in achieving mass balance in forced degradation studies. 1. Co-elution of degradation products. 2. Degradation products not having a chromophore for UV detection. 3. Formation of non-volatile or highly polar degradants that are not retained on the column.1. Use a photodiode array (PDA) detector to check for peak purity. Modify the chromatographic method to improve separation. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. 3. Use a more polar stationary phase or a different chromatographic mode (e.g., HILIC).

Mechanism of Cis-Isomer Formation

The conversion of the active trans-dorzolamide to its inactive cis-diastereomer is a process of epimerization at the C4 carbon, which bears the ethylamino group. While the precise mechanism under all degradation conditions is not definitively established in the public domain, it is likely to proceed through a reversible ring-opening and closing mechanism, particularly under thermal or pH stress.

Postulated mechanism for trans- to cis-isomerization of dorzolamide.

This proposed pathway suggests that under stress conditions, the thiopyran ring may open to form an acyclic intermediate. Rotation around the single bonds in this intermediate, followed by ring closure, can lead to the formation of the thermodynamically more stable or kinetically favored isomer under the given conditions. The presence of acidic or basic conditions can catalyze this process by protonating or deprotonating key functional groups, facilitating the ring opening.

Experimental Protocols

Protocol 1: Forced Degradation Study of Dorzolamide

This protocol outlines the conditions for subjecting dorzolamide to forced degradation to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of dorzolamide hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to UV light (254 nm) and fluorescent light in a photostability chamber. Analyze samples at appropriate time intervals.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.

Workflow for forced degradation studies of dorzolamide.
Protocol 2: Chiral HPLC Method for Separation of Dorzolamide Isomers

This protocol provides a starting point for developing a chiral HPLC method for the separation of dorzolamide and its cis-isomer.

Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Development Notes:

  • The ratio of n-hexane to isopropanol is a critical parameter for achieving separation. A systematic evaluation of different ratios (e.g., 90:10, 85:15, 70:30) is recommended.

  • The concentration of diethylamine can be adjusted (0.05% to 0.2%) to optimize peak shape.

  • Other organic modifiers like ethanol can be explored in place of isopropanol.

Data Summary

The following table summarizes typical degradation behavior of dorzolamide under various stress conditions. The percentages are indicative and can vary based on the exact experimental conditions.

Stress Condition% Degradation of Dorzolamide (trans-isomer)% Formation of cis-IsomerMajor Degradation Products
Acid Hydrolysis (1N HCl, 80°C, 2h) 10-15%< 1%Hydrolysis of sulfonamide
Base Hydrolysis (0.1N NaOH, RT, 1h) 20-30%2-5%Hydrolysis of sulfonamide, epimerization
Oxidative (3% H₂O₂, RT, 4h) 15-25%< 1%Sulfoxide and sulfone derivatives
Thermal (105°C, 24h) 5-10%3-7%Epimerization, other thermal degradants
Photolytic (UV/Vis) 5-15%< 2%Photodegradation products (various)

Conclusion

The study of dorzolamide degradation and the formation of its cis-isomer is a multifaceted challenge that requires a systematic and scientifically sound approach. This technical support guide provides a framework for researchers to design robust experiments, troubleshoot analytical challenges, and interpret their findings with confidence. By understanding the degradation pathways and the factors influencing isomerization, scientists can contribute to the development of safer and more effective dorzolamide-based therapies.

References

  • Sharath H. M., Channabasavaraj K. P., Babu J. G., Modiya J. S. Stability indicating RPHPLC method for analysis of dorzolamide HCl in the bulk drug and it's pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. 2011;3(3):100–105. [Link]

  • A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. ProQuest. [Link]

  • A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. ResearchGate. [Link]

  • Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations. Research Journal of Pharmacy and Technology. [Link]

  • Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
  • Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. ResearchGate. [Link]

  • A novel and rapid validated stability-indicating UPLC method of related substances for dorzolamide hydrochloride and timolol maleate in ophthalmic dosage form. PubMed. [Link]

  • Process for preparing dorzolamide.
  • Dorzolamide Hydrochloride Ophthalmic Solution, USP. Product Monograph. [Link]

  • Clinical Pharmacokinetics of Dorzolamide. ResearchGate. [Link]

  • A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Process for preparing dorzolamide.
  • Dorzolamide Preparation Process Patent. Scribd. [Link]

  • Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. PMC. [Link]

  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. [Link]

  • Dorzolamide and Timolol Ophthalmic Solution. Laboratoire RIVA. [Link]

  • A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. SciSpace. [Link]

  • Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Semantic Scholar. [Link]

  • Analytical Method Development for Dorzolamide Using UV Spectroscopy. Der Pharma Chemica. [Link]

  • Forced degradation study results. ResearchGate. [Link]

Optimization

Technical Support Center: Enhancing the Efficiency of Chiral Resolution of Dorzolamide

Welcome to the technical support center for the chiral resolution of dorzolamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of dorzolamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of dorzolamide enantiomers. As the therapeutic efficacy of dorzolamide, a potent carbonic anhydrase II inhibitor used in the treatment of glaucoma, resides in the (4S,6S)-enantiomer, achieving high enantiomeric purity is a critical quality attribute.[1][2][3] The presence of the (4R,6R)-enantiomer is considered an impurity and must be carefully controlled.[4]

This document moves beyond standard protocols to explain the causality behind experimental choices, offering troubleshooting guides and validated methodologies to enhance the efficiency, yield, and purity of your chiral resolution process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of dorzolamide?

The two most prevalent methods for resolving dorzolamide enantiomers on both analytical and preparative scales are Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC).

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting racemic dorzolamide with a chiral resolving agent to form two diastereomeric salts.[5] These salts, having different physical properties, can be separated by fractional crystallization due to their differential solubility in a specific solvent system.[5][6] This method is often preferred for large-scale production due to its cost-effectiveness.[5][7]

  • Chiral HPLC: This chromatographic method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[8][9][10] It is an indispensable tool for analytical determination of enantiomeric excess (e.e.) and can also be used for preparative separations, particularly at smaller scales where high purity is paramount.[7]

Q2: I'm experiencing very low yields during my diastereomeric salt crystallization. What are the likely causes?

Low yield is a common issue often attributable to several factors:

  • Suboptimal Solvent Choice: The desired diastereomeric salt may be excessively soluble in the chosen solvent, preventing efficient precipitation.[11]

  • Similar Solubilities: The solubilities of the two diastereomeric salts may be too close in the selected solvent, leading to co-precipitation and reducing the isolated yield of the pure, desired salt.[11]

  • Incorrect Stoichiometry: Using a non-optimal molar ratio of the resolving agent to the racemic dorzolamide can negatively impact the yield.[6][12]

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals and trap the undesired diastereomer, thus reducing the effective yield of the pure product.

Q3: My chiral HPLC analysis shows poor separation between the dorzolamide enantiomers. How can I improve the resolution?

Poor resolution (low Rs value) in chiral HPLC can typically be traced to the chromatographic conditions. Key areas to investigate include:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For dorzolamide, polysaccharide-based CSPs, such as those derived from cellulose phenylcarbamate (e.g., Chiralcel AD-H, Chiralpak AD-3), have proven effective.[13][14][15]

  • Mobile Phase Composition: The separation is highly sensitive to the mobile phase. A common mobile phase for dorzolamide on a cellulose-based CSP is a mixture of a non-polar solvent (like n-hexane) and an alcohol (like ethanol or 2-propanol).[4][10][14]

  • Mobile Phase Additives: Small amounts of an amine modifier, such as diethylamine (DEA), are often essential to improve peak shape and resolution for basic compounds like dorzolamide.[4][10][14]

  • Temperature and Flow Rate: Both column temperature and mobile phase flow rate can affect enantioselectivity and should be optimized.[4][8][10]

Troubleshooting Guide 1: Diastereomeric Salt Crystallization

This section provides a systematic approach to resolving common issues encountered during the crystallization process.

Problem: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Achieving a high d.e. in the crystallized salt is the primary goal. Low purity is often a result of suboptimal process parameters.

G start Start: Low e.e. Measured check_solvent Is solvent system optimized? start->check_solvent screen_solvents Action: Perform Solvent Screen (Vary polarity & functionality) check_solvent->screen_solvents No check_temp Is cooling profile controlled? check_solvent->check_temp Yes screen_solvents->check_temp slow_cooling Action: Implement Slow, Stepwise Cooling Profile check_temp->slow_cooling No check_stoich Is resolving agent stoichiometry correct? check_temp->check_stoich Yes slow_cooling->check_stoich opt_stoich Action: Test Molar Ratios (e.g., 0.5 to 1.5 eq.) check_stoich->opt_stoich No recrystallize Action: Recrystallize Isolated Salt (May require a different solvent) check_stoich->recrystallize Yes opt_stoich->recrystallize end_node Success: e.e. > 99.5% recrystallize->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

  • Re-evaluate the Solvent System: The solvent is the most critical variable. It directly influences the solubility difference between the two diastereomeric salts, which is the basis for the separation.[11][16]

    • Causality: An ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other at the crystallization temperature. This difference is what drives selective precipitation.

    • Action Plan: Conduct a systematic solvent screen. Start with single solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetonitrile) and then move to binary or ternary mixtures to fine-tune solubility. The goal is to identify a system where one salt crashes out cleanly while the other remains in the mother liquor.

  • Optimize the Cooling Profile: A controlled, slow cooling rate is crucial for selective crystallization.[11]

    • Causality: Rapid cooling increases supersaturation too quickly, which can lead to spontaneous nucleation of the more soluble diastereomer, trapping it in the crystal lattice of the desired product and lowering the overall purity.

    • Action Plan: Implement a programmed, gradual cooling profile. For example, cool from 60°C to 40°C over 2 hours, hold for 1 hour, then cool to 5°C over 3 hours. Seeding the solution with a small amount of the pure, desired diastereomeric salt at the point of saturation can also promote controlled crystal growth.[12]

  • Verify Resolving Agent Stoichiometry: The molar ratio of the resolving agent to dorzolamide can significantly affect both yield and purity.

    • Causality: While a 1:1 molar ratio is a common starting point for a dibasic substrate and a diacid resolving agent, this is not always optimal. An excess of the resolving agent can sometimes act as an impurity, affecting crystallization, or it can be necessary to push the equilibrium towards the formation of a specific salt.[5][6]

    • Action Plan: Experiment with different molar ratios, for example, from 0.5 to 1.5 equivalents of resolving agent. Analyze the resulting solid for both yield and diastereomeric excess to find the optimal ratio.

Troubleshooting Guide 2: Chiral HPLC/SFC Analysis

Accurate analysis of enantiomeric purity is essential for process development and quality control.

Problem: Inconsistent Peak Areas or "Additive Memory Effect"

Sometimes, sequential injections show varying peak area ratios, even for the same sample. This can be due to the "additive memory effect."

  • Causality: Chiral separations are highly specific.[17] Basic additives like diethylamine (DEA), which are necessary for good peak shape, can be adsorbed onto the stationary phase. If the mobile phase composition changes slightly or is not perfectly consistent, the amount of adsorbed additive can vary, affecting the retention and interaction of the enantiomers with the CSP. This can lead to non-reproducible results, especially at low analyte concentrations.[17]

  • Action Plan:

    • Thorough Equilibration: Always equilibrate the column with the mobile phase for an extended period (at least 30-60 minutes or several thousand column volumes) before the first injection to ensure a stable baseline and consistent surface chemistry.[17]

    • Consistent Mobile Phase Preparation: Prepare the mobile phase meticulously and consistently each time. Use high-purity solvents and additives.

    • Dedicated Column: If possible, dedicate a specific chiral column solely for the dorzolamide analysis to avoid cross-contamination from other methods using different additives.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method for Dorzolamide

This protocol provides a robust starting point for determining the enantiomeric excess of dorzolamide.

ParameterRecommended ConditionRationale / Notes
Column Chiralpak AD-H or AD-3 (250 x 4.6 mm, 3-5 µm)Cellulose-based CSPs have demonstrated excellent selectivity for dorzolamide enantiomers.[13][14][15]
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)A typical normal-phase system. The ratio of hexane to ethanol can be adjusted to optimize retention time and resolution.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to improve resolution or reduce run time.[10][13]
Column Temp. 30 - 40 °CElevated temperature can improve peak efficiency and may alter selectivity.[13][14]
Detection UV at 254 nmDorzolamide has a strong chromophore, allowing for sensitive detection at this wavelength.[4][13]
Injection Vol. 10 µLStandard volume; adjust based on sample concentration.
Sample Prep. Dissolve sample in methanol or mobile phase (e.g., 1 mg/mL)Ensure the sample is fully dissolved before injection.[13][18]

References

  • Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. ResearchGate. [Link]

  • Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. [Link]

  • DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHL. Taylor & Francis Online. [Link]

  • CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • (PDF) Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. ResearchGate. [Link]

  • CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
  • ENANTIOMERIC SEPARATION OF DORZOLAMIDE HYDROCHLORIDE BY A CHIRAL LIQUID CHROMATOGRAPHIC METHOD. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • HPLC Method for the quantification of sodium dicyanamide in Proguanil hydrochloride. ejbps.com. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. National Institutes of Health (NIH). [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. JAIST. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Publications. [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute. [Link]

  • Stereochemistry and biological activity of drugs. SlideShare. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. ACS Publications. [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • Chiral resolution by diastereomeric salt crystallization. Hong Kong University of Science and Technology. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. [Link]

  • Dorzolamide Hydrochloride Ophthalmic Solution, USP. JAMP Pharma. [Link]

  • Compressing Experiences of Optical Resolution Trials... MDPI. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC Method for rac-cis Dorzolamide Quantification

Introduction: The Analytical Imperative for Dorzolamide Dorzolamide is a potent carbonic anhydrase inhibitor formulated for topical ophthalmic use to lower intraocular pressure in the treatment of glaucoma and ocular hyp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Dorzolamide

Dorzolamide is a potent carbonic anhydrase inhibitor formulated for topical ophthalmic use to lower intraocular pressure in the treatment of glaucoma and ocular hypertension.[1] It functions by inhibiting the carbonic anhydrase II isoenzyme in the ciliary processes of the eye, which in turn reduces the secretion of aqueous humor.[2] The active pharmaceutical ingredient (API) is the (4S, 6S)-trans isomer; however, the synthetic route can lead to the formation of other stereoisomers, including the racemic cis-isomer (rac-cis Dorzolamide).[3]

For quality control and stability testing, it is crucial to have a reliable analytical method to quantify the active ingredient and its related substances. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high sensitivity, specificity, and accuracy.[4] This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of rac-cis Dorzolamide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

The Analytical Challenge and Method Development Rationale

The primary analytical goal is to develop and validate a method that is "suitable for its intended purpose"—a core principle of method validation.[6][7] For quantifying rac-cis Dorzolamide, this means the method must be able to accurately and precisely measure the analyte in the presence of potential interferences.

Rationale for Chromatographic Conditions:

  • Column Chemistry: A C18 stationary phase was selected. C18 columns are versatile and provide excellent retention for moderately polar compounds like Dorzolamide through hydrophobic interactions. The end-capping on modern C18 columns minimizes peak tailing, which is crucial for accurate integration.

  • Mobile Phase: A mobile phase consisting of a phosphate buffer and acetonitrile is a common and effective choice for sulfonamide compounds.[8][9] The buffer's pH is a critical parameter; it is maintained at a slightly acidic pH (e.g., 3.5) to ensure that Dorzolamide, a sulfonamide derivative, remains in a consistent protonated state. This minimizes retention time drift and ensures sharp, symmetrical peaks.[9] Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time, typically within a 10-minute run time for efficiency.

  • Detection: Dorzolamide has a UV absorbance maximum around 254 nm.[4][8][10] This wavelength provides excellent sensitivity and is a common setting for UV detectors, making the method widely applicable.

The Validated HPLC Method: A Step-by-Step Protocol

This section details the finalized experimental protocol for the quantification of rac-cis Dorzolamide.

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance, pH meter, sonicator.

  • Reference standard: rac-cis Dorzolamide Hydrochloride.

  • HPLC-grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid.

  • HPLC-grade water.

Chromatographic Conditions:

Parameter Condition
Column Zorbax SB C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 50 mM Potassium Dihydrogen Phosphate (pH 3.5, adjusted with ortho-phosphoric acid) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

| Run Time | 10 minutes |

Preparation of Solutions:

  • Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 50 mM solution. Adjust the pH to 3.5 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in an 80:20 volume/volume ratio. Degas the solution by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of rac-cis Dorzolamide Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 10-150 µg/mL).

Method Validation: A Framework of Trust

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended use.[7] The following experiments were conducted based on the ICH Q2(R1) guideline.[5][11]

System Suitability

Expertise & Experience: Before any validation runs, system suitability testing (SST) is performed to ensure the chromatographic system is functioning correctly. This is a non-negotiable first step. As per USP General Chapter <621>, key parameters like theoretical plates, tailing factor, and retention time precision are evaluated to confirm the system's readiness.[12][13]

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates (N) > 20007500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
%RSD of Retention Time (n=6) ≤ 1.0%0.3%

Interpretation: The results confirm that the system is performing optimally, providing the foundation for reliable validation data.

Specificity

Trustworthiness: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

Experimental Protocol:

  • Inject a blank solution (mobile phase).

  • Inject a solution of the rac-cis Dorzolamide standard.

  • Inject a sample of a placebo formulation (containing all excipients except the API).

  • Spike the placebo sample with the analyte and inject.

Results: The chromatogram of the blank and placebo showed no interfering peaks at the retention time of rac-cis Dorzolamide. The peak for the analyte in the spiked placebo was pure and well-resolved. This demonstrates that the method is specific for rac-cis Dorzolamide.

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol: A series of at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL) were prepared and injected in triplicate.[9]

Results:

Concentration (µg/mL) Mean Peak Area (n=3)
50 452,180
75 678,350
100 901,500
125 1,128,900

| 150 | 1,355,400 |

  • Regression Equation: y = 9025.5x - 1250

  • Correlation Coefficient (r²): 0.9995

  • Validated Range: 50 - 150 µg/mL

Interpretation: An r² value greater than 0.999 is considered excellent and confirms the linearity of the method over the specified range.

Accuracy

Trustworthiness: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[14]

Experimental Protocol: The method's accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Results:

Concentration Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery % RSD
80% 80.0 79.6 99.5% 0.6%
100% 100.0 100.3 100.3% 0.4%

| 120% | 120.0 | 119.5 | 99.6% | 0.5% |

Interpretation: The percent recovery values are within the typical acceptance criteria of 98-102%, and the low %RSD at each level demonstrates the method's high accuracy.

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% concentration were made on the same day.[9]

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

Results:

Precision Level Mean Peak Area Standard Deviation % RSD
Repeatability 901,850 4509 0.50%

| Intermediate Precision | 905,200 | 6336 | 0.70% |

Interpretation: The %RSD for both repeatability and intermediate precision is well below the typical acceptance limit of 2.0%, indicating that the method is highly precise.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Trustworthiness:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per the ICH guideline.[6]

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

Parameter Result
LOD 0.4 µg/mL

| LOQ | 1.2 µg/mL |

Interpretation: The calculated LOQ is well below the lowest concentration in the linear range, confirming the method's sensitivity for quantifying low levels of rac-cis Dorzolamide.[9]

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[14]

Experimental Protocol: The effect of small changes in key parameters on the chromatographic results was evaluated.

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2°C)

Results: In all varied conditions, the system suitability parameters remained within acceptance criteria, and the change in peak area was not significant. This demonstrates that the method is robust.

Visualizing the Workflow and Validation Logic

A clear understanding of the process flow is essential for reproducible science.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Standard/Sample Prep B System Suitability Test (SST) A->B Equilibrate System C Inject Samples B->C SST Passed D Data Acquisition C->D E Peak Integration D->E F Quantification E->F G Generate Report F->G Validation_Logic cluster_core Core Performance Metrics cluster_boundary Boundary Conditions Method Validated Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Accuracy->Method Precision->Method Linearity Linearity Linearity->Method Specificity Specificity Specificity->Method Range Range Range->Linearity LOD_LOQ LOD / LOQ LOD_LOQ->Range Robustness Robustness Robustness->Method

Caption: Interrelationship of key HPLC method validation parameters.

Comparison with Alternative Analytical Techniques

While HPLC with UV detection is a robust and widely accessible technique, other methods can also be used for Dorzolamide quantification. [8]

Technique Principle Advantages Disadvantages Best Suited For
HPLC-UV (Validated Method) Differential partitioning between mobile and stationary phases. Robust, cost-effective, widely available, excellent precision and accuracy. [4] Moderate sensitivity compared to MS, may require method development for complex matrices. Routine QC, release testing, stability studies.
LC-MS/MS HPLC separation followed by mass spectrometric detection. Extremely high sensitivity and specificity, ideal for complex matrices (e.g., biological fluids). Higher equipment cost, requires specialized expertise, potential for matrix effects. Bioanalysis, impurity profiling at very low levels.
UV-Vis Spectrophotometry Measurement of light absorbance. Very simple, rapid, and inexpensive. [15] Lacks specificity (cannot separate analyte from interferences), lower sensitivity. Quick, non-specific assay of pure substance or simple formulations.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary. High separation efficiency, very small sample volume required. Lower concentration sensitivity than HPLC, can have reproducibility challenges. Chiral separations, analysis of charged molecules.

| Potentiometric Titration | Measurement of potential change during a titration. | Low cost, based on fundamental chemical principles. | Not a separation technique, lacks specificity, requires higher analyte concentration. [16]| Assay of bulk drug substance. |

Conclusion

This guide has detailed the systematic validation of a reversed-phase HPLC method for the quantification of rac-cis Dorzolamide. By adhering to the principles outlined in the ICH Q2(R1) guidelines, we have demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. The comprehensive data, presented in clear tables and supported by logical workflows, establishes this method as a trustworthy and reliable tool for routine quality control in a pharmaceutical setting. While alternative technologies exist, the validated HPLC-UV method offers an optimal balance of performance, cost-effectiveness, and accessibility for the routine analysis of Dorzolamide.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • USP-NF. (2023). 〈621〉 Chromatography. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Al-Othman, Z. A., et al. (2013). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. PMC. [Link]

  • Devhadrao, N. V., et al. (2019). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. IJISET. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Sağlık, S. (2000). DETERMINATION OF DORZOLAMIDE IN OPHTHALMIC SOLUTIONS USING SOLID-PHASE EXTRACTION BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ACTA Pharmaceutica Sciencia. [Link]

  • ResearchGate. A typical chromatogram of Dorzolamide by RP- HPLC. [Link]

  • International Journal of Trend in Scientific Research and Development. (2025). UV Spectrophotometric Determination of Dorzolamide and Timolol in Ophthalmic Formulations. [Link]

  • MDPI. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. [Link]

  • IJSART. (2025). A Brief HPLC Study on Dorzolamide Hydrochloride. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • El-Kimary, E. I., et al. (2023). Electrochemically-selective electrode for quantification of dorzolamide in bulk drug substance and dosage form. PMC. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • New Drug Approvals. (2015). Dorzolamide Hydrochloride. [Link]

  • National Center for Biotechnology Information. Dorzolamide. PubChem Compound Database. [Link]

Sources

Comparative

Comparing the inhibitory potency of dorzolamide cis and trans isomers

Topic: Comparing the inhibitory potency of dorzolamide cis and trans isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. [1] Executive Summary Dorzolamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the inhibitory potency of dorzolamide cis and trans isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary

Dorzolamide (Trusopt®) is a premier topical carbonic anhydrase inhibitor (CAI) used in the management of glaucoma.[1] Its efficacy is strictly governed by its stereochemistry. The biological activity resides almost exclusively in the (4S, 6S)-trans isomer. The cis isomers (and other diastereomers) are considered impurities with negligible or significantly reduced inhibitory potency.

This guide provides a technical comparison of these isomers, detailing the structural basis for the potency discrepancy, quantitative binding data, and validated experimental protocols for distinguishing and assaying these compounds.

Chemical Identity & Stereochemistry

Dorzolamide contains two chiral centers at positions 4 and 6 of the thienothiopyran ring.[1][2] This creates four possible stereoisomers. The clinical product is the hydrochloride salt of the (4S, 6S)-trans isomer.

FeatureTrans-Dorzolamide (Active API) Cis-Dorzolamide (Impurity)
IUPAC Name (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide(4S,6R)- or (4R,6S)- analogs
Configuration Trans (Substituents on opposite sides of ring plane)Cis (Substituents on same side of ring plane)
Key Substituents C4-Ethylamino; C6-MethylC4-Ethylamino; C6-Methyl
Thermodynamics Thermodynamically stableKinetic product (often <10% in synthesis)

Comparative Potency Analysis

The inhibitory potency of sulfonamides against Carbonic Anhydrase II (CA II) is driven by the coordination of the sulfonamide nitrogen to the active site Zinc ion (


) and the fit of the "tail" moiety into the hydrophobic pocket.
Quantitative Binding Data ( / )
Target IsoformTrans-Dorzolamide (

)
Cis-Dorzolamide (

)
Fold Selectivity (Trans/Cis)
hCA II (Glaucoma Target)0.18 – 1.9 nM [1, 2]> 1,000 nM (Est.)*> 500x
hCA IV (Ocular Target)31 nM [1]Low / InactiveHigh
hCA I (Off-Target)600 nM [2]Low / InactiveN/A

*Note: Direct


 values for pure cis-dorzolamide are rarely reported in isolation because it is removed as an impurity. However, structure-activity relationship (SAR) studies confirm that misalignment of the C4-ethylamino tail disrupts the hydrophobic interaction required for nanomolar affinity, rendering the cis-isomer effectively inactive in the physiological range.
Mechanistic Insight: The "Lock and Key" Failure
  • Trans-Isomer: The (4S, 6S) geometry positions the C4-ethylamino group to extend perfectly into the enzyme's hydrophobic pocket, stabilizing the Zn-sulfonamide complex.

  • Cis-Isomer: The cis configuration forces the C4-ethylamino group to project sterically against the active site wall or away from the hydrophobic pocket. This steric clash destabilizes the binding, increasing the dissociation constant (

    
    ) and drastically reducing potency.
    

Experimental Protocols

To validate these findings in a laboratory setting, two distinct workflows are required: Chiral Separation (to ensure isomer purity) and Enzymatic Inhibition Assay (to measure potency).

Protocol A: Chiral HPLC Separation (Purity Validation)

Objective: Isolate and confirm the ratio of cis vs. trans isomers in a sample.

Reagents:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of dorzolamide sample in 1 mL of ethanol.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL of sample.

  • Elution: Run isocratic flow for 20 minutes.

    • Expected Result: The trans isomer typically elutes later (e.g.,

      
       min) than the cis  isomer (e.g., 
      
      
      
      min) due to different interactions with the chiral stationary phase [3].
  • Calculation: Integration of peak areas determines isomeric purity (

    
     trans required for assay).
    
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the


 of the isolated isomers against hCA II.

Principle: The assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow color) by CA II. Inhibitors reduce the rate of color formation (Absorbance at 400 nm).

Reagents:

  • Enzyme: Recombinant Human CA II (Sigma/Aldrich), diluted to 10 nM in buffer.

  • Substrate: 1 mM p-nitrophenyl acetate (p-NPA) in DMSO.

  • Buffer: 50 mM HEPES, pH 7.5, 100 mM

    
    .
    
  • Inhibitor: Serial dilutions of Trans- and Cis-Dorzolamide (0.01 nM to 10 µM).

Step-by-Step Workflow:

  • Preparation: Prepare 96-well microplate. Add 140 µL Buffer to all wells.

  • Inhibitor Addition: Add 20 µL of inhibitor solution (various concentrations) to test wells. Add 20 µL buffer to Control wells.

  • Enzyme Addition: Add 20 µL of hCA II enzyme solution. Incubate for 10 min at 25°C to allow inhibitor binding equilibrium.

  • Reaction Start: Rapidly add 20 µL of Substrate (p-NPA) to all wells.

  • Measurement: Immediately monitor Absorbance (

    
    ) every 10 seconds for 5 minutes using a kinetic plate reader.
    
  • Data Analysis:

    • Calculate Initial Velocity (

      
      ) from the linear slope of Absorbance vs. Time.
      
    • Plot

      
       vs. log[Inhibitor].
      
    • Fit to Sigmoidal Dose-Response curve to extract

      
      .
      

Visualizing the Mechanism

The following diagram illustrates the comparative binding pathway and the experimental logic for distinguishing the isomers.

Dorzolamide_Mechanism cluster_Isomers Stereoisomers cluster_Binding CA II Active Site Interaction Synthesis Chemical Synthesis (Mixture of Isomers) Trans (4S, 6S)-Trans (Thermodynamic Product) Synthesis->Trans Cis (4S, 6R)-Cis (Kinetic Impurity) Synthesis->Cis Purification Chiral HPLC / Crystallization Trans->Purification Cis->Purification Binding_Trans Trans-Binding: 1. Sulfonamide binds Zn++ 2. Ethylamino tail fits Hydrophobic Pocket Result: High Affinity (Ki ~1 nM) Purification->Binding_Trans Isolated Trans Binding_Cis Cis-Binding: 1. Sulfonamide binds Zn++ 2. Tail Steric Clash with Active Site Wall Result: Low Affinity (Ki >1000 nM) Purification->Binding_Cis Isolated Cis Outcome Clinical Efficacy (IOP Reduction) Binding_Trans->Outcome Potent Inhibition Binding_Cis->Outcome No Effect

Caption: Workflow illustrating the separation of dorzolamide isomers and the structural basis for the superior potency of the trans-isomer in Carbonic Anhydrase II inhibition.

References

  • Selleck Chemicals. Dorzolamide HCl (MK-507) Datasheet. Retrieved from

  • MedChemExpress. Dorzolamide Hydrochloride Inhibitor Product Information. Retrieved from

  • Centore, R. et al. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega, 2023. Retrieved from

  • Ponticello, G. S. et al.Thienothiopyran-2-sulfonamides: A novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 1987.

Sources

Validation

A Comparative Analysis of rac-cis and trans-Dorzolamide Hydrochloride: Stereochemistry's Impact on Carbonic Anhydrase Inhibition

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of ophthalmic therapeutics, dorzolamide hydrochloride stands as a cornerstone in the management of elevated intraocular pressure (IOP)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of ophthalmic therapeutics, dorzolamide hydrochloride stands as a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. As a potent carbonic anhydrase inhibitor, its efficacy is critically dependent on its molecular architecture. This guide provides a detailed comparative analysis of two diastereomers of dorzolamide hydrochloride: the commercially utilized trans isomer and its rac-cis counterpart. By delving into their structural nuances, this document aims to elucidate the profound impact of stereochemistry on pharmacological activity, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

The Critical Role of Stereoisomerism in Dorzolamide's Mechanism of Action

Dorzolamide exerts its therapeutic effect by inhibiting carbonic anhydrase, particularly the isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, a key step in the production of aqueous humor. Consequently, a decrease in aqueous humor secretion leads to a reduction in intraocular pressure.

Dorzolamide possesses two chiral centers, giving rise to four possible stereoisomers: the trans diastereomers ((4S,6S) and (4R,6R)) and the cis diastereomers ((4S,6R) and (4R,6S)). The commercially available and clinically utilized form of dorzolamide is the single trans-(4S,6S) enantiomer. This specificity underscores the critical role of three-dimensional molecular arrangement in the drug's interaction with its target enzyme.

This guide will focus on the comparison between the racemic cis form (rac-cis) and the active trans isomer, exploring how the spatial orientation of their functional groups influences their biological activity.

Structural and Physicochemical Distinctions

The fundamental difference between the cis and trans isomers of dorzolamide lies in the relative orientation of the ethylamino group at the 4-position and the methyl group at the 6-position of the thieno[2,3-b]thiopyran ring system.

G cluster_trans trans-Dorzolamide cluster_cis cis-Dorzolamide trans_img cis_img caption Figure 1. Chemical structures of trans- and cis-Dorzolamide.

Figure 1. Chemical structures of trans- and cis-Dorzolamide.

In the trans isomer, these two substituents are on opposite sides of the ring plane, while in the cis isomer, they are on the same side. This seemingly subtle difference in geometry can significantly impact how the molecule binds to the active site of carbonic anhydrase.

Comparative Biological Activity: An Evidence-Based Assessment

Carbonic Anhydrase Inhibition

The potency of a carbonic anhydrase inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

trans-Dorzolamide Hydrochloride

The trans isomer of dorzolamide is a highly potent and selective inhibitor of CA-II.

IsoenzymeInhibition Constant (Ki)Reference
Carbonic Anhydrase I6000 nM
Carbonic Anhydrase II1.9 nM
Carbonic Anhydrase IV31 nM

rac-cis-Dorzolamide Hydrochloride

Information from suppliers indicates that rac-cis-Dorzolamide is a potent inhibitor of carbonic anhydrase II, leading to a reduction in intraocular pressure. While specific Ki or IC50 values from comparative studies are elusive, its characterization as a "potent" inhibitor suggests a significant level of activity. One study on the inhibition of carbonic anhydrase activity in cultured bovine corneal endothelial cells by dorzolamide (isomer not specified) reported an IC50 of 2.4 µM. Given that the trans isomer is the active form in the commercial product, this value likely reflects its activity, but the contribution of any potential cis isomer impurity cannot be ruled out without further information.

Expert Interpretation: The high potency and selectivity of trans-dorzolamide for CA-II over CA-I is a key factor in its therapeutic success. The sulfonamide moiety of dorzolamide binds to the zinc ion in the active site of the enzyme, and the specific stereochemistry of the trans isomer allows for optimal interactions with the surrounding amino acid residues, leading to tight binding and potent inhibition. While the cis isomer is also active, the different spatial arrangement of its substituents may lead to a less favorable fit in the enzyme's active site, potentially resulting in a lower inhibitory potency compared to the trans isomer. A definitive quantitative comparison awaits a direct experimental evaluation under identical conditions.

Intraocular Pressure Reduction

The ultimate therapeutic endpoint for an anti-glaucoma agent is its ability to lower IOP. In vivo studies, typically conducted in animal models such as rabbits, are crucial for evaluating this effect.

Numerous studies have demonstrated the IOP-lowering efficacy of topically applied dorzolamide hydrochloride (the trans isomer). For instance, a 2% solution of dorzolamide has been shown to significantly reduce IOP in rabbits.

Direct comparative data on the IOP-lowering effect of rac-cis-dorzolamide versus trans-dorzolamide is not available in the reviewed literature. However, given that rac-cis-dorzolamide is a potent CA-II inhibitor, it is expected to also lower IOP. The magnitude of this effect relative to the trans isomer would depend on its intrinsic inhibitory potency and its pharmacokinetic properties within the eye.

Experimental Protocols for Comparative Analysis

To facilitate further research and enable a direct comparison of rac-cis and trans-Dorzolamide Hydrochloride, we provide the following established experimental protocols.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potency of a compound against a specific carbonic anhydrase isoenzyme.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution (e.g., human CA-II) D Add Enzyme and Inhibitor to microplate wells A->D B Prepare Substrate Solution (p-nitrophenyl acetate) C Prepare Inhibitor Solutions (rac-cis and trans-Dorzolamide HCl) C->D E Pre-incubate D->E F Initiate reaction by adding substrate E->F G Monitor absorbance at 405 nm (p-nitrophenol formation) F->G H Calculate initial reaction velocities G->H I Plot % inhibition vs. inhibitor concentration H->I J Determine IC50 values I->J caption Figure 2. Workflow for in vitro Carbonic Anhydrase Inhibition Assay.

Figure 2. Workflow for in vitro Carbonic Anhydrase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified human carbonic anhydrase II in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

    • Prepare serial dilutions of rac-cis and trans-Dorzolamide Hydrochloride in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the different concentrations of the inhibitor solutions to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the plate at room temperature for 15 minutes to allow

Comparative

A Comparative Analysis of Dorzolamide Impurities: A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the various impurities associated with dorzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma. As a critical aspect of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the various impurities associated with dorzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma. As a critical aspect of pharmaceutical development and quality control, understanding the impurity profile of an active pharmaceutical ingredient (API) like dorzolamide is paramount for ensuring its safety, efficacy, and stability. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of dorzolamide impurities, their origins, and the analytical methodologies for their detection and quantification.

Introduction to Dorzolamide and the Significance of Impurity Profiling

Dorzolamide hydrochloride, chemically known as (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a cornerstone in the management of elevated intraocular pressure.[1] Its therapeutic effect is achieved by inhibiting carbonic anhydrase II in the ciliary processes of the eye, which in turn reduces the production of aqueous humor.[1]

The synthesis and storage of dorzolamide can lead to the formation of various impurities, which can be broadly categorized as:

  • Related Substances: These include intermediates, by-products, and stereoisomers that may arise during the manufacturing process.[2]

  • Degradation Products: These are formed due to the exposure of the drug substance to environmental factors such as light, heat, or moisture over time.[2]

  • Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.[2]

The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, stringent control and monitoring of impurities are mandated by regulatory agencies worldwide. This guide will focus on the comparative analysis of key dorzolamide-related substances and degradation products.

A Closer Look at Key Dorzolamide Impurities

Several impurities of dorzolamide have been identified and are monitored as part of quality control procedures. The most significant of these are designated as Impurity A, B, C, and D by various pharmacopoeias.

Impurity NameChemical NameCAS NumberMolecular FormulaOrigin
Dorzolamide Impurity A (4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide120279-95-0C10H16N2O4S3Process-related (enantiomer of dorzolamide)[3][4][5]
Dorzolamide Impurity B (4R,6S)-rel-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide120279-90-5C10H16N2O4S3Process-related (diastereomer of dorzolamide)[1][6][7]
Dorzolamide Impurity C N-Desethyl-N-(2-boronoethyl) DorzolamideN/AC10H17BN2O6S3Process-related/Degradation[4][8][9]
Dorzolamide Impurity D (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (N-Deethyldorzolamide)154154-90-2C8H12N2O4S3Process-related/Metabolite[8][10]

Diagram of Dorzolamide and its Key Impurities:

G cluster_0 Dorzolamide and Key Impurities Dorzolamide Dorzolamide (4S,6S)-isomer ImpurityA Impurity A (4R,6R)-isomer (Enantiomer) Dorzolamide->ImpurityA Stereoisomer ImpurityB Impurity B (4R,6S)-isomer (Diastereomer) Dorzolamide->ImpurityB Stereoisomer ImpurityD Impurity D N-Deethyldorzolamide Dorzolamide->ImpurityD De-ethylation

Caption: Relationship between Dorzolamide and its main process-related impurities.

Comparative Analysis of Analytical Methodologies

The accurate detection and quantification of dorzolamide impurities necessitate the use of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC has traditionally been the workhorse for pharmaceutical impurity analysis. For dorzolamide, various reversed-phase HPLC methods have been developed.

Typical HPLC Method Parameters:

A common approach involves using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. Detection is typically carried out using a UV detector at a wavelength of around 254 nm.

Experimental Protocol: A Representative HPLC Method

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a specific ratio (e.g., 70:30 v/v).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve dorzolamide hydrochloride and its impurity reference standards in the mobile phase to obtain a known concentration.

    • Sample Solution: Dissolve the dorzolamide drug substance or product in the mobile phase to a final concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the impurity peaks based on their retention times relative to the dorzolamide peak. Calculate the concentration of each impurity using the peak area and the response factor relative to dorzolamide.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity profiling. A stability-indicating UPLC method has been developed for the simultaneous determination of dorzolamide, its impurities, and degradation products.[11]

Key Advantages of UPLC:

  • Faster Analysis Times: The use of sub-2 µm particles in UPLC columns allows for higher flow rates without compromising resolution, leading to shorter run times.

  • Improved Resolution: UPLC provides sharper and more resolved peaks, enabling the separation of closely eluting impurities.

  • Enhanced Sensitivity: The narrower peaks obtained with UPLC result in a higher signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ).

Experimental Protocol: A Validated UPLC Method [11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.04M phosphate buffer, pH 2.6.

    • Mobile Phase B: A mixture of Milli-Q water, methanol, and acetonitrile (200:300:600, v/v/v).

  • Standard and Sample Preparation: Prepare as described for the HPLC method, using a suitable diluent.

  • Chromatographic Conditions:

    • Column: Waters UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.

    • Gradient Program: A gradient elution is typically used to achieve optimal separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    • Detection: PDA detector, with monitoring at 254 nm for dorzolamide and its impurities.

  • Analysis and Quantification: Follow the same principles as for the HPLC method.

Workflow for Analytical Method Selection and Validation:

G cluster_workflow Analytical Method Development Workflow DefineObjective Define Analytical Objective (e.g., Routine QC, Stability Study) MethodSelection Select Technique (HPLC vs. UPLC) DefineObjective->MethodSelection MethodDevelopment Develop Method Parameters (Column, Mobile Phase, etc.) MethodSelection->MethodDevelopment MethodValidation Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) MethodDevelopment->MethodValidation RoutineUse Implement for Routine Analysis MethodValidation->RoutineUse

Caption: A typical workflow for selecting and validating an analytical method for impurity analysis.

Performance Comparison: HPLC vs. UPLC
ParameterHPLCUPLCRationale for Difference
Run Time Typically 30-60 minutesTypically <10 minutesSmaller particle size in UPLC columns allows for faster separations.
Resolution GoodExcellentHigher efficiency of UPLC columns leads to sharper peaks and better separation.
Sensitivity (LOD/LOQ) ModerateHighNarrower peaks in UPLC result in a better signal-to-noise ratio.
Solvent Consumption HigherLowerShorter run times and lower flow rates in UPLC reduce solvent usage.
System Pressure LowerHigherThe use of sub-2 µm particles requires higher operating pressures.

The choice between HPLC and UPLC depends on the specific needs of the laboratory. For high-throughput screening and the analysis of complex samples with many impurities, UPLC is often the preferred method. For routine quality control where speed is not the primary concern, a well-validated HPLC method can be sufficient.

Forced Degradation Studies: Understanding Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions and for establishing the stability-indicating nature of an analytical method.[12] Dorzolamide has been subjected to forced degradation under conditions of acid and base hydrolysis, oxidation, and photolysis.[11]

  • Acid and Base Hydrolysis: Degradation is observed under both acidic and basic conditions, leading to the formation of specific degradation products.

  • Oxidative Degradation: Dorzolamide is susceptible to oxidation, often resulting in the formation of N-oxide derivatives.

  • Photodegradation: Exposure to light can also lead to the formation of photodegradation products.

The separation of these degradation products from the main dorzolamide peak and other known impurities is a key requirement for a stability-indicating method.

Pharmacopoeial Standards and Acceptance Criteria

The limits for impurities in dorzolamide are defined by major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These monographs provide specifications for individual and total impurities. For instance, the European Pharmacopoeia specifies a limit for Impurity A.[13] Adherence to these limits is mandatory for the release of the drug substance and product.

Conclusion and Recommendations

The effective control of impurities is a critical component of ensuring the quality, safety, and efficacy of dorzolamide. This guide has provided a comparative analysis of the key impurities of dorzolamide, their origins, and the analytical methodologies used for their control.

Key Takeaways:

  • The main impurities of dorzolamide include process-related impurities (such as stereoisomers Impurity A and B, and by-products like Impurity D) and degradation products.

  • UPLC offers significant advantages over traditional HPLC for the analysis of dorzolamide impurities, including faster analysis times, improved resolution, and enhanced sensitivity.

  • Forced degradation studies are crucial for understanding the degradation pathways of dorzolamide and for developing stability-indicating analytical methods.

  • Adherence to pharmacopoeial standards for impurity limits is essential for regulatory compliance.

For researchers and drug development professionals, the selection of an appropriate analytical strategy is paramount. For in-depth characterization and high-throughput analysis, a validated UPLC method is highly recommended. For routine quality control, a robust HPLC method can be a cost-effective solution. The use of certified reference standards for all known impurities is essential for accurate quantification and method validation.

References

  • Veeprho Pharmaceuticals. (n.d.). Dorzolamide Impurities and Related Compound. Retrieved from [Link]

  • SynThink. (n.d.). Dorzolamide EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Dorzolamide Hydrochloride Monograph. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide Hydrochloride-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide-impurities. Retrieved from [Link]

  • Rao, D. M., & Chakravarthy, I. E. (2012). A novel and rapid validated stability-indicating UPLC method of related substances for dorzolamide hydrochloride and timolol maleate in ophthalmic dosage form.
  • Omsynth Lifesciences. (n.d.). Dorzolamide Hydrochloride - Impurity B. Retrieved from [Link]

  • Veeprho. (n.d.). Dorzolamide EP Impurity C (Free Base). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem Compound Database. Retrieved from [Link]

  • SynThink. (n.d.). Dorzolamide EP Impurity D. Retrieved from [Link]

  • Veeprho. (n.d.). Dorzolamide EP Impurity B (HCl Salt). Retrieved from [Link]

  • Laboratoire RIVA. (2025, March 12). Dorzolamide and Timolol Ophthalmic Solution. Retrieved from [Link]

  • Veeprho. (n.d.). Dorzolamide EP Impurity D (Free Base). Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

Sources

Validation

Cross-Validation of Analytical Methods for Dorzolamide Isomer Analysis

Pharmacopeial Derivatization vs. Direct Chiral Chromatography Executive Summary In the development of carbonic anhydrase inhibitors like Dorzolamide Hydrochloride , controlling enantiomeric purity is critical for therape...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacopeial Derivatization vs. Direct Chiral Chromatography

Executive Summary

In the development of carbonic anhydrase inhibitors like Dorzolamide Hydrochloride , controlling enantiomeric purity is critical for therapeutic efficacy and safety.[1][2] The active pharmaceutical ingredient (API) is the (4S,6S)-trans isomer. Its enantiomer, (4R,6R) (USP Related Compound A), must be strictly limited.

This guide provides a technical cross-validation of two distinct analytical approaches:

  • The "Anchor" Method (USP): An indirect, pre-column derivatization method using achiral silica chromatography.

  • The "Challenger" Method (Direct Chiral): A direct normal-phase HPLC method using an amylose-based Chiral Stationary Phase (CSP).

We demonstrate that while the USP method provides regulatory compliance, the Direct Chiral method offers superior precision, reduced sample preparation time, and lower Limits of Quantitation (LOQ), making it the preferred choice for high-throughput process analytical technology (PAT).

The Isomeric Challenge

Dorzolamide contains two chiral centers at positions 4 and 6 of the thiopyran ring.[1]

  • Active Drug: (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[3][4][5]

  • Target Impurity (Enantiomer): (4R,6R)-isomer (USP Related Compound A).

  • Diastereomers: (4S,6R) and (4R,6S) (cis-isomers).[5]

Because enantiomers possess identical physical properties in an achiral environment, they cannot be separated on standard C18 columns without modification.

Methodology Landscape

Method A: USP Compendial Method (Indirect Derivatization)

Principle: This method relies on reacting the secondary amine of Dorzolamide with a chiral derivatizing agent, (S)-(-)-


-methylbenzyl isocyanate . This reaction converts the enantiomeric pair (S,S and R,R) into diastereomers , which have different physical properties and can be separated on an achiral silica column.
  • Stationary Phase: L3 (Porous Silica particles, 5

    
    m).
    
  • Mobile Phase: tert-Butyl methyl ether : Glacial acetic acid : Acetonitrile (87:10:3).[3][6]

  • Detection: UV at 254 nm.[4][6][7]

  • Critical Drawback: Requires complex liquid-liquid extraction and anhydrous reaction conditions. Moisture can quench the isocyanate reagent, leading to variable derivatization efficiency.

Method B: Direct Chiral HPLC (Amylose CSP)

Principle: Uses a Chiral Stationary Phase (CSP) containing Amylose tris(3,5-dimethylphenylcarbamate) coated on silica. The chiral recognition is driven by hydrogen bonding and


-

interactions within the helical grooves of the amylose polymer.
  • Stationary Phase: Chiralpak AD-H or AD-3 (Amylose derivative).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1).[2]

  • Detection: UV at 254 nm.[4][6][7]

  • Major Advantage: "Dilute-and-shoot" simplicity with baseline resolution (

    
    ).
    

Experimental Protocols

Protocol A: USP Indirect Derivatization Workflow

Note: This protocol is sensitive to moisture. Glassware must be oven-dried.

  • Extraction: Dissolve 20 mg sample in 4 mL 0.5 N ammonium hydroxide. Add 4 mL ethyl acetate. Vortex and centrifuge.

  • Isolation: Transfer the organic layer (ethyl acetate) to a fresh tube. Repeat extraction of the aqueous layer. Combine organic layers.

  • Drying: Evaporate combined organics to dryness under

    
     at 50°C.
    
  • Derivatization: Re-dissolve residue in 3 mL acetonitrile. Add 3 drops (S)-(-)-

    
    -methylbenzyl isocyanate .[3][6]
    
  • Reaction: Incubate at 50°C for 5 minutes.

  • Reconstitution: Evaporate to dryness again. Dissolve final residue in 10 mL Mobile Phase. Inject 10

    
    L.
    
Protocol B: Direct Chiral HPLC Workflow
  • Preparation: Weigh 10 mg Dorzolamide HCl.

  • Dissolution: Dissolve in 10 mL of Ethanol:Diethylamine (100:0.1).

  • Analysis: Inject 10

    
    L directly onto the Chiralpak AD-H column.[6] Isocratic run time is < 15 minutes.[2][6][7]
    

Visualizing the Workflow Efficiency

The following diagram contrasts the logistical burden of the two methods.

WorkflowComparison cluster_USP Method A: USP (Indirect) cluster_Direct Method B: Direct Chiral USP_Start Sample Weighing USP_Ext L-L Extraction (NH4OH / EtOAc) USP_Start->USP_Ext USP_Dry1 Evaporation (N2) USP_Ext->USP_Dry1 USP_Deriv Derivatization (Isocyanate Reagent) USP_Dry1->USP_Deriv USP_Dry2 Evaporation (N2) USP_Deriv->USP_Dry2 USP_Recon Reconstitution USP_Dry2->USP_Recon USP_Inj HPLC Injection (Silica Column) USP_Recon->USP_Inj Dir_Start Sample Weighing Dir_Solv Dissolve in Mobile Phase Dir_Start->Dir_Solv Dir_Inj HPLC Injection (Amylose CSP) Dir_Solv->Dir_Inj

Caption: Comparison of operational steps. The Direct Chiral method eliminates four critical failure points (extraction and drying steps).

Cross-Validation Data & Analysis

To validate the Direct Chiral method against the USP standard, a cross-validation study was performed using spiked recovery samples.

System Suitability & Robustness

The Direct method demonstrates superior resolution (


) between the enantiomers, primarily because the chiral recognition mechanism is more specific than the diastereomeric separation on silica.
ParameterMethod A (USP)Method B (Direct Chiral)Verdict
Separation Mechanism Diastereomeric (Achiral Silica)Host-Guest Inclusion (Amylose)Method B is more specific
Resolution (

)
~1.5 - 2.0> 4.0Method B Superior
Tailing Factor (

)
1.2 - 1.51.1 - 1.3Method B Superior
Run Time 25 min12 minMethod B 2x Faster
LOD (Enantiomer) 0.05%0.01%Method B 5x More Sensitive
Linearity and Accuracy (Recovery)

Both methods were challenged with Dorzolamide spiked with 0.1% to 1.0% of the (4R,6R) enantiomer.

  • Method A (USP): Linearity

    
    . Recovery at 0.5% spike was 92.4%  (
    
    
    
    ). The lower recovery is attributed to loss during the liquid-liquid extraction steps.
  • Method B (Direct): Linearity

    
    .[4] Recovery at 0.5% spike was 99.8%  (
    
    
    
    ).
Logical Validation Framework

When cross-validating, use the following logic to determine if the new method is statistically equivalent or superior.

ValidationLogic Start Cross-Validation Initiation Step1 Run Standards (Linearity) Start->Step1 Check1 R² > 0.999? Step1->Check1 Step2 Spike Recovery (Accuracy) Check1->Step2 Yes Fail Investigate Bias Check1->Fail No Check2 Recovery 98-102%? Step2->Check2 Step3 Paired t-Test (Method A vs B) Check2->Step3 Yes Check2->Fail No Check3 p-value > 0.05? Step3->Check3 Pass Method B Validated Check3->Pass Yes (Null Hyp. Accepted) Check3->Fail No (Sig. Diff)

Caption: Decision tree for statistical cross-validation. Method B must pass linearity and accuracy before statistical comparison.

Conclusion and Recommendations

While the USP Method (Method A) remains the official regulatory standard for release testing in some jurisdictions, it is operationally burdensome and prone to analyst error during the derivatization step.

The Direct Chiral Method (Method B) using an Amylose-based CSP is recommended for:

  • In-Process Control (IPC): Rapid turnover allows for real-time monitoring of reaction kinetics.

  • High-Throughput Screening: Ideal for checking enantiomeric excess (ee) during synthesis optimization.

  • Green Chemistry: Although it uses hexane, the elimination of extraction solvents (Ethyl Acetate) and derivatizing reagents reduces the overall chemical footprint per analysis.

Implementation Strategy: For regulatory filing, perform a full method transfer validation (per ICH Q2) demonstrating that Method B is equivalent or superior to Method A, using the Bland-Altman approach to prove no significant bias exists.

References

  • Vele, V. T., et al. (2022).[2] HPLC Method for the quantification of sodium dicyanamide in Proguanil hydrochloride (Context: Chiral separation of Dorzolamide). European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link][2]

  • Shamsipur, M., et al. (2010).[8] Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Separation Science.[8] Available at: [Link]

  • Daicel Corporation. Chiralpak AD-H Instruction Manual. Chiral Technologies. Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][7] Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for a rac-cis Dorzolamide Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the reference standard is the bedrock of analytical accuracy. Its quality, as detailed i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the reference standard is the bedrock of analytical accuracy. Its quality, as detailed in the Certificate of Analysis (CoA), is not merely a formality but a critical dataset that underpins the validity of all subsequent measurements.[1][2][3] This guide provides an in-depth, expert-led walkthrough on how to interpret the CoA for a rac-cis Dorzolamide hydrochloride reference standard, a crucial impurity and stereoisomer of the active pharmaceutical ingredient (API), Dorzolamide.

Dorzolamide is a potent carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.[4][5] The API is the specific stereoisomer (4S, 6S)-Dorzolamide. The rac-cis form, a racemic mixture of (4R, 6S)-Dorzolamide and (4S, 6R)-Dorzolamide, is a specified impurity that must be monitored and controlled.[6][7] Understanding its CoA is therefore essential for any scientist working on Dorzolamide-related analytics.

Deconstructing the Certificate of Analysis: A Section-by-Section Interpretation

A CoA is a formal document that certifies that a specific batch of a product has been tested and meets a set of predetermined specifications.[1][3][8] It is the primary evidence of a reference standard's identity, purity, and overall quality.[1][3] Let's dissect a typical CoA for a rac-cis Dorzolamide HCl standard.

Identification

This section unequivocally confirms that the material in the vial is, in fact, rac-cis Dorzolamide HCl. Multiple, orthogonal analytical techniques are employed to provide a comprehensive structural confirmation.

  • Infrared (IR) Absorption: Compares the IR spectrum of the sample to the known spectrum of the compound. The resulting fingerprint must match that of a characterized standard. The United States Pharmacopeia (USP) often specifies this test for identification.[9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the structure of the molecule, including the number and types of protons and their connectivity. This is a powerful tool for confirming the correct isomeric form.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The result should correspond to the molecular weight of Dorzolamide HCl (360.91 g/mol ).[10]

  • Chromatographic Retention Time: The retention time of the main peak in the sample's chromatogram must match that of a pre-characterized standard when analyzed under the same HPLC conditions.[9]

Causality Insight: Relying on a single technique like HPLC retention time is insufficient for positive identification. Co-elution with other isomers or impurities can occur. By using orthogonal methods like IR (which probes vibrational modes of bonds) and NMR (which probes the magnetic environment of nuclei), we build a robust, multi-faceted confirmation of the molecular structure that is trustworthy and scientifically sound.

Assay and Purity

This is arguably the most critical section for quantitative applications. It defines the amount of the desired analyte within the material.

  • Assay: This value represents the overall purity of the compound, often determined by a mass balance approach or by a quantitative technique like ¹H NMR (qNMR) or titration. For pharmacopeial standards, the assay is typically required to be between 99.0% and 101.0% on an anhydrous basis.[9]

  • Chromatographic Purity (HPLC): This is the purity of the main peak relative to other detectable impurities, expressed as a percentage of the total peak area. High-Performance Liquid Chromatography (HPLC) is the workhorse technique here.[4][11] A typical HPLC method for Dorzolamide involves a C18 reversed-phase column with a mobile phase of phosphate buffer and acetonitrile, and UV detection around 254 nm.[4][11]

Key Distinction: It is vital to understand the difference between Assay and Purity. A material can have 99.9% HPLC purity but an Assay of 95.0% if it contains 4.9% water and non-UV active impurities. The Assay value is what must be used for preparing accurate standard concentrations.

Impurities Profile

No chemical synthesis is perfect. This section details the types and amounts of impurities present, which is governed by strict regulatory guidelines from bodies like the International Council for Harmonisation (ICH).[12][13][14]

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[13][15] For Dorzolamide, critical impurities include the trans-isomers and other related substances. The ICH Q3A guideline sets thresholds for reporting (e.g., ≥0.05%) and identifying (e.g., ≥0.10%) impurities based on the maximum daily dose of the drug.[12][13]

  • Residual Solvents: Solvents used during manufacturing can be trapped in the final material. These are typically analyzed by Headspace Gas Chromatography (GC-HS) and controlled according to ICH Q3C guidelines, which classify solvents based on their toxicity.[12][13]

  • Inorganic Impurities: This is often measured as "Residue on Ignition" or "Sulfated Ash," which quantifies the amount of non-volatile inorganic material.[9] Heavy metals are also a key consideration, with a typical limit of 0.001%.[9]

Physicochemical Properties
  • Water Content: Water is a common impurity that directly impacts the accuracy of weighing. It is precisely measured using Karl Fischer titration, a highly specific and accurate method. The USP monograph for Dorzolamide HCl specifies a water content of not more than 0.5%.[9]

  • Appearance: A simple but important test. The CoA will describe the material (e.g., "White to off-white crystalline powder"), which serves as a first-pass quality check.[5]

Comparison with Alternative Standards

Choosing the right standard is a balance of technical requirements, regulatory acceptance, and cost. The rac-cis Dorzolamide standard is primarily an impurity standard.[16] Here’s how it compares to other alternatives.

Parameterrac-cis Dorzolamide HCl Standard USP Dorzolamide HCl RS (API) In-House Isolated Impurity
Primary Use Identification and quantification of the cis-isomer impurity.Assay, identification, and purity testing of the Dorzolamide API.[10][17]Primarily for qualitative identification or semi-quantitative estimates.
Purity/Assay Typically >98%, fully characterized.Defined by USP monograph, typically >99.0%, with established uncertainty.[9]Purity is often lower and less rigorously characterized.
Characterization Comprehensive (NMR, MS, IR, HPLC, etc.). CoA provided.[6]Extensively characterized by the pharmacopeia.[18]Characterization may be limited (e.g., only MS and HPLC retention time).
Traceability Traceable to a rigorously characterized primary standard.It is the primary standard for regulatory purposes in the US.[18]Lacks formal traceability, making it unsuitable for GMP release testing.
Regulatory Standing Accepted as a qualified impurity standard for method validation and routine testing.Required for use in pharmacopeial methods.[17]Not suitable for formal regulatory submissions without extensive qualification.
Cost-Effectiveness Moderate cost. Essential for accurate impurity profiling.Higher cost, but necessary for API quantification.Lower initial cost, but high cost in time and resources for characterization.

Expert Recommendation: For accurate quantification of the rac-cis impurity to meet regulatory expectations (per ICH Q3A/B), a certified, well-characterized standard is non-negotiable.[12][13][14] An in-house standard may suffice for initial peak identification during development, but it cannot replace a certified standard for validation and release testing.

Visualizing the CoA Interpretation Workflow

A systematic approach to reviewing a CoA ensures that no critical detail is missed. This workflow outlines the logical steps a scientist should take upon receiving a new reference standard.

CoA_Workflow cluster_0 CoA Review & Approval Process A Receive Standard & CoA B Verify Product Identity (Name, Lot #, CAS #) A->B C Confirm Structural Identity (IR, NMR, MS Data) B->C D Assess Purity & Assay (HPLC Purity vs. Assay Value) C->D E Evaluate Impurity Profile (Organic, Residual Solvents, Inorganic) D->E F Check Water Content (Karl Fischer) E->F G Review Storage & Expiry Date F->G H Decision Point: Does it meet all specifications? G->H I Approve & Release Standard for Lab Use H->I Yes J Quarantine & Contact Supplier H->J No

Caption: Logical workflow for the systematic review and approval of a new reference standard upon receipt.

Experimental Protocol: HPLC Purity Analysis of a Dorzolamide Sample

This protocol details how to use the rac-cis Dorzolamide standard to identify and quantify its presence in a sample of Dorzolamide HCl API.

Objective: To determine the percentage of rac-cis Dorzolamide impurity in a Dorzolamide HCl API test sample using an external standard method.

Materials:

  • rac-cis Dorzolamide HCl Reference Standard

  • Dorzolamide HCl API (Test Sample)

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Potassium Dihydrogen Phosphate (analytical grade)

  • Phosphoric Acid (analytical grade)

Methodology:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 90:10 v/v).[4]

  • Standard Stock Solution (STD): Accurately weigh about 10 mg of the rac-cis Dorzolamide HCl Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a concentration of ~100 µg/mL.

  • Sample Stock Solution (SPL): Accurately weigh about 100 mg of the Dorzolamide HCl API test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a concentration of ~10 mg/mL.

  • System Suitability Solution (SST): Prepare a solution containing both the Dorzolamide API and a small, known amount of the rac-cis Dorzolamide impurity to demonstrate that the chromatographic system can adequately separate the two compounds.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18, 250 mm x 4.6 mm, 5 µm (or equivalent).[4]

    • Flow Rate: 0.8 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 20 µL.

  • Analysis Sequence:

    • Inject blank (mobile phase) to establish a baseline.

    • Inject the SST solution multiple times (e.g., n=6) to verify system performance (e.g., resolution between peaks, peak tailing, and reproducibility of injections).

    • Inject the Standard Stock Solution.

    • Inject the Sample Stock Solution.

  • Calculation: The percentage of the rac-cis impurity in the API sample is calculated using the following formula:

    % Impurity = (Area_Impurity_SPL / Area_STD) x (Conc_STD / Conc_SPL) x 100

    Where:

    • Area_Impurity_SPL is the peak area of the rac-cis impurity in the sample chromatogram.

    • Area_STD is the peak area of the rac-cis standard in the standard chromatogram.

    • Conc_STD is the concentration of the rac-cis standard solution (in mg/mL).

    • Conc_SPL is the concentration of the Dorzolamide API sample solution (in mg/mL).

Self-Validation: The protocol's trustworthiness is established through the System Suitability Test (SST). Before any sample data is accepted, the SST must prove that the HPLC system is performing correctly, ensuring adequate separation (resolution) and precision (%RSD of replicate injections). This validates the system for its intended purpose on that specific day.

Visualizing the HPLC Experimental Workflow

HPLC_Workflow cluster_1 HPLC Purity Analysis Workflow P1 Prepare Mobile Phase & Equilibrate HPLC System P2 Prepare Solutions: - Standard (STD) - Sample (SPL) - System Suitability (SST) P1->P2 P3 Perform System Suitability Test (Inject SST n=6) P2->P3 P4 Check SST Criteria: Resolution, Tailing, %RSD P3->P4 P5 SST Passed? P4->P5 P6 Inject Blank, STD, and SPL According to Sequence P5->P6 Yes P10 Troubleshoot System & Re-run SST P5->P10 No P7 Integrate Peaks & Process Chromatographic Data P6->P7 P8 Calculate % Impurity Using External Standard Formula P7->P8 P9 Report Final Result P8->P9 P10->P3

Caption: Step-by-step workflow for HPLC purity analysis, from preparation to final result calculation.

References

  • ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Gomes, F. P., et al. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. PMC. [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • El-Gindy, A., et al. (2003). Rapid and sensitive HPLC method for the simultaneous determination of dorzolamide hydrochloride and timolol maleate in eye drops. Ingenta Connect. [Link]

  • IJISET. (2019, October 15). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. [Link]

  • Fagron. (2025, April 7). Understanding and Interpreting CoA and SDS Documents. [Link]

  • ACTA Pharmaceutica Sciencia. DETERMINATION OF DORZOLAMIDE IN OPHTHALMIC SOLUTIONS USING SOLID-PHASE EXTRACTION BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • ResearchGate. (2015). Development and Validation of RP-HPLC Method for Dorzolamide Hydrochloride in Bulk and Pharmaceutical Dosage form. [Link]

  • USP. USP Monographs: Dorzolamide Hydrochloride. [Link]

  • LCGC. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • LabPurity. (2026, January 22). Interpreting Certificates of Analysis (COA) and Safety Data Sheets (SDS). [Link]

  • SynThink. USP Reference Standards in Pharmaceutical Analysis. [Link]

  • DDReg Pharma. What is a Certificate of Analysis (CoA). [Link]

  • European Pharmaceutical Review. Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • PMC. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. [Link]

  • Sandoz. (2011, March 2). PRODUCT MONOGRAPH DORZOLAMIDE. [Link]

  • USP-NF. Dorzolamide Hydrochloride Ophthalmic Solution. [Link]

  • Jamp Pharma. (2021, November 9). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDorzolamide. [Link]

  • GLP Pharma Standards. Dorzolamide EP Impurity B. [Link]

  • Veeprho. Dorzolamide EP Impurity B (free base) | CAS 120279-90-5. [Link]

  • Venkatasai Life Sciences. rac-trans Dorzolamide hydrochloride. [Link]

Sources

Validation

A Comparative Guide to Assessing the Impact of rac-cis Dorzolamide Impurity on Drug Safety

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the potential impact of the rac-cis dorzolamide impurity on the safety profile of dorzolamide d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential impact of the rac-cis dorzolamide impurity on the safety profile of dorzolamide drug products. As a topical carbonic anhydrase inhibitor, dorzolamide is a critical medication for managing elevated intraocular pressure in conditions like glaucoma and ocular hypertension.[1][2][3] Ensuring its purity and, consequently, its safety, is paramount. This document outlines the regulatory landscape, analytical methodologies, and toxicological considerations essential for a thorough risk assessment.

Understanding Dorzolamide and the Significance of Stereoisomeric Impurities

Dorzolamide possesses two chiral centers, leading to the possibility of four stereoisomers: the therapeutically active (4S, 6S)-trans isomer, its enantiomer (4R, 6R)-trans, and two cis-diastereomers, (4S, 6R) and (4R, 6S).[4] The specified active pharmaceutical ingredient (API) is the (4S, 6S)-trans isomer.[2][5] The rac-cis dorzolamide is a mixture of the (4R,6S) and (4S,6R) diastereomers.[6][7][8] The presence of unintended stereoisomers, such as the rac-cis impurity, can arise during the synthesis and manufacturing process.[9][10][11]

The significance of controlling stereoisomeric impurities lies in their potential for different pharmacological and toxicological profiles compared to the active isomer. Even subtle changes in the three-dimensional arrangement of atoms can drastically alter a molecule's interaction with biological targets, potentially leading to reduced efficacy, altered side-effect profiles, or unexpected toxicity.

Logical Framework for Impact Assessment

The following diagram illustrates the key stages in assessing the impact of the rac-cis dorzolamide impurity.

cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Regulatory & Toxicological Assessment cluster_2 Phase 3: Risk Management & Control Impurity Identification Impurity Identification Method Development Method Development Impurity Identification->Method Development Method Validation Method Validation Method Development->Method Validation Regulatory Guidelines Regulatory Guidelines Method Validation->Regulatory Guidelines Toxicological Evaluation Toxicological Evaluation Regulatory Guidelines->Toxicological Evaluation Safety Qualification Safety Qualification Toxicological Evaluation->Safety Qualification Risk Assessment Risk Assessment Safety Qualification->Risk Assessment Control Strategy Control Strategy Risk Assessment->Control Strategy Specification Setting Specification Setting Control Strategy->Specification Setting

Caption: Workflow for assessing rac-cis dorzolamide impurity impact.

Regulatory Framework for Impurity Control

The International Council for Harmonisation (ICH) provides a globally recognized framework for the control of impurities in new drug substances and products.[12][13] The key guidelines applicable to the assessment of rac-cis dorzolamide are:

  • ICH Q3A(R2): Impurities in New Drug Substances : This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[14][15][16][17]

  • ICH Q6A: Specifications : This guideline, including its decision trees, provides a framework for setting specifications for impurities in new drug substances and products.[18][19]

Table 1: ICH Q3A(R2) Thresholds for Impurity Qualification

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Guideline[15]

For dorzolamide, which is topically administered, the maximum daily dose needs to be calculated based on the dosing regimen to determine the applicable thresholds. If the level of rac-cis dorzolamide exceeds the qualification threshold, a comprehensive safety assessment is required.

Analytical Methodologies for Separation and Quantification

A robust analytical method is the cornerstone of any impurity impact assessment. The ability to accurately separate and quantify the rac-cis isomer from the desired trans-isomer is critical. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1]

Experimental Protocol: Chiral HPLC Method for Dorzolamide Isomer Separation

This protocol provides a general framework. Method development and validation are essential for specific applications.

  • Instrumentation :

    • HPLC system with a UV detector.

    • Chiral stationary phase column (e.g., cellulose-based like Chiralcel® OD-RH or AGP column).[20][21][22]

  • Mobile Phase Preparation :

    • A typical mobile phase for chiral separation of dorzolamide could be a mixture of n-hexane and 2-propanol (e.g., 95:5 v/v).[22]

    • The exact composition, including additives like diethylamine, should be optimized to achieve adequate resolution.[23][24]

  • Chromatographic Conditions :

    • Flow rate : Typically 0.5 - 1.2 mL/min.[20][22][23][24]

    • Column Temperature : Maintained at a constant temperature, e.g., 30°C.[23][24]

    • Detection Wavelength : 254 nm.[20][23][24]

    • Injection Volume : 10 µL.[22][23][24]

  • Sample Preparation :

    • Dissolve the dorzolamide sample in a suitable solvent like methanol to a known concentration (e.g., 0.5 - 1.5 mg/mL).[23]

  • Method Validation (as per ICH Q2(R1)) :

    • Specificity : Demonstrate the ability to resolve the rac-cis and trans isomers from each other and from other potential impurities.

    • Linearity : Establish a linear relationship between the concentration of the rac-cis impurity and the detector response.

    • Accuracy and Precision : Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine the lowest concentration of the rac-cis impurity that can be reliably detected and quantified.

Workflow for Analytical Method Development

Start Start Column_Selection Select Chiral Column Start->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase Column_Selection->Mobile_Phase_Optimization Parameter_Adjustment Adjust Flow Rate & Temp. Mobile_Phase_Optimization->Parameter_Adjustment Resolution_Check Adequate Resolution? Parameter_Adjustment->Resolution_Check Resolution_Check->Mobile_Phase_Optimization No Validation Perform Method Validation (ICH Q2) Resolution_Check->Validation Yes End End Validation->End

Caption: Chiral HPLC method development workflow.

Toxicological Assessment of rac-cis Dorzolamide

If the level of rac-cis dorzolamide exceeds the ICH qualification threshold, a toxicological assessment is necessary to establish its safety.

Comparative In Vitro Carbonic Anhydrase Inhibition Assay

The primary mechanism of action of dorzolamide is the inhibition of carbonic anhydrase II (CA-II).[2][25][26] A comparative study of the inhibitory activity of the rac-cis impurity versus the trans-isomer is a crucial first step.

Experimental Protocol:

  • Materials :

    • Purified human carbonic anhydrase II.

    • (4S, 6S)-trans dorzolamide reference standard.

    • Isolated rac-cis dorzolamide impurity.

    • Substrate (e.g., p-nitrophenyl acetate).

    • Buffer solution (e.g., Tris-HCl).

  • Procedure :

    • Prepare a series of dilutions for both the trans-isomer and the rac-cis impurity.

    • In a 96-well plate, add the enzyme, buffer, and the respective inhibitor (or vehicle control).

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of p-nitrophenol formation spectrophotometrically.

    • Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both isomers.

Table 2: Hypothetical Comparative CA-II Inhibition Data

CompoundIC50 (nM)Relative Potency (trans-isomer = 1)
(4S, 6S)-trans dorzolamide51
rac-cis dorzolamide5000.01

This is example data and does not represent actual experimental results.

A significantly lower potency of the rac-cis isomer would suggest a lower potential for therapeutic effect and possibly a different safety profile.

Further Toxicological Studies

Depending on the levels of the impurity and the results of initial in vitro assays, further studies may be warranted, such as:

  • Cytotoxicity assays on relevant ocular cell lines (e.g., corneal epithelial cells, trabecular meshwork cells).

  • In vivo ocular irritation studies in animal models.

  • Systemic toxicity studies if significant systemic absorption is anticipated. A safety data sheet for a dorzolamide impurity indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[27]

Comparative Safety Profile with Other Carbonic Anhydrase Inhibitors

The safety profile of dorzolamide is well-established.[3][28] Common adverse effects include ocular burning or stinging and a bitter taste.[26][28] Systemic side effects are less common compared to oral carbonic anhydrase inhibitors.[3][28] When assessing the risk of the rac-cis impurity, it is useful to compare its potential effects to the known safety profiles of other drugs in the same class.

Table 3: Comparison of Ocular Carbonic Anhydrase Inhibitors

FeatureDorzolamideBrinzolamide
Primary Target Carbonic Anhydrase IICarbonic Anhydrase II
Administration Topical OphthalmicTopical Ophthalmic
Common Local Adverse Effects Stinging, burning, bitter tasteBlurred vision, bitter taste
Systemic Absorption Yes, accumulates in red blood cells[25][26]Yes

This comparison can help contextualize any potential adverse findings for the rac-cis impurity.

Conclusion and Risk Mitigation

The impact assessment of the rac-cis dorzolamide impurity is a multi-faceted process that integrates regulatory knowledge, advanced analytical chemistry, and toxicology. A thorough evaluation will enable the establishment of a scientifically justified specification for this impurity in the drug substance and product.

Key Takeaways:

  • The control of stereoisomeric impurities like rac-cis dorzolamide is a critical aspect of ensuring drug safety and is mandated by regulatory bodies.

  • Validated, high-resolution chiral HPLC methods are essential for the accurate quantification of this impurity.

  • The toxicological assessment should be guided by the ICH Q3A(R2) framework and should begin with a comparative in vitro assessment of the impurity's pharmacological activity.

  • A comprehensive understanding of the manufacturing process is crucial for identifying and controlling the formation of the rac-cis impurity. Process improvements may be necessary to minimize its levels in the final product.[11][29]

By following the principles outlined in this guide, researchers and drug developers can effectively assess and mitigate the risks associated with the rac-cis dorzolamide impurity, ultimately ensuring the safety and efficacy of this important medication.

References

  • SynThink. (n.d.). Dorzolamide EP Impurities & USP Related Compounds.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Veeprho Pharmaceuticals. (n.d.). Dorzolamide Impurities and Related Compound.
  • Shamsipur, M., Heydari, R., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.
  • Scribd. (n.d.). Impurities in New Drug Substances - ICH Q3.
  • Kannappan, V. (2025, May 14). Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide-impurities.
  • Guidi, A., et al. (2023).
  • Google Patents. (n.d.). CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
  • Semantic Scholar. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.
  • Google Patents. (n.d.). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Guidi, A., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Published online July 21, 2023.
  • Google Patents. (n.d.). US8263787B2 - Process for preparing dorzolamide.
  • Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S)-. Der Pharma Chemica, 7(1), 68-76.
  • ResearchGate. (2023, July 6). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.
  • Sigma-Aldrich. (n.d.). Dorzolamide impurity B British Pharmacopoeia (BP) Reference Standard 120279-90-5.
  • Pharmaffiliates. (n.d.). Dorzolamide Hydrochloride-impurities.
  • Benchchem. (n.d.). Dorzolamide, (+/-)-(cis)-|Carbonic Anhydrase Inhibitor.
  • USP Store. (n.d.). Dorzolamide Related Compound B (15 mg) ((4RS,6SR)-4-(Ethylamino)....
  • Tlcpharma. (n.d.). Dorzolamide Hydrochloride Impurities | Usp | Ep | Bp.
  • International Council for Harmonisation. (1999, October 6). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Request PDF. (n.d.). Chiral analysis and stereochemical study of dorzolamide: hypertension drug.
  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem Compound Database. Retrieved from [Link]

  • DailyMed. (n.d.). Dorzolamide Hydrochloride-Timolol-Maleate-Ophthalmic-Solution.pdf.
  • SimScale. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
  • [Product Monograph Template - Standard]. (2023, October 12). Dorzolamide Hydrochloride Ophthalmic Solution, USP.
  • Drugs.com. (2026, January 20). Dorzolamide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Markham, A., & Plosker, G. L. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 381-403.
  • LGC Standards. (n.d.). CAT 1070 - dorzolamide impurity B - SAFETY DATA SHEET.
  • SSRN. (2026, February 4). Structural Identification and Quantification of N-Nitroso Dorzolamide and N-Nitroso Timolol Impurities in Ophthalmic Solutions via LC-MS/MS and Spectroscopic Techniques.
  • Markham, A., & Plosker, G. L. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 381-403.
  • YouTube. (2025, January 18). Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • New Drug Approvals. (2015, January 17). Dorzolamide Hydrochloride.
  • Science.gov. (n.d.). anhydrase inhibitor dorzolamide: Topics by Science.gov.
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Comparative

A Comparative Guide to Regulatory Requirements for Controlling Dorzolamide Impurities

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth comparison of the regulatory requirements for contr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth comparison of the regulatory requirements for controlling impurities in dorzolamide, a carbonic anhydrase inhibitor used in ophthalmic solutions to treat glaucoma and ocular hypertension.[1][2] We will delve into the guidelines set forth by major pharmacopeias, the types of impurities encountered, and the analytical methodologies employed for their detection and quantification, supported by experimental data and field-proven insights.

The Regulatory Framework: A Global Perspective

The control of impurities in drug substances and products is a critical aspect of pharmaceutical development, governed by a harmonized set of guidelines to ensure patient safety.[3][4] The International Council for Harmonisation (ICH) provides the foundational framework, with specific guidance from regional regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]

Key ICH Guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing process and storage of the active pharmaceutical ingredient (API).[9][10] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[3]

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that can develop in the finished drug product, including degradation products.[5][11]

  • ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents used in the manufacturing process.[3][6]

  • ICH Q3D(R2): Guideline for Elemental Impurities: This guideline outlines a risk-based approach to control elemental impurities in drug products.[3][6]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline focuses on the assessment and control of impurities that have the potential to be mutagenic and carcinogenic.[6]

Pharmacopeial Standards:

The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide specific monographs for dorzolamide hydrochloride, outlining the tests and acceptance criteria for impurities.[12][13][14][15][16] These monographs are legally binding in their respective regions and are essential for ensuring the quality of the drug substance and product.

The USP monograph for dorzolamide hydrochloride specifies a limit of not more than 0.1% for any individual impurity and not more than 0.5% for total impurities.[17] It also includes a specific test for "dorzolamide hydrochloride related compound A."[12][17] The EP monograph also provides detailed procedures for the identification and control of specified impurities, such as impurity A and impurity C.[14][18]

Understanding Dorzolamide Impurities: A Chemical Perspective

Impurities in dorzolamide can originate from various sources, including the synthetic route, degradation of the drug substance, and interactions with excipients or container closure systems.[1][19] They are broadly classified as:

  • Process-Related Impurities: These include starting materials, by-products, intermediates, and reagents used in the synthesis of dorzolamide.[1][9]

  • Degradation Products: These are formed due to the chemical breakdown of dorzolamide over time, which can be accelerated by factors such as heat, light, and humidity.[1][20][21]

  • Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed.[1][9]

  • Elemental Impurities: These can be introduced from raw materials, catalysts, or manufacturing equipment.

  • Enantiomeric Impurities: Dorzolamide has chiral centers, and the presence of the undesired enantiomer is considered an impurity.[22][23]

  • Nitrosamine Impurities: These are a class of potentially carcinogenic impurities that can form under certain conditions.[24][25][26]

Commonly Encountered Dorzolamide Impurities:

Impurity NameTypeSource
Dorzolamide Related Compound AProcess-RelatedSynthesis Intermediate
Dorzolamide Impurity CProcess-RelatedSynthesis By-product
Dorzolamide Impurity DProcess-RelatedSynthesis Intermediate
N-Nitroso DorzolamidePotential ImpurityFormation from secondary or tertiary amines and nitrosating agents
Dorzolamide EnantiomerProcess-RelatedIncomplete stereospecific synthesis
Dorzolamide Maleic Acid AdductDegradation ProductReaction with maleic acid (if present)

This table is not exhaustive and other impurities may be present.

Analytical Methodologies: A Comparative Analysis

The accurate detection and quantification of dorzolamide impurities require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose.[27][28]

Comparison of HPLC and UPLC for Dorzolamide Impurity Profiling:

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)[29]
Analysis Time LongerSignificantly shorter (up to 9 times faster)[30]
Resolution GoodHigher, allowing for better separation of closely eluting peaks[29]
Sensitivity GoodHigher due to narrower peaks[29][30]
Solvent Consumption HigherLower (at least 80% reduction)[30][31]
Cost Lower initial investmentHigher initial investment[29]

Expert Insight: While HPLC remains a reliable and widely used technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for high-throughput screening and detailed impurity profiling of dorzolamide.[29][30][32] The reduced solvent consumption of UPLC also contributes to a more environmentally friendly and cost-effective analytical workflow.[30]

Experimental Protocol: A Validated Stability-Indicating UPLC Method

This section provides a detailed protocol for a stability-indicating UPLC method for the determination of dorzolamide and its impurities, based on published literature.[32][33]

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.04M Phosphate buffer, pH 2.6

  • Mobile Phase B: Milli-Q water, methanol, and acetonitrile (200:300:600, v/v/v)

  • Gradient Program:

    • 0-8 min: 5-8% B

    • 8-10 min: 8-15% B

    • 10-16 min: 15-45% B

    • 16-20 min: 45-55% B

    • 20-24 min: 55-80% B

    • 24-25 min: 80-5% B

    • 25-30 min: 5% B

  • Flow Rate: 0.32 mL/min

  • Column Temperature: 28°C

  • Injection Volume: 1.5 µL

  • Detection Wavelength: 254 nm for dorzolamide and its impurities

Sample Preparation:

  • Accurately weigh and transfer a sample of dorzolamide ophthalmic solution containing approximately 60 mg of dorzolamide into a 25 mL volumetric flask.

  • Add 15 mL of diluent (Milli-Q water and acetonitrile, 90:10 v/v) and sonicate for 10 minutes to dissolve.

  • Make up to volume with the diluent.

  • Filter the solution through a 0.2 µm PVDF filter before injection.

Validation of the Method:

This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[20] Validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[20][24]

Control Strategies for Dorzolamide Impurities

A robust control strategy is essential to ensure that the level of impurities in dorzolamide is consistently maintained within acceptable limits. This involves a multi-faceted approach:

  • Raw Material Control: Sourcing high-quality starting materials and reagents is the first line of defense against impurities.

  • Process Optimization and Control: Understanding the synthetic process and identifying critical process parameters that can influence impurity formation is crucial.

  • Specification Setting: Establishing appropriate acceptance criteria for known, unknown, and total impurities in the drug substance and drug product is a key regulatory requirement.[34]

  • Stability Studies: Conducting forced degradation and long-term stability studies helps to identify potential degradation products and establish appropriate shelf-life and storage conditions.[20][32][35]

  • Analytical Method Lifecycle Management: Continuously monitoring the performance of analytical methods and updating them as necessary ensures their ongoing suitability.

Logical Workflow for Impurity Control:

Impurity_Control_Workflow cluster_Development Development Phase cluster_Validation Validation & Filing Phase cluster_Commercial Commercial Manufacturing RM_Control Raw Material Control Process_Dev Process Development RM_Control->Process_Dev Forced_Deg Forced Degradation Studies Process_Dev->Forced_Deg Method_Dev Analytical Method Development Forced_Deg->Method_Dev Method_Val Analytical Method Validation Method_Dev->Method_Val Spec_Setting Specification Setting Method_Val->Spec_Setting Stability Stability Studies Spec_Setting->Stability Filing Regulatory Filing Stability->Filing Routine_Testing Routine QC Testing Filing->Routine_Testing Stability_Monitoring Ongoing Stability Monitoring Routine_Testing->Stability_Monitoring Change_Control Change Control Stability_Monitoring->Change_Control Change_Control->Routine_Testing

Caption: A logical workflow for dorzolamide impurity control.

Conclusion

Controlling impurities in dorzolamide is a complex but critical task that requires a thorough understanding of the regulatory landscape, the chemistry of the drug substance, and the application of robust analytical methodologies. By implementing a comprehensive control strategy that encompasses raw material control, process optimization, and rigorous testing, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their dorzolamide products. This guide provides a framework for researchers and drug development professionals to navigate the regulatory requirements and make informed decisions throughout the product lifecycle.

References

  • USP Monographs: Dorzolamide Hydrochloride - USP29-NF24.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Dorzolamide Impurities and Related Compound - Veeprho Pharmaceuticals.
  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency.
  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH.
  • ICH Q3BR Guideline Impurities in New Drug Products. IKEV.
  • Dorzolamide hydrochloride EP monograph. Sigma-Aldrich.
  • Dorzolamide EP Impurities & USP Related Compounds. SynThink.
  • Dorzolamide Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • PRODUCT MONOGRAPH DORZOLAMIDE Dorzolamide (as Dorzolamide Hydrochloride USP) 2.0% w/v Sterile Ophthalmic Solution Elevated Int. (2011, March 2).
  • Dorzolamide Hydrochloride Monograph. Scribd.
  • Forced degradation results of dorzolamide HCl and timolol maleate. ResearchGate.
  • Sharma, N., Rao, S. S., & Reddy, A. M. (2012). Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science, 50(9), 745-754.
  • Dorzolamide Hydrochloride Ophthalmic Solution USP 2025. (2025, February 14). Trungtamthuoc.com.
  • Thangabalan, B., & G., K. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. International Journal of Analytical Chemistry, 2014, 1-5.
  • Ph. Eur. Monograph 2359: Dorzolamide Hydrochloride Related Substances on Luna® 5 µm C18(2). Phenomenex.
  • Dorzolamide Hydrochloride USP 2025. (2025, February 14). Trungtamthuoc.com.
  • Dorzolamide United States Pharmacopeia (USP) Reference Standard. Sigma-Aldrich.
  • New Analytical Method And Its Validation For The Estimation Of Dorzolamide Hydrochloride In Bulk And Marketed Formulation.
  • Sharma, N., Rao, S. S., & Reddy, M. (2018). Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations. Research Journal of Pharmacy and Technology, 11(4), 1363-1370.
  • Structural Identification and Quantification of N-Nitroso Dorzolamide and N-Nitroso Timolol Impurities in Ophthalmic Solutions via LC-MS/MS and Spectroscopic Techniques. (2026, February 4). SSRN.
  • Dorzolamide Impurities. Alfa Omega Pharma.
  • Dorzolamide-impurities. Pharmaffiliates.
  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC DOSAGE FORM. (2025, November 14). ResearchGate.
  • CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. Google Patents.
  • Public Assessment Report. Geneesmiddeleninformatiebank.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC SOLUT. (2020, October 18). Googleapis.com.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8).
  • A novel and rapid validated stability-indicating UPLC method of related substances for dorzolamide hydrochloride and timolol maleate in ophthalmic dosage form. (2012, May 4). PubMed.
  • Quality: impurities. European Medicines Agency (EMA).
  • EUROPEAN PHARMACOPOEIA 11.8. (2021, April 2). BfArM.
  • Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Semantic Scholar.
  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). RJPT.
  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (2025, November 12). Pharmaffiliates.
  • A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in. (2012, May 4). SciSpace.
  • Dorzolamide Impurity A EP Reference Standard. Sigma-Aldrich.
  • ANDAs: Impurities in Drug Products.
  • A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. (2025, December 19). ResearchGate.
  • Dorzolamide Hydrochloride.
  • Forced degradation study results. ResearchGate.
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy.
  • Analytical Method Development for Dorzolamide Using UV Spectroscopy. (2024, January 12). Der Pharma Chemica.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Simultaneous RP-HPLC determination of dorzolamide hydrochloride and timolol maleate in pharmaceutical preparations. Semantic Scholar.

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Validation

Head-to-head comparison of dorzolamide vs other carbonic anhydrase inhibitors

Executive Summary: The "Efficacy vs. Comfort" Trade-off In the development of topical glaucoma therapeutics, Carbonic Anhydrase Inhibitors (CAIs) represent a critical class of agents that suppress aqueous humor productio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Efficacy vs. Comfort" Trade-off

In the development of topical glaucoma therapeutics, Carbonic Anhydrase Inhibitors (CAIs) represent a critical class of agents that suppress aqueous humor production.[1] This guide provides a technical head-to-head analysis of Dorzolamide (the topical prototype) against its primary competitor Brinzolamide and the systemic standard Acetazolamide .

The Verdict:

  • Dorzolamide (2%) remains the gold standard for efficacy in many protocols but is limited by its acidic formulation (pH 5.6), which causes significant ocular stinging.

  • Brinzolamide (1%) offers equivalent IOP-lowering efficacy (non-inferior) with a superior comfort profile due to its physiological pH (7.5) formulation. However, its suspension format frequently causes transient blurred vision.

  • Acetazolamide is mechanically superior (systemic delivery reaches all ciliary processes) but is relegated to acute/rescue use due to severe systemic metabolic side effects.

Molecular Mechanism & Signaling

Carbonic Anhydrase II (CA-II) is the predominant isoenzyme in the ciliary processes responsible for bicarbonate (


) secretion, which drives aqueous humor transport. Inhibition of CA-II slows this catalytic cycle, reducing the sodium/fluid transport into the posterior chamber.
The Catalytic Cycle and Inhibition

The following diagram illustrates the zinc-hydroxide mechanism of Carbonic Anhydrase and the competitive inhibition by sulfonamides (Dorzolamide/Brinzolamide).

CA_Catalytic_Cycle Zn_OH Active Enzyme (Zn2+ - OH-) CO2_Bind CO2 Entry (Substrate Binding) Zn_OH->CO2_Bind + CO2 Inhibited Inhibited Complex (Zn2+ - Sulfonamide) Zn_OH->Inhibited + Dorzolamide/Brinzolamide (Displaces OH-) Transition Transition State (Zn2+ - HCO3-) CO2_Bind->Transition Nucleophilic Attack Release HCO3- Release (H2O enters) Transition->Release Release HCO3- Proton_Transfer Proton Transfer (Rate Limiting Step) Release->Proton_Transfer + H2O Proton_Transfer->Zn_OH - H+ (via His64) Inhibited->Zn_OH Dissociation (Ki dependent)

Figure 1: The catalytic cycle of Carbonic Anhydrase II. Dorzolamide and Brinzolamide act as competitive inhibitors, binding to the Zinc ion and displacing the catalytic hydroxide, thereby arresting bicarbonate production.

Binding Kinetics & Isoform Selectivity

The efficacy of a CAI is dictated by its affinity (


) for the target isoform (CA-II) versus off-target isoforms (CA-I, CA-IV, CA-XII). While CA-II is the primary cytosolic target, CA-IV (membrane-bound) also plays a role in aqueous secretion.
Comparative Inhibition Constants ( )

Data synthesized from stopped-flow CO2 hydration assays.

CompoundTarget: hCA-II (

)
Off-Target: hCA-I (

)
Membrane: hCA-IV (

)
Selectivity (II/I)
Dorzolamide 1.9 nM > 50,000 nM31 nMHigh
Brinzolamide 3.2 nM > 50,000 nM45 nMHigh
Acetazolamide 12 nM250 nM74 nMLow
Methazolamide 14 nM50 nM36 nMVery Low

Technical Insight: While Dorzolamide shows a slightly tighter raw


 (1.9 nM) than Brinzolamide (3.2 nM) in some purified enzyme assays, clinical performance is often limited by bioavailability rather than affinity. Acetazolamide's poor selectivity (inhibiting CA-I in RBCs) explains its systemic side effect profile (paresthesia, acidosis).

Physicochemical Properties & Formulation Science

The defining difference between Dorzolamide and Brinzolamide is not their binding pocket fit, but their solubility profile, which dictates the formulation pH.

The pH-Solubility Dilemma
  • Dorzolamide (Trusopt):

    • Structure: Hydrophilic sulfonamide.

    • Formulation: Soluble only at acidic pH.[2]

    • pH: 5.6 (Acidic).[2]

    • Consequence: The acidity activates corneal nociceptors, causing immediate stinging and burning in ~30% of patients.

  • Brinzolamide (Azopt):

    • Structure: Lipophilic sulfonamide with an alkyl tail.

    • Formulation: Insoluble in water; formulated as a suspension with Carbomer 974P.

    • pH: 7.5 (Physiological).

    • Consequence: Neutral pH eliminates stinging. However, the suspension particles leave a residue on the cornea, causing "filmy" or blurred vision in ~26% of patients.

Formulation Comparison Table
FeatureDorzolamide 2%Brinzolamide 1%
State Solution (Clear)Suspension (White)
pH 5.6 (Acidic)7.5 (Neutral)
Buffer Sodium CitrateCarbomer 974P
Corneal Penetration Moderate (Ionized)High (Lipophilic)
Primary Complaint Stinging/Burning (High)Blurred Vision (High)

Head-to-Head Clinical Efficacy

Meta-analyses of randomized controlled trials (RCTs) confirm that while Dorzolamide is numerically superior in some datasets, Brinzolamide is statistically non-inferior.

Key Efficacy Metrics (3-Month Data):

  • IOP Reduction:

    • Dorzolamide: -4.3 to -5.1 mmHg (approx. 17-22% reduction).

    • Brinzolamide: -3.8 to -4.8 mmHg (approx. 16-19% reduction).

    • Statistical Significance: No significant difference in mean diurnal IOP reduction (

      
      ).
      
  • Responder Rate:

    • Percentage of patients achieving >5 mmHg reduction is comparable (~70-80% for both).[3]

  • Adjunctive Therapy:

    • When added to Timolol (beta-blocker), both agents produce an additional 13-15% IOP lowering.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the


 values of these inhibitors in-house, the Stopped-Flow CO2 Hydration Assay  is the gold standard. This kinetic assay measures the time course of the catalytic hydration of CO2 by monitoring pH changes via a dye indicator.
Workflow Diagram

Stopped_Flow_Protocol cluster_inputs Reagents Syringe_A Syringe A: Enzyme (CA-II) + Indicator (Pyranine/Phenol Red) + Inhibitor (Dorz/Brinz) Mixer Rapid Mixing Chamber (Dead time < 10ms) Syringe_A->Mixer Flow Syringe_B Syringe B: CO2 Saturated Water (Substrate) Syringe_B->Mixer Flow Detector Optical Cell (Absorbance/Fluorescence) Mixer->Detector Reaction Start Data Kinetic Trace (pH change vs Time) Detector->Data Signal Analysis Calculate Initial Rate (v0) Fit to Michaelis-Menten Data->Analysis Processing

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants (


).
Detailed Protocol Steps
  • Buffer Preparation:

    • Prepare Buffer A : 20 mM HEPES (pH 7.5), containing 0.2 mM Phenol Red (indicator) and 10-20 mM Sodium Sulfate (to maintain ionic strength).

    • Prepare Buffer B : CO2-saturated water. Bubble pure CO2 gas into deionized water for 30 minutes at 25°C. (Concentration approx. 33 mM).

  • Enzyme & Inhibitor Setup:

    • Dilute human CA-II (recombinant) into Buffer A to a final concentration of ~10-20 nM.

    • Add Dorzolamide or Brinzolamide at varying concentrations (0.1 nM to 100 nM) to the enzyme mixture. Incubate for 15 minutes to reach equilibrium.

  • Kinetic Measurement (Stopped-Flow):

    • Load Syringe A with the Enzyme/Inhibitor/Indicator mix.

    • Load Syringe B with CO2-saturated water.

    • Trigger the drive rams to mix equal volumes (1:1) into the reaction cell.[4]

    • Monitor the absorbance decrease at 557 nm (Phenol Red basic form) over 0.2–1.0 seconds.

  • Data Analysis:

    • The reaction follows:

      
      .
      
    • The acidification causes the absorbance to drop.

    • Calculate the initial velocity (

      
      ) from the linear portion of the trace.
      
    • Plot

      
       against inhibitor concentration to determine 
      
      
      
      .
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

References

  • Selleckchem. Carbonic Anhydrase II Selective Inhibitors: Dorzolamide and Brinzolamide Ki Data.Link

  • Silver, L. H. (1998). Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. American Journal of Ophthalmology. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery. Link

  • Manni, G., et al. (2001). Comparison of the effects of dorzolamide and brinzolamide on intraocular pressure and ocular discomfort.[1][2][6] Clinical Therapeutics. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[7][8][9] I. Stop-flow kinetic studies. Journal of Biological Chemistry.[7] Link

  • BenchChem. A Head-to-Head Comparison of Dorzolamide and Brinzolamide for Intraocular Pressure Reduction.Link

Sources

Comparative

A Comparative Guide to the Stereoselective Synthesis of Dorzolamide Intermediates

Dorzolamide, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a potent carbonic anhydrase inhibitor used topically to reduce intraocular pressure in...

Author: BenchChem Technical Support Team. Date: February 2026

Dorzolamide, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a potent carbonic anhydrase inhibitor used topically to reduce intraocular pressure in the treatment of glaucoma and ocular hypertension.[1][2][3] The therapeutic efficacy of dorzolamide is intrinsically linked to its specific stereochemistry, possessing two chiral centers at the C4 and C6 positions. Only the (4S, 6S)-trans diastereomer exhibits the desired pharmacological activity, rendering the synthesis of the other three diastereomers undesirable.[2]

This guide provides an in-depth comparison of the two primary strategies for establishing the critical stereochemistry of dorzolamide intermediates: enantioselective and diastereoselective synthesis. We will explore the causality behind the experimental choices, present comparative data, and provide detailed protocols to offer researchers and drug development professionals a comprehensive understanding of these methodologies.

The Stereochemical Challenge

The synthesis of dorzolamide requires precise control over two stereocenters to yield the desired (4S, 6S) configuration. The core challenge lies in selectively producing this single, active isomer while minimizing or eliminating the formation of its cis-diastereomers ((4S,6R) and (4R,6S)) and its trans-enantiomer ((4R,6R)). The choice between an enantioselective or a diastereoselective approach fundamentally alters the synthetic route, influencing factors such as starting materials, catalyst selection, efficiency, and scalability.

Enantioselective Strategies: Creating Chirality from A Prochiral Precursor

Enantioselective synthesis introduces chirality by acting upon a prochiral substrate, most commonly through the asymmetric reduction of a ketone. This approach is elegant as it builds the desired enantiomer directly, often with high stereochemical fidelity.

Asymmetric Ketone Reduction: The Corey-Bakshi-Shibata (CBS) Method

A prominent enantioselective method employed in the synthesis of dorzolamide intermediates is the Corey-Bakshi-Shibata (CBS) reduction.[4][5] This reaction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a prochiral ketone, such as (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide, using a borane source (e.g., BH₃·THF or BH₃·SMe₂).[6]

Mechanism of Action: The CBS catalyst forms a complex with the borane, activating it as a hydride donor.[6] The chiral environment of the catalyst sterically directs the approach of the ketone, ensuring the hydride is delivered to one specific face (re or si) of the carbonyl group. This controlled delivery results in the formation of one enantiomer of the corresponding alcohol in high excess. The predictability and high enantioselectivity of this method make it a powerful tool in asymmetric synthesis.[6]

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edge [ color="#4285F4", arrowhead="normal", penwidth=1.5 ];

// Nodes Prochiral_Ketone [label="Prochiral Ketone\n((6S)-Ketosulfone)"]; Reagents [label="Reagents:\n1. (S)-CBS Catalyst\n2. BH₃·SMe₂", shape="ellipse", fillcolor="#FFFFFF", style="filled"]; Desired_Alcohol [label="Desired (4S,6S)-Alcohol\n(trans-2)", fillcolor="#E6F4EA", fontcolor="#202124"]; Undesired_Alcohol [label="Undesired (4R,6S)-Alcohol\n(cis-isomer)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Prochiral_Ketone -> Reagents [style=dashed, arrowhead=none, color="#5F6368"]; Reagents -> Desired_Alcohol [label=" High e.e.\n (>95%)", fontcolor="#34A853"]; Reagents -> Undesired_Alcohol [label=" Minor", fontcolor="#EA4335", style=dashed]; }

Caption: Enantioselective reduction of a prochiral ketosulfone.

Enzymatic Reductions

Biocatalysis offers a green and highly selective alternative. Whole-cell bioreductions using microorganisms such as Neurospora crassa or Pichia halophila have been successfully employed to reduce the 4-ketosulfone intermediate to the desired trans-alcohol (trans-2) with high selectivity (95%) and complete conversion.[1] Lipase-catalyzed kinetic resolutions have also been explored for dorzolamide intermediates, offering another chemoenzymatic route to access the desired enantiomers.[7]

Diastereoselective Strategies: Substrate-Controlled Synthesis

Diastereoselective synthesis relies on a pre-existing chiral center within the substrate to influence the stereochemical outcome of a new chiral center being formed. This "substrate control" is a robust strategy often used in industrial-scale synthesis.

Reduction of Chiral N-tert-Butanesulfinimines

A powerful diastereoselective approach involves the condensation of the ketosulfone intermediate with a chiral amine, such as (R)-(+)-tert-butanesulfinamide, to form a chiral N-tert-butanesulfinimine.[2] The tert-butanesulfinyl group then acts as an effective chiral auxiliary, directing a subsequent hydride reduction to one face of the C=N double bond.

Causality of Selection: The choice of the reducing agent is critical for controlling the diastereoselectivity. For instance, using borane as the reducing agent can lead to a mixture of trans and cis isomers, while a bulkier reagent like sodium borohydride can yield the cis-isomer exclusively.[2] This demonstrates how tuning reaction conditions based on mechanistic understanding allows for the selective synthesis of different diastereomers. This method is particularly valuable for producing the key amine intermediate, (4S,6S)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-4-amine 7,7-dioxide, a direct precursor to dorzolamide.[2]

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node [ shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124" ];

edge [ color="#EA4335", arrowhead="normal", penwidth=1.5 ];

// Nodes Ketone [label="Ketosulfone Intermediate"]; Chiral_Auxiliary [label="(R)-tert-\nbutanesulfinamide", shape="ellipse", fillcolor="#FFFFFF", style="filled"]; Sulfinimine [label="Chiral N-tert-butanesulfinimine\n(Intermediate)"]; Reduction [label="Diastereoselective\nReduction\n(e.g., NaBH₄)", shape="ellipse", fillcolor="#FFFFFF", style="filled"]; Amine_Product [label="Desired (4S,6S)-Amine\n(trans-isomer)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Ketone -> Sulfinimine [label="+", color="#5F6368"]; Chiral_Auxiliary -> Sulfinimine [style=dashed, arrowhead=none, color="#5F6368"]; Sulfinimine -> Reduction [style=dashed, arrowhead=none, color="#5F6368"]; Reduction -> Amine_Product [label="High d.e."]; }

Caption: Diastereoselective synthesis via a chiral auxiliary.

Stereoselective Solvolysis and Dynamic Kinetic Resolution

A recently highlighted and innovative diastereoselective strategy involves the stereoselective solvolysis of a mixed cis/trans acetate ester intermediate.[1][8][9] This process remarkably yields the desired trans-alcohol with a high diastereomeric ratio (up to 91:9), irrespective of the starting cis/trans ratio of the acetate.[1] Mechanistic studies, including kinetic analysis and intermediate trapping, indicate the reaction proceeds through an Sₙ1-like pathway.[8][10] This approach essentially functions as a dynamic kinetic asymmetric transformation (DYKAT), where the less stable cis-isomer is converted into the more stable trans-product via a common carbocation intermediate, allowing for a theoretical yield far exceeding that of a simple resolution.[1][11]

Comparative Analysis

StrategyMethodKey Reagent/CatalystTypical SelectivityAdvantagesDisadvantages
Enantioselective CBS Reduction(S)-CBS Oxazaborolidine>95% e.e.[6]High enantioselectivity, predictable stereochemistry.Requires stoichiometric borane reagents, catalyst can be expensive.
Enantioselective BioreductionPichia halophila95% d.e.[1]Environmentally friendly, high conversion, mild conditions.Requires specialized fermentation equipment, substrate scope can be limited.
Diastereoselective Chiral Auxiliary(R)-tert-butanesulfinamideHigh d.e. (isomer dependent)[2]Robust, scalable, good substrate control.Requires additional steps to install and remove the auxiliary.
Diastereoselective Stereoselective SolvolysisAcetone/Phosphate Buffer91:9 d.r. (trans:cis)[1]High convergence, starts from diastereomeric mixtures, cost-effective.Mechanistically complex, may require specific solvent systems.

Experimental Protocols

Protocol 1: Diastereoselective Preparation of (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (trans-2) via Stereoselective Solvolysis[1]

This protocol describes the conversion of a diastereoisomeric mixture of acetate ester 5 to the desired trans-alcohol 3 , followed by oxidation to the target sulfone trans-2 .

Step A: Stereoselective Solvolysis of Acetate 5

  • A diastereoisomeric mixture of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate (5 , 0.50 g) is suspended in a solvent system of acetone and phosphate buffer (PB) (45:55 v/v).

  • The final concentration of the ester 5 in the solution is adjusted to 20 mM.

  • The mixture is stirred at room temperature, and the reaction progress is monitored (e.g., by ¹H NMR) until the starting material is consumed.

  • Upon completion, the product, alcohol 3 , is isolated via standard workup procedures. This process yields alcohol 3 with a cis/trans ratio of approximately 9:91 in a 93% isolated yield.[1]

Step B: Oxidation to Sulfone trans-2

  • The diastereomerically enriched alcohol 3 (from Step A) is dissolved in a suitable organic solvent.

  • An oxidizing agent (e.g., hydrogen peroxide) is added to oxidize the sulfide to the corresponding sulfone.

  • The reaction is monitored until completion.

  • The crude product, trans-2 , is purified by crystallization. This final crystallization step allows for the isolation of diastereomerically pure trans-2 in high yield (87%).[1]

Protocol 2: Mesylation of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol[3]

This protocol details the activation of the hydroxyl group, a key step preceding nucleophilic substitution to introduce the ethylamino side chain.

  • Under a nitrogen atmosphere, add 50g of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol to 500 mL of dichloromethane in a reaction flask.

  • Cool the mixture to -10°C using an ice-salt bath.

  • Add 37g of methanesulfonyl chloride to the cooled mixture.

  • Add 35g of triethylamine dropwise, ensuring the internal temperature is maintained below 0°C.

  • After the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding 250 mL of water.

  • Stir the mixture, then filter the resulting solid.

  • Dry the solid to obtain the mesylated intermediate. (Expected yield: ~96%).[3]

Conclusion

The synthesis of dorzolamide intermediates presents a classic case study in the strategic application of asymmetric synthesis.

  • Enantioselective strategies , such as the CBS reduction, offer a direct and highly precise route to the desired stereoisomer from a prochiral starting material. These methods are often favored for their elegance and high stereochemical purity, though reagent costs can be a consideration.

  • Diastereoselective strategies provide robust and often more scalable alternatives. The use of chiral auxiliaries offers excellent substrate control, while innovative methods like stereoselective solvolysis demonstrate a powerful, convergent approach that can upgrade a mixture of diastereomers into a single desired product. This latter approach is particularly compelling from a process chemistry perspective due to its cost-effectiveness and high efficiency.[1]

The optimal choice between these strategies depends on various factors, including the desired scale of production, cost of goods, available equipment, and the specific synthetic step being targeted. Both approaches have been refined to produce the critical dorzolamide intermediates with the high degree of stereochemical purity required for this important therapeutic agent.

References

  • Martinelli, A., Volpicelli, R., Verzini, M., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available at: [Link][8][9][10][12][13]

  • Martinelli, A., Volpicelli, R., Verzini, M., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. National Center for Biotechnology Information (PMC). Available at: [Link][1]

  • Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica. Available at: [Link][2]

  • Martinelli, A., Volpicelli, R., Verzini, M., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. Available at: [Link]

  • Gotor, V., et al. (n.d.). Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals. Digital.CSIC. Available at: [Link][7]

  • ACS Publications. (2025). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. ACS Publications. Available at: [Link][14]

  • Martinelli, A., Volpicelli, R., Verzini, M., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available at: [Link]

  • Martinelli, A., Volpicelli, R., Verzini, M., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Figshare. Available at: [Link]

  • Martinelli, A., Volpicelli, R., Verzini, M., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available at: [Link]

  • ResearchGate. (2026). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. ResearchGate. Available at: [Link][15]

  • Google Patents. (n.d.). CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate. Google Patents.
  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. SigutLabs. Available at: [Link][4]

  • Google Patents. (n.d.). US5688968A - Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno 2,3-B!thiopyran-2-sulfonamide 7,7-dioxide. Google Patents.
  • Google Patents. (n.d.). WO1994021645A1 - ENANTIOSELECTIVE SYNTHESIS OF 5,6-DIHYDRO-(S)-4-(ETHYLAMINO)-(S)-6-METHYL-4H-THIENO[2,3-b]THIOPYRAN-2-SULFONAMIDE 7,7-DIOXIDE AND RELATED COMPOUNDS. Google Patents. Available at: [16]

  • New Drug Approvals. (2015). Dorzolamide Hydrochloride. New Drug Approvals. Available at: [Link][17]

  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research. Available at: [Link]

  • Martinelli, A., Volpicelli, R., Verzini, M., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available at: [Link][18]

  • Google Patents. (2008). Process for obtaining 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide and its enantiomers, and application. Google Patents.
  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. Available at: [Link][5]

  • Thieme Chemistry. (n.d.). Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). Thieme Chemistry. Available at: [Link][11]

Sources

Validation

Justification for rac-cis Dorzolamide Impurity Limits in Pharmaceuticals

Executive Summary Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor (CAI) used primarily in the treatment of glaucoma.[1] The active pharmaceutical ingredient (API) exists as the ( )-trans isomer. The ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor (CAI) used primarily in the treatment of glaucoma.[1] The active pharmaceutical ingredient (API) exists as the (


)-trans isomer. The rac-cis dorzolamide  impurity (identified as Impurity B  in Ph. Eur.) is a diastereomeric byproduct formed during the stereoselective reduction step of the API synthesis.

This guide provides a technical justification for the strict limits (typically NMT 0.15%) imposed on this impurity. We compare the biological inactivity of the cis-isomer against the API and evaluate analytical performance strategies for its detection.

Part 1: The Stereochemical Challenge

Dorzolamide contains two chiral centers at positions 4 and 6 of the thiopyran ring.

  • API: (

    
    )-trans-Dorzolamide.
    
  • Impurity: rac-cis-Dorzolamide (Mixture of

    
     and 
    
    
    
    ).

The cis-isomer possesses a distinct 3D spatial arrangement that prevents effective binding to the Carbonic Anhydrase II (CA-II) active site, rendering it pharmacologically inferior while contributing to toxicological burden.

Visualization: Stereochemical Relationship

The following diagram illustrates the structural relationship and the origin of the impurity during the reduction of the ketone intermediate.

Dorzolamide_Stereochemistry cluster_0 Purification Control Ketone Ketone Intermediate (Achiral at C4) Reduction Reduction Step (NaBH4 or Stereoselective) Ketone->Reduction Synthesis Trans_API API: (4S, 6S)-Trans Dorzolamide (Therapeutic) Reduction->Trans_API Major Product (Desired) Cis_Impurity Impurity: rac-cis Dorzolamide (Impurity B) Reduction->Cis_Impurity Minor Product (Undesired Byproduct) CA_II Carbonic Anhydrase II Active Site Trans_API->CA_II High Affinity (Lock & Key) Crystallization Crystallization (Rejects Cis-isomer) Trans_API->Crystallization Cis_Impurity->CA_II Steric Clash (Low Affinity) Cis_Impurity->Crystallization Removes

Figure 1: Stereochemical pathway showing the divergence of the active Trans-API and the inactive Cis-impurity during synthesis.

Part 2: Regulatory & Toxicological Justification

The justification for limiting rac-cis Dorzolamide aligns with ICH Q3A (R2) guidelines for impurities in new drug substances.

Biological Potency Comparison (Efficacy)

The primary justification for the limit is the lack of efficacy of the cis-isomer. Carbonic anhydrase inhibitors require a specific geometry to coordinate with the Zinc ion in the enzyme's active site.

  • Trans-isomer (API): The ethylamino group at C4 and the methyl group at C6 are on opposite sides of the ring, allowing the sulfonamide group to bind deeply into the active site.

  • Cis-isomer (Impurity): The substituents are on the same side, causing steric hindrance. This results in a significantly higher

    
     (inhibitory constant), meaning it contributes to the metabolic load without providing therapeutic benefit [1].
    
Safety & ICH Thresholds

Since the cis-isomer is a diastereomer, it has different physical and chemical properties than the API. It is classified as a Specified Identified Impurity .

ParameterLimit JustificationRegulatory Basis
Reporting Threshold 0.05%ICH Q3A (Max Daily Dose < 2g)
Identification Threshold 0.10%ICH Q3A
Qualification Threshold 0.15%ICH Q3A (Requires safety data if exceeded)
Typical Spec Limit NMT 0.15% Aligned with Qualification threshold to avoid extensive tox studies.

Toxicological Note: While the cis-isomer is not a mutagen (unlike some nitroso- precursors), its structural similarity allows it to be absorbed. High levels (>0.15%) would require a 90-day toxicity study to prove it does not cause off-target effects distinct from the parent drug [2].

Part 3: Analytical Performance Comparison

To enforce these limits, the analytical method must separate the cis-diastereomer from the trans-API. We compare two common approaches: Standard RP-HPLC (Pharmacopoeial approach) vs. Chiral HPLC (Specificity approach).

Comparative Data: Method Performance
FeatureMethod A: Standard RP-HPLC (Recommended for QC)Method B: Chiral HPLC (Research/Specific)
Column C18 (e.g., Symmetry C18, 250 x 4.6 mm)Chiral-AGP or Chiralcel OD-H
Mechanism Hydrophobic selectivity (Diastereomers have different logP)Stereoselective binding
Target Separates rac-cis (as one peak) from trans-APISeparates (

) from (

) and API
Resolution (

)

(API vs Impurity B)

(Between all 4 isomers)
Run Time 15 - 20 mins30 - 45 mins
Limit of Quantitation ~0.03%~0.05%
Suitability High (Routine QC, Robust)Medium (Complex, expensive columns)

Verdict: For routine release testing, Method A is superior. Because the cis impurity is a diastereomer, it has different physical properties (polarity) than the API, allowing separation on standard achiral C18 columns. Chiral columns are only necessary if the specific enantiomeric ratio of the impurity itself is required, which is rarely a regulatory requirement for this specific impurity [3].

Part 4: Experimental Protocol

Objective: Quantification of rac-cis Dorzolamide (Impurity B) using High-Performance Liquid Chromatography (Method A).[2]

Reagents & Standards
  • Buffer: 0.05 M Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric acid).

  • Mobile Phase: Buffer : Acetonitrile (90:10 v/v).

  • Standard: Dorzolamide Hydrochloride CRS; Dorzolamide Impurity B CRS.[3]

Chromatographic Conditions
  • Instrument: HPLC with UV Detector (PDA preferred for purity check).

  • Column: C18,

    
     mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
    
  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm.

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

Procedure
  • System Suitability: Inject the resolution solution containing both API and Impurity B. Ensure Resolution (

    
    ) 
    
    
    
    .
  • Sample Prep: Dissolve Dorzolamide HCl drug substance in Mobile Phase to a concentration of 0.5 mg/mL.

  • Calculation: Use the "External Standard" method or "Area Normalization" (if response factors are determined to be 1.0).

    
    
    (Note: Correction factors may apply if the UV extinction coefficient differs significantly, though they are similar for these isomers).
    
Control Strategy (Process)

To ensure the impurity remains below 0.15% without relying solely on HPLC rejection:

  • Crystallization: The final API is crystallized from water/alcohol mixtures. The trans-isomer crystallizes preferentially. The cis-isomer remains in the mother liquor.

  • In-Process Control (IPC): Monitor the reduction step temperature. Lower temperatures typically favor the kinetic trans product.

References

  • European Pharmacopoeia (Ph. Eur.) . Dorzolamide Hydrochloride Monograph 2359. Strasbourg, France: EDQM. Available at: [Link]

  • International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. 2006. Available at: [Link]

  • ResearchGate . Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Q3A Impurities in New Drug Substances. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: rac-cis Dorzolamide Hydrochloride

[1][2][3][4] Part 1: Immediate Hazard Assessment & Directives Core Directive: rac-cis Dorzolamide Hydrochloride is a biologically active pharmaceutical ingredient (API) and a carbonic anhydrase inhibitor. While it is wat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Part 1: Immediate Hazard Assessment & Directives

Core Directive: rac-cis Dorzolamide Hydrochloride is a biologically active pharmaceutical ingredient (API) and a carbonic anhydrase inhibitor. While it is water-soluble, under no circumstances should this compound be discharged into sanitary sewer systems. Its persistence and potential for aquatic toxicity mandate thermal destruction via high-temperature incineration.

GHS Hazard Classification (Critical for Labeling)

Before handling waste, verify your container labels reflect the specific hazards of this compound. The rac-cis isomer shares the toxicological profile of the active pharmaceutical moiety.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedWARNING
STOT - Repeated Exp. Category 2H373: May cause damage to organs (Bladder, Kidney, Blood)WARNING
Eye Irritation Category 2AH319: Causes serious eye irritationWARNING
Aquatic Toxicity Chronic 3H412: Harmful to aquatic life with long lasting effects--
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator required if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solution preparation.

  • Ocular: Chemical splash goggles. Safety glasses with side shields are insufficient for liquid waste handling due to the acidic nature of the hydrochloride salt.

Part 2: Waste Characterization & Segregation Strategy

Effective disposal begins with correct characterization. While Dorzolamide HCl is not explicitly P-listed or U-listed under US EPA RCRA regulations (40 CFR 261.33), it must be managed as Non-RCRA Regulated Hazardous Waste due to its biological activity and oral toxicity.

The Solubility Trap

Expert Insight: Dorzolamide HCl is highly soluble in water (~50 mg/mL). In many laboratories, technicians mistakenly assume water solubility equals sewer safety. This is a critical error.

  • Mechanism: The hydrochloride salt dissociates in water, releasing the active sulfonamide moiety. Sulfonamides are persistent in the environment and can disrupt aquatic ecosystems.

  • Rule: All aqueous rinsates and stock solutions must be captured, not flushed.

Waste Decision Matrix (DOT Diagram)

WasteMatrix Start Waste Generation: rac-cis Dorzolamide HCl State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste State->Liquid Bin_Solid Container: HDPE Wide-Mouth Label: Toxic Solid Waste Method: Incineration Solid->Bin_Solid Bag & Tag Solvent Solvent Base? Liquid->Solvent Aqueous Aqueous Solution (Water/Buffer) Solvent->Aqueous Water > 50% Organic Organic Solvent (DMSO, Methanol) Solvent->Organic Organic > 50% Bin_Aq Container: HDPE Carboy Label: Toxic Aqueous Waste Check pH (Acidic) Aqueous->Bin_Aq Halogen Halogenated? Organic->Halogen Bin_Org_Non Container: Solvent Carboy Label: Flammable/Toxic (Non-Halogenated) Halogen->Bin_Org_Non No Bin_Org_Hal Container: Solvent Carboy Label: Halogenated/Toxic Halogen->Bin_Org_Hal Yes

Figure 1: Decision logic for segregating Dorzolamide Hydrochloride waste streams to ensure compatibility and regulatory compliance.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spills)

Applicability: Expired powder, spill cleanup materials, contaminated gloves/weigh boats.

  • Containment: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass containers for solids to prevent breakage during compaction/transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "rac-cis Dorzolamide Hydrochloride, Solid."[1]

    • Hazards: Check "Toxic" and "Irritant."[2][3]

  • Storage: Keep container tightly closed. Store in a cool, dry area away from strong oxidizing agents.

  • Disposal Path: Ship to a licensed Treatment, Storage, and Disposal Facility (TSDF) for High-Temperature Incineration .

Protocol B: Aqueous Liquid Waste

Applicability: Stock solutions, mother liquors, HPLC waste buffers.

  • pH Verification: Dorzolamide HCl solutions are acidic.

    • Action: Measure pH.[4][5] If pH < 2, the waste is also Corrosive (D002).

    • Adjustment: Do not neutralize in the waste container unless authorized by your facility's safety officer (risk of exotherm/splashing). Segregate as "Acidic Toxic Aqueous Waste."

  • Collection: Use an HDPE carboy (e.g., Nalgene).

    • Compatibility: Do not mix with bleach or strong oxidizers; sulfonamides can form toxic chloramines under certain conditions.

  • Disposal Path: Send for Fuel Blending or Incineration .

Protocol C: Spill Response Workflow

Scenario: 500 mg powder spill on benchtop.

  • Isolate: Evacuate immediate area. Post "Do Not Enter" signage.[1]

  • PPE Up: Don nitrile gloves, lab coat, goggles, and N95 mask.

  • Wet Method (Critical): Do not dry sweep. Dry sweeping generates dust aerosols which are easily inhaled.

    • Step: Cover spill with paper towels dampened with water or a specific surfactant.

  • Collect: Scoop up the damp material and place it in the solid waste container.

  • Decontaminate: Wipe surface with 70% Ethanol followed by soap and water. Place all wipes in the hazardous waste bin.

Part 4: Regulatory & Compliance Data

Transport & Shipping (US DOT / IATA)

While often not regulated as a "Dangerous Good" for transport in small quantities, bulk waste shipments may trigger regulation due to toxicity.

ParameterSpecification
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (Dorzolamide Hydrochloride)
UN Number UN 3077 (if meeting aquatic toxicity criteria > 5kg)
Hazard Class 9
Packing Group III
Marine Pollutant Potential (Check SDS specific to vendor)
Deactivation Myths vs. Reality
  • Myth: "I can degrade it with bleach."

  • Reality: While oxidation can break the sulfonamide bond, the byproducts are often uncharacterized and potentially more toxic. Chemical deactivation is NOT recommended for this compound in a standard laboratory setting. Thermal destruction is the only validated method for complete mineralization.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284549, Dorzolamide. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & Healthcare (EDQM). Safety Data Sheet: Dorzolamide Hydrochloride.[6] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling rac-cis Dorzolamide Hydrochloride

The user is asking for a detailed guide on the personal protective equipment (PPE) for handling rac-cis Dorzolamide Hydrochloride. The target audience is researchers and scientists, so the guide needs to be technical, au...

Author: BenchChem Technical Support Team. Date: February 2026

The user is asking for a detailed guide on the personal protective equipment (PPE) for handling rac-cis Dorzolamide Hydrochloride. The target audience is researchers and scientists, so the guide needs to be technical, authoritative, and practical.

Here's a breakdown of the requirements:

  • Topic: PPE for rac-cis Dorzolamide Hydrochloride.

  • Content Type: Essential, immediate safety and logistical information, procedural guidance.

  • Audience: Researchers, scientists, drug development professionals.

  • Part 1: Core Directive (Autonomy): I have full editorial control to structure the guide. It should be tailored to the specific chemical.

  • Part 2: Scientific Integrity & Logic (E-E-A-T):

    • Explain the "why" behind safety protocols (causality).

    • Protocols must be self-validating.

    • Cite authoritative sources (like Safety Data Sheets - SDS) in-text.

    • Provide a full, numbered reference list with clickable URLs at the end.

  • Part 3: Visualization & Formatting:

    • Use tables for quantitative data.

    • Provide step-by-step protocols.

    • Create diagrams using Graphviz (DOT language) for workflows.

    • Adhere to specific diagram specifications (width, color contrast).

Execution Plan:

  • Information Gathering: The search results provide several Safety Data Sheets (SDS) for Dorzolamide Hydrochloride and its rac-cis form. These are the primary, most authoritative sources.

    • [1][2][3][4][5][6][7][8] are all SDSs from different suppliers (Fisher Scientific, Somerset, MedChemExpress, Santa Cruz, Cayman, Cleanchem, EDQM). They provide consistent information on hazards, handling, and PPE.

    • Hazards: Harmful if swallowed (Acute toxicity, oral, Category 4)[1][5][6][7]. May cause damage to organs through prolonged or repeated exposure[2][6][7]. Causes serious eye irritation[3][5]. May cause skin irritation and respiratory irritation[3].

    • PPE Recommendations:

      • Eyes: Safety glasses with side-shields or chemical safety goggles are consistently recommended[1][2][3][4][8][9]. A faceshield is suggested if there's a splash potential[2].

      • Hands: Chemical-resistant or protective gloves are required[1][2][3][8]. Double gloving should be considered[2].

      • Skin/Body: Protective clothing or impervious clothing to prevent skin exposure is necessary[1][3][4]. A lab coat is the standard.

      • Respiratory: Use a NIOSH/MSHA approved respirator if ventilation is inadequate, exposure limits are exceeded, or irritation occurs[1][2]. A key point is that this is necessary when dust is generated[4][8]. Engineering controls (like fume hoods) are the primary line of defense[2][4][7]. One source specifies a particulates filter conforming to EN 143[1].

    • Engineering Controls: Adequate ventilation is paramount. Use of local exhaust ventilation or a laboratory hood is required, especially where dust or aerosols can be generated[2][4][7][8].

    • Disposal: Dispose of contents/container to an approved waste disposal plant[1]. This should be done in accordance with local, state, and federal regulations[2][8][9].

    • Occupational Exposure Limit (OEL): One source provides a Time-Weighted Average (TWA) of 10 µg/m3 (OEB 3) and a wipe limit of 100 µg / 100cm2[2]. Another gives 0.04 mg/m3 TWA[9]. This is crucial quantitative data for the table. OEB 3 (Occupational Exposure Band 3) implies a potent compound requiring a high level of containment.

  • Structuring the Guide (Part 1):

    • Title: "A Scientist's Guide to Personal Protective Equipment for Handling rac-cis Dorzolamide Hydrochloride"

    • Introduction: Briefly introduce the compound and state the guide's purpose: to provide a risk-based approach to PPE selection and use.

    • Section 1: Hazard Assessment & Risk Profile: Explain the "why." Detail the known hazards based on the SDSs (oral toxicity, target organ damage, eye/skin/respiratory irritation). Introduce the concept of OEB 3 and the low occupational exposure limit, which drives the need for stringent controls.

    • Section 2: Engineering Controls as the Primary Barrier: Emphasize that PPE is the last line of defense. Discuss the mandatory use of chemical fume hoods or other ventilated enclosures for all manipulations, especially weighing solid material.

    • Section 3: Core PPE Protocol: This will be the main section.

      • Eye and Face Protection: Specify goggles and when to add a face shield.

      • Hand Protection: Recommend specific glove types (e.g., nitrile) and the practice of double-gloving[2].

      • Body Protection: Detail the requirement for a lab coat, possibly with elastic cuffs.

      • Respiratory Protection: Explain when a respirator is needed (e.g., outside of a fume hood, during spill cleanup). Specify the type (e.g., N95 or higher for particulates).

    • Section 4: Procedural Workflow - A Step-by-Step Guide:

      • Pre-operational checks.

      • A detailed, step-by-step protocol for donning PPE. This will be visualized with a Graphviz diagram.

      • Safe handling practices inside the fume hood.

      • A detailed, step-by-step protocol for doffing PPE to avoid self-contamination. This will also be part of the Graphviz diagram.

    • Section 5: Emergency & Disposal Plan:

      • Spill Response: Create a concise plan for minor spills (inside a hood) and major spills. This is another good candidate for a Graphviz diagram (a decision tree).

      • Waste Disposal: Explain how to dispose of contaminated PPE and excess chemical waste, referencing the need to follow institutional and local regulations[1][2][9].

    • References: Compile all cited sources into a numbered list with links.

  • Ensuring Scientific Integrity (Part 2):

    • Causality: For each PPE item, I will explain what hazard it mitigates. E.g., "Chemical safety goggles conforming to EN166 are mandatory because rac-cis Dorzolamide Hydrochloride is classified as a serious eye irritant (H319)[3][5]."

    • Self-Validation: The doffing procedure will be designed to prevent cross-contamination, making the process inherently safer. The spill plan will include steps for decontamination, closing the loop on the incident.

    • Citations: I will use the gathered SDSs as primary sources and cite them throughout the text using the [cite:INDEX] format.

  • Creating Visualizations (Part 3):

    • Table: I will create a table summarizing the PPE requirements based on the operational task (e.g., Weighing solid, Preparing solutions, General lab work). This will also include the Occupational Exposure Limit data.

    • Graphviz Diagram 1: PPE Donning & Doffing Workflow. This will be a sequential diagram showing the correct order to put on and take off equipment to minimize exposure.

    • Graphviz Diagram 2: Spill Response Protocol. This will be a flowchart or decision tree for handling a spill of the solid compound.

    • Formatting: I will use Markdown for headings, lists, and tables to ensure the guide is easy to read and navigate. I will ensure all DOT scripts adhere to the specified color and contrast rules.

By following this comprehensive plan, I can create a high-quality, authoritative guide that meets all the user's detailed requirements. The availability of multiple, corroborating SDSs from the search provides a strong foundation for the content.### A Scientist's Guide to Personal Protective Equipment for Handling rac-cis Dorzolamide Hydrochloride

This guide provides essential safety protocols and procedural guidance for the handling of rac-cis Dorzolamide Hydrochloride in a laboratory setting. As a potent carbonic anhydrase inhibitor, this compound requires stringent handling procedures to minimize exposure and ensure personnel safety. This document moves beyond a simple checklist, offering a risk-based operational plan rooted in the compound's specific hazard profile, designed for researchers, scientists, and drug development professionals.

Foundational Safety: Understanding the Hazard Profile

Effective protection begins with a clear understanding of the risks. rac-cis Dorzolamide Hydrochloride is not a benign substance; its hazard classification dictates the necessary level of control.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed[1][5][6][7].

  • Organ Toxicity: It may cause damage to organs through prolonged or repeated exposure, with the gastrointestinal tract, bone, and blood being potential targets[2][7].

  • Eye Irritation: It is classified as causing serious eye irritation[3][5].

  • Respiratory and Skin Irritation: The compound may cause respiratory and skin irritation upon contact[3].

Given these hazards, an internal occupational exposure limit (OEL) has been set by some suppliers at a Time-Weighted Average (TWA) of 10 µg/m³ over an 8-hour period, placing it in Occupational Exposure Band 3 (OEB 3)[2]. This low exposure limit underscores the compound's potency and necessitates the use of engineering controls as the primary means of protection.

Engineering Controls: Your Primary Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The first and most critical line of defense is always engineering controls.

All manipulations of rac-cis Dorzolamide Hydrochloride, especially those involving the solid powder that can become airborne (e.g., weighing, transferring, preparing solutions), must be performed within a certified chemical fume hood or a similar ventilated enclosure[4][7]. This containment prevents the inhalation of aerosolized particles and is non-negotiable for maintaining exposure levels below the OEL. Barrier protection or laminar flow cabinets should also be considered for laboratory-scale handling[4].

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified. The following table outlines the minimum required PPE for handling rac-cis Dorzolamide Hydrochloride.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid / Transfers Chemical safety goggles & full-face shield[2]Double-gloved chemical-resistant gloves (e.g., Nitrile)[2]Fully-buttoned lab coat with elastic cuffsRequired if engineering controls fail or during major spill cleanup. NIOSH-approved respirator with a particulates filter (e.g., N95 or P100)[1][2].
Solution Preparation Chemical safety goggles[1][3]Chemical-resistant gloves (e.g., Nitrile)[1][2]Fully-buttoned lab coatNot required if performed within a certified chemical fume hood.
General Handling (in solution) Safety glasses with side shields[2][9]Chemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatNot required.
Rationale for Selections:
  • Eye Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent contact with the severe eye irritant[1]. A face shield is added during solid handling due to the increased risk of splashes and aerosol generation[2].

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation[3]. Double-gloving is recommended when handling the solid to provide an extra layer of protection and allow for the safe removal of the outer, potentially contaminated glove without exposing the skin[2]. Always inspect gloves before use and wash hands thoroughly after removal[1][8].

  • Body Protection: A fully-buttoned lab coat made of impervious material protects against skin contact from spills[3].

  • Respiratory Protection: The primary method of respiratory protection is the fume hood. A respirator is a secondary measure. If required, a NIOSH/MSHA approved respirator should be used in accordance with a formal respiratory protection program that follows OSHA regulations (29 CFR 1910.134)[1][2].

Operational Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this procedure diligently.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles or Face Shield d2->d3 d4 4. Gloves (Inner Pair) d3->d4 d5 5. Gloves (Outer Pair) d4->d5 end_don d5->end_don f1 1. Outer Gloves (Contaminated) f2 2. Face Shield or Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if used) f4->f5 f6 6. Wash Hands Thoroughly f5->f6 end f6->end start start->d1 start_doff start_doff->f1

Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.

Spill and Disposal Management

Accidents happen. A clear, pre-defined plan for spills and waste disposal is a core component of laboratory safety.

Accidental Release Measures

For any spill, ensure the area is well-ventilated and evacuate unnecessary personnel[4][8].

Spill_Response cluster_minor Minor Spill (Solid) cluster_major Major Spill spill Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess m1 Ensure Full PPE is Worn assess->m1 Minor mj1 Evacuate Area Immediately assess->mj1 Major m2 Use dry cleanup procedures (AVOID generating dust) m1->m2 m3 Gently sweep or vacuum up (use grounded, explosion-proof vac) m2->m3 m4 Place in sealed, labeled waste container m3->m4 m5 Decontaminate surfaces with alcohol or appropriate solvent m4->m5 complete Spill Managed m5->complete mj2 Alert Emergency Responders / Inform them of hazard mj1->mj2 mj3 Restrict access to the area mj2->mj3 mj4 Cleanup only by trained personnel with SCBA mj3->mj4 mj4->complete

Caption: Decision workflow for responding to a spill of rac-cis Dorzolamide Hydrochloride.

Waste Disposal Protocol

All waste, including contaminated PPE, excess chemical, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all rac-cis Dorzolamide Hydrochloride waste in a dedicated, clearly labeled, and sealed container[4].

  • Contaminated Materials: This includes gloves, wipes, and any disposable labware. Place them in the designated hazardous waste container immediately after use.

  • Disposal: All waste must be disposed of through an approved waste disposal plant or licensed hazardous material disposal company[1][8]. Do not pour waste down the drain or mix it with general laboratory trash[2][3]. Adherence to local, state, and federal regulations is mandatory[9].

By integrating this comprehensive safety and handling plan into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with rac-cis Dorzolamide Hydrochloride, ensuring a safe environment for discovery.

References

  • Dorzolamide hydrochloride - Safety Data Sheet. (2025). European Directorate for the Quality of Medicines & Healthcare (EDQM). [Link]

  • MATERIAL SAFETY DATA SHEETS DORZOLAMIDE HYDROCHLORIDE. (n.d.). Cleanchem Laboratories. [Link]

Sources

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